molecular formula C11H17NO2 B1218765 Deterenol CAS No. 7376-66-1

Deterenol

Numéro de catalogue: B1218765
Numéro CAS: 7376-66-1
Poids moléculaire: 195.26 g/mol
Clé InChI: MPCPSVWSWKWJLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deterenol, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h3-6,8,11-14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCPSVWSWKWJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956502
Record name Deterenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7376-66-1
Record name 4-Hydroxy-α-[[(1-methylethyl)amino]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7376-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deterenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deterenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DETERENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR971OUC9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Deterenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deterenol, also known as isopropylnorsynephrine or isopropyloctopamine, is a synthetic stimulant that functions as a potent agonist of β-adrenergic receptors. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with adrenergic receptors, the subsequent intracellular signaling cascades, and its physiological effects. This document synthesizes available quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound is a phenethylamine analog structurally similar to endogenous catecholamines like epinephrine and norepinephrine. It has been identified as an ingredient in some dietary supplements marketed for weight loss and sports performance. From a pharmacological standpoint, its primary mechanism of action is the stimulation of β-adrenergic receptors, a class of G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system's "fight-or-flight" response. Understanding the specific interactions and downstream consequences of this compound's action is crucial for elucidating its physiological effects and potential therapeutic or adverse outcomes.

Molecular Mechanism of Action: β-Adrenergic Receptor Agonism

The principal mechanism of action of this compound is its function as a direct agonist at β-adrenergic receptors. While it may have activity at other adrenergic receptor subtypes, its most pronounced effects are mediated through the β-adrenergic signaling pathway.

Interaction with β-Adrenergic Receptors

This compound selectively binds to and activates β-adrenergic receptors. In vitro studies have demonstrated its potent agonistic properties, particularly at the β1-adrenergic receptor subtype. Upon binding, this compound induces a conformational change in the receptor, initiating a cascade of intracellular events.

G-Protein Coupling and Signal Transduction

β-adrenergic receptors are coupled to the stimulatory G-protein, Gs. The binding of this compound to the receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). This activation causes the dissociation of the Gαs subunit from the βγ-subunits.

The activated Gαs-GTP complex then interacts with and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a crucial second messenger.

Downstream Effectors of cAMP

The elevation of intracellular cAMP levels leads to the activation of several downstream effector proteins, most notably Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing them to dissociate from and activate the catalytic subunits.

Activated PKA then phosphorylates a multitude of specific substrate proteins within the cell, leading to a variety of physiological responses. A key downstream effect, particularly relevant to this compound's presence in weight-loss supplements, is the stimulation of lipolysis. PKA phosphorylates and activates hormone-sensitive lipase (HSL), an enzyme that catalyzes the hydrolysis of triglycerides into free fatty acids and glycerol, which are then released from adipocytes.

Quantitative Pharmacological Data

The following table summarizes the available in vitro data on the potency and efficacy of this compound at human β-adrenergic receptors. This data is derived from studies using Chinese Hamster Ovary (CHO) cells overexpressing the respective human receptor subtypes.

CompoundReceptor SubtypePotency (EC₅₀) (nM)Efficacy (Eₘₐₓ) (%)
This compound β₁117105
β₂>300,000-
Adrenaline (Reference)β₁9.9100
β₂67100

Data sourced from an in vitro study on human adrenergic receptors. Efficacy is expressed as a percentage of the maximal response induced by the endogenous full agonist, adrenaline.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

Deterenol_Signaling_Pathway This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR Binds to Gs_Protein Gs Protein (inactive) Beta_AR->Gs_Protein Activates Gs_Protein_active Gs Protein (active) (Gαs-GTP) Gs_Protein->Gs_Protein_active GDP -> GTP AC Adenylyl Cyclase Gs_Protein_active->AC Activates AC_active Adenylyl Cyclase (active) AC->AC_active cAMP cAMP AC_active->cAMP Catalyzes ATP ATP ATP->AC_active Substrate PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active HSL Hormone-Sensitive Lipase (inactive) PKA_active->HSL Phosphorylates HSL_active Hormone-Sensitive Lipase (active) HSL->HSL_active Lipolysis Lipolysis HSL_active->Lipolysis Catalyzes Triglycerides Triglycerides Triglycerides->HSL_active Substrate FFA_Glycerol Free Fatty Acids + Glycerol Lipolysis->FFA_Glycerol Products

Caption: this compound-induced β-adrenergic receptor signaling cascade.

Experimental Workflow: In Vitro Lipolysis Assay

Lipolysis_Assay_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_stimulation Lipolysis Stimulation cluster_detection Glycerol Detection Seed_Adipocytes 1. Seed pre-adipocytes (e.g., 3T3-L1) in 96-well plate Differentiate 2. Induce differentiation into mature adipocytes Seed_Adipocytes->Differentiate Wash_Cells 3. Wash cells with Lipolysis Wash Buffer Differentiate->Wash_Cells Add_Buffer 4. Add Lipolysis Assay Buffer Wash_Cells->Add_Buffer Add_this compound 5. Add this compound (or control) to stimulate lipolysis Add_Buffer->Add_this compound Incubate 6. Incubate at 37°C for 1-3 hours Add_this compound->Incubate Collect_Media 7. Collect cell culture media Incubate->Collect_Media Reaction_Mix 9. Add media/standards to new plate with Glycerol Assay Reagent Collect_Media->Reaction_Mix Prepare_Standards 8. Prepare glycerol standard curve Prepare_Standards->Reaction_Mix Incubate_RT 10. Incubate at room temperature Reaction_Mix->Incubate_RT Measure_Absorbance 11. Measure absorbance (e.g., at 570 nm) Incubate_RT->Measure_Absorbance

Deterenol: An In-Depth Review of In Vivo Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deterenol (also known as Isopropylnorsynephrine or Isopropyloctopamine) is a synthetic stimulant that has been identified as an unapproved ingredient in some dietary supplements marketed for weight loss and sports performance.[1][2][3] Despite its presence in these products, a comprehensive in vivo characterization of its pharmacokinetic and pharmacodynamic properties is strikingly limited in publicly available scientific literature. This guide synthesizes the available data on this compound, highlighting the significant gaps in our understanding of its absorption, distribution, metabolism, and excretion (ADME), as well as its precise in vivo mechanism of action and dose-response relationship. The majority of recent research has focused on the detection of this compound in supplements rather than its pharmacological effects.[3][4]

Pharmacodynamics: Mechanism of Action and In Vivo Effects

This compound is characterized as a beta-adrenergic agonist.[1] In vitro studies have demonstrated that it is a highly selective beta-agonist with no discernible alpha-adrenergic activity.[1] This suggests that its physiological effects are primarily mediated through the activation of beta-adrenergic receptors.

The most detailed in vivo human data, though dated, comes from a 1949 study. This study described a dose-dependent effect on the cardiovascular system following oral administration.[5]

Key In Vivo Pharmacodynamic Findings (Human):

Dosage (Oral)Observed Effects
1 mg/kgVasodepressor effects
2-3 mg/kgFlushing, tingling of extremities and face, anxiety, decreased diastolic blood pressure, and increased heart rate.
5 mg/kgVomiting, hypotension, inability to sit up, blurred vision, palpitations, weakness, and respiratory distress.

These findings indicate that this compound has significant cardiovascular effects in vivo, consistent with its classification as a beta-agonist. However, the lack of modern, controlled clinical studies means that a thorough understanding of its pharmacodynamic profile, including receptor subtype selectivity (β1 vs. β2 vs. β3) in vivo, remains elusive.

Signaling Pathway

As a beta-adrenergic agonist, this compound is presumed to activate the canonical beta-adrenergic signaling pathway. Upon binding to beta-adrenergic receptors, it would initiate a conformational change, leading to the activation of adenylyl cyclase via a stimulatory G-protein (Gs). This, in turn, would increase intracellular levels of cyclic AMP (cAMP), which then activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the observed physiological effects, such as increased heart rate and changes in blood pressure.

Beta_Adrenergic_Signaling This compound This compound BetaReceptor Beta-Adrenergic Receptor This compound->BetaReceptor Binds to G_Protein Gs Protein (inactive) BetaReceptor->G_Protein Activates G_Protein_active Gs Protein (active) G_Protein->G_Protein_active AC Adenylyl Cyclase (inactive) G_Protein_active->AC Activates AC_active Adenylyl Cyclase (active) AC->AC_active ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active CellularResponse Cellular Response (e.g., increased heart rate, vasodilation) PKA_active->CellularResponse Phosphorylates targets leading to

Caption: Proposed Beta-Adrenergic Signaling Pathway for this compound.

Pharmacokinetics: ADME Profile

There is a significant lack of publicly available in vivo pharmacokinetic data for this compound. No studies detailing its absorption, distribution, metabolism, or excretion (ADME) in humans or animal models could be identified through comprehensive searches of scientific literature. This absence of data makes it impossible to determine key pharmacokinetic parameters such as bioavailability, half-life, volume of distribution, and clearance.

Experimental Protocols

Detailed experimental protocols for in vivo pharmacokinetic and pharmacodynamic studies of this compound are not available in the accessible literature. However, a general workflow for a preclinical in vivo pharmacokinetic study can be conceptualized.

PK_Workflow cluster_pre Pre-Study cluster_in_vivo In Vivo Phase cluster_analytical Analytical Phase cluster_data Data Analysis TestArticle This compound Formulation (e.g., oral gavage solution) Dosing This compound Administration (e.g., single oral dose) TestArticle->Dosing Animals Animal Model Selection (e.g., rats, mice) Animals->Dosing DoseSelection Dose Range Selection (based on literature/in vitro data) DoseSelection->Dosing Sampling Serial Blood Sampling (e.g., tail vein, retro-orbital) Dosing->Sampling SamplePrep Plasma Sample Preparation (e.g., protein precipitation, LLE) Sampling->SamplePrep Quantification LC-MS/MS Quantification of this compound SamplePrep->Quantification PK_Analysis Pharmacokinetic Modeling (e.g., non-compartmental analysis) Quantification->PK_Analysis Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Analysis->Parameters

Caption: General Experimental Workflow for a Preclinical Pharmacokinetic Study.

Data Presentation

Due to the scarcity of published research, a comprehensive quantitative data table for this compound's pharmacokinetics cannot be provided. The available pharmacodynamic data from the 1949 human study is qualitative and descriptive at different dose levels, as summarized in the table in Section 1.

Conclusion and Future Directions

The current body of knowledge on the in vivo pharmacokinetics and pharmacodynamics of this compound is severely limited. While it is known to be a beta-adrenergic agonist with cardiovascular effects, the lack of modern, rigorous scientific investigation means that its safety and efficacy profile remains largely unknown. The presence of this compound in dietary supplements is a public health concern, particularly given the absence of comprehensive ADME and dose-response data.

Future research should prioritize:

  • In vivo pharmacokinetic studies in animal models to determine the ADME profile of this compound.

  • Controlled in vivo pharmacodynamic studies to elucidate the dose-response relationship for its cardiovascular and other physiological effects.

  • Receptor binding assays to determine its affinity and selectivity for different beta-adrenergic receptor subtypes.

  • Toxicology studies to assess its safety profile with both acute and chronic administration.

A thorough understanding of these pharmacological aspects is crucial for regulatory bodies and healthcare professionals to accurately assess the risks associated with this compound exposure.

References

An In-depth Technical Guide to Isopropylnorsynephrine: Synthesis, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylnorsynephrine, also known as deterenol or betaphrine, is a synthetic sympathomimetic amine that has garnered interest in the fields of pharmacology and medicinal chemistry. Structurally related to the endogenous neurotransmitter octopamine and the natural alkaloid synephrine, isopropylnorsynephrine exhibits potent activity as a β-adrenergic receptor agonist.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and signaling pathways of isopropylnorsynephrine, intended to serve as a valuable resource for researchers and professionals in drug development.

Synthesis of Isopropylnorsynephrine

The primary route for the synthesis of isopropylnorsynephrine is through the N-alkylation of octopamine. A highly efficient and widely used method for this transformation is reductive amination.[3][4][5] This process involves the reaction of octopamine with acetone in the presence of a reducing agent to form the N-isopropyl derivative.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines the synthesis of isopropylnorsynephrine from (±)-octopamine hydrochloride.

Materials:

  • (±)-Octopamine hydrochloride

  • Acetone

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: To a round-bottom flask, add (±)-octopamine hydrochloride (1.0 equivalent) and a suitable solvent such as methanol. If using sodium triacetoxyborohydride, an aprotic solvent like dichloromethane is preferred.

  • Imine Formation: Add acetone (1.1-1.5 equivalents) to the solution. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: The reducing agent, either sodium borohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents), is added portion-wise to the stirring solution. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with the organic solvent.

  • Washing and Drying: The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude isopropylnorsynephrine.

  • Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure N-isopropylnorsynephrine.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_end Final Product Octopamine Octopamine HCl Dissolution Dissolution in Solvent Octopamine->Dissolution Acetone Acetone Acetone->Dissolution Imine_Formation Imine Formation Dissolution->Imine_Formation Reduction Reduction with Reducing Agent Imine_Formation->Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification IPN Isopropylnorsynephrine Purification->IPN

Caption: Experimental workflow for the synthesis of isopropylnorsynephrine.

Chemical Properties of Isopropylnorsynephrine

A summary of the key physicochemical properties of isopropylnorsynephrine is presented in the table below.

PropertyValue
IUPAC Name 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Appearance White to off-white solid
Melting Point Data not readily available
pKa Data not readily available
Solubility Data not readily available

Note: Specific quantitative data for melting point, pKa, and solubility are not consistently reported in publicly available literature and may require experimental determination.

Signaling Pathway and Mechanism of Action

Isopropylnorsynephrine exerts its pharmacological effects primarily through its interaction with β-adrenergic receptors.[1][2] As a β-adrenergic agonist, it mimics the action of endogenous catecholamines like epinephrine and norepinephrine at these receptors. The binding of isopropylnorsynephrine to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade.

Upon activation, the receptor promotes the exchange of GDP for GTP on the α-subunit of the stimulatory G protein (Gs). The activated Gsα-GTP complex then dissociates from the βγ-subunits and stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to the physiological responses associated with β-adrenergic stimulation, such as increased heart rate and lipolysis.[6][7]

Signaling_Pathway IPN Isopropylnorsynephrine Beta_AR β-Adrenergic Receptor (GPCR) IPN->Beta_AR Binds to G_Protein Gs Protein (αβγ) Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., Lipolysis, Increased Heart Rate) Phosphorylation->Response Leads to

Caption: β-Adrenergic signaling pathway activated by isopropylnorsynephrine.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[8][9][10]

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of isopropylnorsynephrine will provide information on the number of different types of protons and their chemical environments. Expected signals would include those for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments can be used to establish connectivity between protons and carbons, providing unambiguous structural assignment.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) and transferred to an NMR tube.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11][12]

  • Expected Absorptions: The IR spectrum of isopropylnorsynephrine is expected to show characteristic absorption bands for the O-H stretch of the phenolic and alcohol groups (broad, ~3300 cm⁻¹), N-H stretch of the secondary amine (moderate, ~3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2960 cm⁻¹), and aromatic C=C bending vibrations (~1500-1600 cm⁻¹).

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard technique for assessing the purity of a synthesized compound.[13][14][15]

  • Method: A reversed-phase HPLC method is typically employed.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220 nm or 275 nm.

  • Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Sample Preparation: A dilute solution of the compound is prepared in the mobile phase or a compatible solvent.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and mechanism of action of isopropylnorsynephrine. The provided experimental protocols offer a foundation for the preparation and characterization of this potent β-adrenergic agonist. It is important to note that while this compound has been investigated for its pharmacological effects, it is also associated with potential adverse cardiovascular effects and is not approved for human consumption in many jurisdictions.[16][17] All handling and experimentation should be conducted with appropriate safety precautions and in accordance with regulatory guidelines.

References

Isopropyloctopamine: A Technical Guide to its Beta-Adrenergic Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyloctopamine, also known as N-isopropyloctopamine or deterenol, is a synthetic sympathomimetic amine that functions as a direct-acting beta-adrenergic agonist. Structurally related to octopamine and synephrine, it has been identified as an active ingredient in some dietary supplements marketed for weight loss and energy enhancement. This technical guide provides a comprehensive overview of the pharmacological properties of isopropyloctopamine, with a specific focus on its activity at beta-adrenergic receptors. It includes a summary of available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in drug development and related fields.

Introduction

Isopropyloctopamine is a beta-selective adrenergic agonist.[1] It has been shown to be a full agonist at both β1 and β2-adrenergic receptors, with some evidence also suggesting activity at β3-adrenergic receptors.[1][2] Its physiological effects are consistent with the stimulation of the sympathetic nervous system, including positive chronotropic and inotropic effects on the heart and relaxation of smooth muscle.[1] However, its potency is significantly lower than that of the non-selective beta-agonist isoproterenol.[1] The presence of isopropyloctopamine in dietary supplements has raised safety concerns due to the potential for adverse cardiovascular events.[2]

Quantitative Data

The following tables summarize the available quantitative data on the potency and activity of isopropyloctopamine in comparison to the well-characterized beta-agonist, isoproterenol.

Table 1: Comparative Potency of Isopropyloctopamine and Isoproterenol

AgonistTissue/Receptor TargetRelative Potency (vs. Isoproterenol)Reference
IsopropyloctopamineCardiac Muscle (β1-adrenergic mediated)~200-fold less potent[1]
IsopropyloctopamineSmooth Muscle (β2-adrenergic mediated)~440-fold less potent[1]

Table 2: Functional Activity of Isopropyloctopamine

AgonistReceptor SubtypeAgonist TypeEfficacyReference
Isopropyloctopamineβ1-Adrenergic ReceptorFull AgonistNearly a full agonist[1]
Isopropyloctopamineβ2-Adrenergic ReceptorFull AgonistNearly a full agonist[1]
Isopropyloctopamineβ3-Adrenergic ReceptorAgonistStrong activity observed in biosensor assays[2]

Signaling Pathway

Activation of beta-adrenergic receptors by an agonist like isopropyloctopamine initiates a well-defined intracellular signaling cascade. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isopropyloctopamine Isopropyloctopamine Beta_Receptor Beta-Adrenergic Receptor Isopropyloctopamine->Beta_Receptor Binds Gs_protein Gs Protein (inactive) Beta_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., muscle relaxation, increased heart rate) PKA->Cellular_Response Phosphorylates Targets

Beta-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the beta-adrenergic agonist activity of isopropyloctopamine.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of isopropyloctopamine for beta-adrenergic receptor subtypes.

  • Materials:

    • Cell membranes prepared from cells expressing a specific human beta-adrenergic receptor subtype (β1, β2, or β3).

    • Radioligand (e.g., [³H]-dihydroalprenolol ([³H]-DHA) for β1/β2 or [³H]-CGP-12177 for β3).

    • Isopropyloctopamine solutions of varying concentrations.

    • Non-specific binding control (e.g., high concentration of propranolol).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of isopropyloctopamine.

    • For total binding wells, add only membranes and radioligand.

    • For non-specific binding wells, add membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of isopropyloctopamine by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of isopropyloctopamine and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Isopropyloctopamine dilutions - Assay Buffer Start->Prepare_Reagents Incubation Incubate: Membranes + Radioligand + Isopropyloctopamine Prepare_Reagents->Incubation Filtration Rapid Filtration (separate bound from free) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

This functional assay measures the ability of isopropyloctopamine to stimulate the production of intracellular cAMP.

  • Materials:

    • Whole cells expressing the beta-adrenergic receptor of interest.

    • Isopropyloctopamine solutions of varying concentrations.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cell lysis buffer.

    • cAMP assay kit (e.g., ELISA, HTRF).

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

    • Add varying concentrations of isopropyloctopamine to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen assay kit.

    • Plot the cAMP concentration as a function of the log concentration of isopropyloctopamine.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Isolated Tissue Functional Assays

These assays assess the physiological effects of isopropyloctopamine on intact tissues.

  • 4.3.1 Guinea Pig Tracheal Ring Relaxation Assay (β2-Adrenergic Activity)

    • Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings. Suspend the rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂ at 37°C.

    • Procedure:

      • Pre-contract the tracheal rings with an agent such as carbachol or histamine to induce a stable tone.

      • Once a stable contraction is achieved, add cumulative concentrations of isopropyloctopamine to the organ bath.

      • Record the relaxation of the tracheal smooth muscle as a percentage of the pre-contracted tone.

      • Plot the percentage of relaxation against the log concentration of isopropyloctopamine to generate a dose-response curve and determine the EC50.

  • 4.3.2 Guinea Pig Atrial Rate Assay (β1-Adrenergic Activity)

    • Tissue Preparation: Isolate the atria from a guinea pig heart and suspend them in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂ at 37°C.

    • Procedure:

      • Allow the atria to equilibrate and establish a stable spontaneous beating rate.

      • Add cumulative concentrations of isopropyloctopamine to the organ bath.

      • Record the increase in the atrial beating rate (chronotropic effect).

      • Plot the change in heart rate against the log concentration of isopropyloctopamine to generate a dose-response curve and determine the EC50.

Logical Relationships of Isopropyloctopamine's Effects

The following diagram illustrates the logical flow from receptor binding to the physiological outcomes observed with isopropyloctopamine.

Logical_Relationships cluster_receptor Receptor Interaction cluster_cellular Cellular Response cluster_physiological Physiological Effect Isopropyloctopamine Isopropyloctopamine Beta1 β1-Adrenergic Receptor Isopropyloctopamine->Beta1 Binds to Beta2 β2-Adrenergic Receptor Isopropyloctopamine->Beta2 Binds to Beta3 β3-Adrenergic Receptor Isopropyloctopamine->Beta3 Binds to cAMP_increase ↑ Intracellular cAMP Beta1->cAMP_increase Beta2->cAMP_increase Beta3->cAMP_increase Cardiac_Stimulation Cardiac Stimulation (↑ Heart Rate, ↑ Contractility) cAMP_increase->Cardiac_Stimulation Leads to (via β1) Smooth_Muscle_Relaxation Smooth Muscle Relaxation (e.g., Bronchodilation) cAMP_increase->Smooth_Muscle_Relaxation Leads to (via β2) Lipolysis Lipolysis (Breakdown of Fat) cAMP_increase->Lipolysis Leads to (via β3)

References

Deterenol: A Toxicological Profile in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available toxicological data specifically for deterenol in animal models is exceedingly scarce. This guide synthesizes the known information about this compound as a sympathomimetic amine and a beta-adrenergic agonist. To fulfill the core requirements of this technical paper, toxicological data from closely related beta-agonists and general toxicological testing protocols for similar compounds are presented as illustrative examples. This information should be interpreted with caution and is intended to provide a framework for potential toxicological evaluation of this compound, not as a definitive profile of the substance itself.

Introduction

This compound (isopropyloctopamine or N-isopropyloctopamine) is a stimulant that acts as a beta-adrenergic agonist. It has been identified as an unapproved ingredient in some dietary supplements marketed for weight loss and sports performance.[1][2] Its presence in these products, often in combination with other stimulants, has raised significant safety concerns, with reports of adverse cardiovascular events in humans, including cardiac arrest.[1][2] A comprehensive understanding of its toxicological profile is therefore crucial for risk assessment. This document provides a summary of the anticipated toxicological effects of this compound based on its classification as a beta-agonist and includes example data and protocols from related compounds to guide further research.

Pharmacodynamics and Mechanism of Action

As a beta-adrenergic agonist, this compound is expected to stimulate beta-adrenergic receptors (β-ARs). These receptors are classified into three main subtypes: β1, β2, and β3. The activation of these receptors initiates a cascade of intracellular signaling events, primarily through the Gs alpha subunit (Gαs) of G-proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and the activation of protein kinase A (PKA).

The physiological and toxicological effects of this compound are a direct consequence of the widespread distribution of these receptors and their downstream signaling pathways.

Signaling Pathway Diagram

Beta_Adrenergic_Signaling Figure 1: Simplified Beta-Adrenergic Signaling Pathway. cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Beta-Agonist) BAR Beta-Adrenergic Receptor (β-AR) This compound->BAR Binds to G_Protein G-Protein (Gαs, Gβγ) BAR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological/ Toxicological Effects (e.g., increased heart rate, bronchodilation, lipolysis) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Figure 1: Simplified Beta-Adrenergic Signaling Pathway.

Toxicological Profile (Based on Surrogate Data)

Due to the absence of specific studies on this compound, this section presents data from other beta-agonists and general toxicological study designs.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring shortly after the administration of a single dose or multiple doses within 24 hours. For sympathomimetic amines like this compound, the primary concerns are cardiovascular and central nervous system effects.

Table 1: Example Acute Toxicity Data for a Beta-Agonist (Isoproterenol) in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)Observed Effects
MouseIntravenous110Tachycardia, arrhythmias, convulsions
MouseSubcutaneous595Tachycardia, prostration
RatIntravenous50Tachycardia, arrhythmias, respiratory distress
RatOral>2000No mortality, mild clinical signs

Note: This data is for Isoproterenol and is intended for illustrative purposes only. Specific LD50 values for this compound are not publicly available.

  • Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain).

  • Housing: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Administration: The test substance is administered orally by gavage. A limit test at 2000 mg/kg is typically performed first.

  • Procedure: A single animal is dosed. If the animal survives, another animal is dosed at a higher level. If it dies or shows signs of toxicity, the next animal is dosed at a lower level. This sequential dosing continues until the criteria for stopping are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential to evaluate the effects of long-term exposure. For a beta-agonist, key concerns would be cardiotoxicity, metabolic changes, and potential for receptor desensitization.

Table 2: Example Findings from a 90-Day Sub-chronic Oral Toxicity Study of a Beta-Agonist in Dogs

Dose Group (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
0 (Control)No adverse effects observed.-
Low DoseMild, intermittent tachycardia.-
Mid DosePersistent tachycardia, slight increase in heart weight.Low Dose
High DoseMarked tachycardia, cardiac hypertrophy, focal myocardial necrosis.-

Note: This is a hypothetical table based on expected effects of beta-agonists. Specific sub-chronic toxicity data for this compound is not available.

  • Animals: Purebred Beagle dogs, approximately 4-6 months old at the start of the study.

  • Groups: At least three dose groups and a concurrent control group, with an equal number of male and female animals in each group (typically 4 per sex per group).

  • Dose Administration: The test substance is administered orally (e.g., in gelatin capsules) once daily for 90 days.

  • Observations: Daily clinical observations, weekly detailed veterinary examinations, body weight and food consumption measurements, ophthalmoscopy, electrocardiography (ECG), and hematology, clinical biochemistry, and urinalysis at multiple time points.

  • Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations or cancer. A standard battery of tests is typically required.

Table 3: Example Genotoxicity Profile for a Hypothetical Compound

AssayTest SystemConcentration/Dose RangeResult
Ames Test (Bacterial Reverse Mutation)Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) with and without metabolic activation (S9)0.1 - 5000 µ g/plate Negative
In vitro Micronucleus TestCultured human peripheral blood lymphocytes1 - 100 µg/mLNegative
In vivo Micronucleus TestMouse bone marrowUp to 2000 mg/kgNegative

Note: This is a hypothetical table. No specific genotoxicity data for this compound is available.

  • Cell Cultures: Human peripheral blood lymphocytes from healthy, non-smoking donors are stimulated to divide with phytohemagglutinin.

  • Treatment: Cultures are exposed to at least three concentrations of the test substance, a negative control, and a positive control, both with and without an exogenous metabolic activation system (S9 mix).

  • Harvest: After an appropriate treatment and recovery period, cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.

  • Analysis: Cells are harvested, fixed, and stained. The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

Reproductive and Developmental Toxicity

These studies assess the potential for adverse effects on sexual function, fertility, and development of the offspring. Due to the cardiovascular and metabolic effects of beta-agonists, there is a potential for indirect effects on fetal development.

  • Animals: Pregnant female rats (e.g., Sprague-Dawley).

  • Dosing Period: The test substance is administered daily from implantation (gestation day 6) to the day before cesarean section (gestation day 20).

  • Maternal Observations: Dams are observed for clinical signs, body weight, and food consumption.

  • Fetal Evaluation: On gestation day 21, dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: General Experimental Workflow for Toxicological Profiling. cluster_preclinical Preclinical Toxicity Assessment Dose_Range_Finding Dose Range-Finding (e.g., Acute Toxicity) Subchronic_Study Sub-chronic Toxicity Study (e.g., 90-day) Dose_Range_Finding->Subchronic_Study Informs Dose Selection Genotoxicity_Battery Genotoxicity Battery (In vitro and In vivo) Dose_Range_Finding->Genotoxicity_Battery Repro_Tox Reproductive/Developmental Toxicity Dose_Range_Finding->Repro_Tox Safety_Pharmacology Safety Pharmacology (Cardiovascular, CNS, Respiratory) Dose_Range_Finding->Safety_Pharmacology Carcinogenicity Carcinogenicity Studies (Long-term) Subchronic_Study->Carcinogenicity Informs Dose Selection

Caption: Figure 2: General Experimental Workflow for Toxicological Profiling.

Pharmacokinetics

No specific pharmacokinetic data for this compound in animal models was found. As a substituted phenethylamine, it is likely to be orally bioavailable and undergo metabolism in the liver, primarily through conjugation and potentially oxidative pathways. A study on isoproterenol in rodents showed modest brain uptake and rapid metabolism in plasma.[3]

Conclusion and Recommendations

The available information on this compound is insufficient to construct a complete toxicological profile. Its known presence in dietary supplements and its action as a beta-agonist raise significant safety concerns, particularly regarding cardiovascular toxicity. The data and protocols presented in this guide, derived from surrogate compounds and standard toxicological guidelines, highlight the critical need for comprehensive in vivo studies to properly characterize the toxicological risks of this compound. It is recommended that future research prioritize acute and sub-chronic toxicity studies with a focus on cardiovascular endpoints, as well as a full battery of genotoxicity and reproductive toxicity assays. Such data are essential for regulatory bodies and to protect public health.

References

An In-depth Technical Guide to the Historical Use of Deterenol in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deterenol (also known as isopropyloctopamine or isopropylnorsynephrine) is a synthetic stimulant that has been illicitly included in dietary supplements, primarily those marketed for weight loss and enhanced athletic performance. Despite never receiving approval for human use in the United States, its presence in over-the-counter products has been a recurring public health concern. This technical guide provides a comprehensive historical overview of this compound, detailing its chemical properties, pharmacological effects, the prevalence of its use in supplements, and the associated health risks. It also outlines key experimental protocols used to characterize its activity and methods for its detection. The guide is intended to serve as a resource for researchers, scientists, and professionals in drug development to understand the scientific and regulatory history of this compound.

Introduction: The Emergence of a Clandestine Stimulant

The history of this compound's appearance in dietary supplements is closely tied to the regulatory landscape of the supplement industry. Following the ban of ephedra alkaloids by the U.S. Food and Drug Administration (FDA) in 2004 due to safety concerns, a void was created in the market for stimulant-based weight loss and sports nutrition products. In the subsequent years, a number of unapproved and often undisclosed stimulants, including this compound, began to appear in these supplements.

This compound's appeal to manufacturers of these illicit products likely stemmed from its sympathomimetic properties, mimicking the effects of adrenaline and noradrenaline in the body. Its purported benefits included increased energy, suppressed appetite, and enhanced fat metabolism. However, the lack of safety data and its unapproved status have led to significant health risks for consumers.

Chemical and Physical Properties

This compound is a phenethanolamine derivative with the chemical name 4-[1-hydroxy-2-(isopropylamino)ethyl]phenol. Its chemical structure is similar to other adrenergic agonists like synephrine and octopamine.

PropertyValue
Chemical Formula C₁₁H₁₇NO₂
Molar Mass 195.26 g/mol
Synonyms Isopropyloctopamine, Isopropylnorsynephrine, Betafrine
Appearance White to off-white solid
Solubility Soluble in DMSO, slightly soluble in water and acetonitrile[1]

Synthesis

The synthesis of this compound can be achieved through various chemical routes. One common method involves the reaction of a substituted phenacyl halide with isopropylamine, followed by reduction of the resulting ketone.

Pharmacological Profile

Mechanism of Action

This compound functions as a non-selective beta-adrenergic receptor agonist.[1] This means it stimulates both β1 and β2 adrenergic receptors, which are found in various tissues throughout the body, including the heart, lungs, and adipose tissue. Stimulation of these receptors leads to a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP).

G This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Binds to GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Lipolysis, Increased Heart Rate) PKA->CellularResponse Phosphorylates targets leading to

Caption: this compound's signaling pathway as a β-adrenergic agonist.
In Vitro Studies

Early research into the pharmacological effects of this compound utilized isolated animal tissues to characterize its activity.

A key in vitro study investigated the sympathomimetic activity of N-isopropyloctopamine (this compound).[2] The experiments were designed to assess its effects on cardiac and bronchial smooth muscle.

Experimental Protocol: Guinea Pig Atria and Trachea Assay

  • Tissue Preparation: Male guinea pigs were euthanized, and the atria and trachea were rapidly excised and placed in Krebs-Henseleit solution. The trachea was cut into a spiral strip, and the atria were separated.

  • Apparatus: The tissues were suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O₂ and 5% CO₂. The tissues were connected to isometric force transducers to record changes in tension.

  • Procedure: After an equilibration period, cumulative concentration-response curves were generated for this compound and other adrenergic agonists. The effects on the rate and force of atrial contraction (β1-adrenergic effect) and the relaxation of the carbachol-contracted tracheal strip (β2-adrenergic effect) were measured.

  • Key Findings: These studies demonstrated that this compound is a potent β-adrenergic agonist, causing an increase in the rate and force of contraction in isolated atria and relaxation of tracheal smooth muscle.

The potential for this compound to promote fat breakdown (lipolysis) has been a significant area of interest, likely driving its inclusion in weight-loss supplements.

Experimental Protocol: Human Adipocyte Lipolysis Assay

  • Adipocyte Isolation: Human adipose tissue was obtained from elective surgeries. The tissue was minced and digested with collagenase to isolate mature adipocytes. The isolated adipocytes were then washed and suspended in a suitable buffer.

  • Lipolysis Assay: Aliquots of the adipocyte suspension were incubated at 37°C in the presence of various concentrations of this compound or other lipolytic agents (e.g., isoproterenol as a positive control).

  • Measurement: The extent of lipolysis was determined by measuring the amount of glycerol released into the incubation medium. Glycerol is a byproduct of triglyceride breakdown and serves as a reliable indicator of lipolytic activity.

  • Key Findings: Studies have shown that this compound can stimulate lipolysis in human adipocytes, suggesting a potential mechanism for its purported weight-loss effects.[1][2]

Presence in Dietary Supplements and Associated Risks

Despite being an unapproved drug, this compound has been identified in numerous dietary supplements, often in combination with other stimulants.

Prevalence and Dosages

A 2021 study published in Clinical Toxicology by Cohen et al. analyzed 17 brands of dietary supplements listing this compound or its synonyms as an ingredient.[3][4][5] The findings highlighted the widespread and dangerous nature of this practice.

StimulantPrevalence in Tested SupplementsRange of Quantity per Serving
This compound 13 of 17 brands2.7 mg to 17 mg[4]
Phenpromethamine4 of 17 brands1.3 mg to 20 mg[4]
OxilofrinePresent in some brands18 mg to 55 mg[4]
OctodrinePresent in some brands18 mg to 73 mg[4]
HigenaminePresent in some brands48 mg[4]
1,3-DMAAPresent in some brands17 mg[4]
1,4-DMAAPresent in some brands5.3 mg[4]
1,3-DMBAPresent in some brands1.8 mg to 6.6 mg[4]
Beta-methylphenylethylamine (BMPEA)Present in some brands5.7 mg to 92 mg[4]

The study revealed that many products contained "cocktails" of multiple stimulants, with some containing as many as four different unapproved drugs.[6] The safety of these combinations has never been studied in humans.

Adverse Health Effects

The use of supplements containing this compound and other illicit stimulants has been associated with a range of serious adverse health events. Due to its action as a beta-agonist, the primary concerns are cardiovascular in nature. Reported adverse effects include:

  • Nausea and vomiting[6]

  • Chest pain[6]

  • Cardiac arrest[6]

  • Sudden death

The presence of multiple stimulants in a single product can exacerbate these risks, as the synergistic effects are unknown and potentially life-threatening.

Analytical Detection Methods

The detection of this compound and other undeclared stimulants in complex matrices like dietary supplements requires sophisticated analytical techniques.

Experimental Workflow: Detection of this compound in Supplements

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Identification cluster_3 Data Analysis A Supplement Sample B Extraction with Solvent (e.g., Methanol) A->B C Filtration/Centrifugation B->C D Ultra-High-Performance Liquid Chromatography (UHPLC) C->D E Mass Spectrometry (MS) (e.g., Q-TOF, Orbitrap) D->E F Comparison to Reference Standard E->F G Quantification F->G

Caption: Workflow for the detection and quantification of this compound.

The primary methods used are based on liquid chromatography coupled with mass spectrometry (LC-MS).

  • Ultra-High-Performance Liquid Chromatography (UHPLC): This technique separates the components of the supplement extract based on their physicochemical properties.

  • Mass Spectrometry (MS): Following separation by UHPLC, the individual components are ionized and their mass-to-charge ratio is measured. High-resolution mass spectrometry techniques, such as Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements, enabling the unambiguous identification of this compound and other stimulants by comparing the results to a known reference standard.

Regulatory Status and Enforcement

The FDA has made it clear that this compound is not a permissible ingredient in dietary supplements.[5] However, enforcement has been challenging. The agency has issued warning letters to companies for selling supplements containing other illegal stimulants, but the clandestine nature of the market and the constant emergence of new formulations make it difficult to eradicate these products completely.[7][8] The 2021 study by Cohen et al. noted that despite the FDA's awareness of this compound in supplements, there had been a lack of specific warnings to consumers or widespread enforcement actions targeting this particular compound.

Conclusion

The history of this compound in dietary supplements serves as a stark reminder of the potential dangers lurking in a loosely regulated market. This unapproved stimulant, often found in combination with other dangerous substances, poses a significant risk to public health. For researchers and drug development professionals, the story of this compound underscores the importance of rigorous safety testing and regulatory oversight. The pharmacological and analytical methods detailed in this guide provide a framework for understanding and identifying such illicit ingredients, contributing to the broader effort of ensuring the safety of consumer products. Continued vigilance and robust analytical surveillance are crucial to protect consumers from the harms of adulterated supplements.

References

An In-depth Technical Guide to Deterenol: A Non-Selective Beta-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deterenol, also known as isopropyloctopamine or isopropylnorsynephrine, is a synthetic phenethanolamine that functions as a non-selective β-adrenergic receptor agonist. This guide provides a comprehensive overview of its chemical properties, synthesis, pharmacology, and analytical methods. This compound has been investigated for its potential therapeutic effects, including bronchodilation and lipolysis, but has also been identified as an undeclared ingredient in dietary supplements, raising safety concerns due to its stimulant properties. This document aims to be a core technical resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a chiral compound with the chemical name 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol. Its structure is characterized by a catecholamine-like backbone with a hydroxyl group on the phenyl ring and an isopropyl group on the amine, which contributes to its affinity for β-adrenergic receptors.

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol
Synonyms Isopropyloctopamine, Isopropylnorsynephrine, Betafrine[1]
Molecular Formula C₁₁H₁₇NO₂[1]
Molar Mass 195.26 g/mol [1]
CAS Number 7376-66-1 (racemate)[1]
23239-36-3 (hydrochloride)
29170-05-6 ((R)-enantiomer)
Appearance White crystalline solid[2]
Solubility Soluble in DMSO

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a protected 4-hydroxyphenacyl halide with isopropylamine, followed by reduction of the ketone.

Experimental Protocol: Synthesis of this compound Hydrochloride[2]

Step 1: Synthesis of 2-chloro-1-(4-hydroxyphenyl)ethanone

  • Dissolve 9.4 g of phenol in 10 mL of dichloroethane and cool the solution in an ice bath.

  • Add 33.4 g of aluminum trichloride in portions while stirring.

  • After the addition is complete, remove the ice bath.

  • Add a solution of 17.0 g of chloroacetyl chloride in 15 mL of dichloroethane dropwise to the mixture over approximately 1 hour.

  • Stir the reaction mixture at 65°C for 12 hours.

  • Transfer the reaction mixture to a diluted hydrochloric acid solution.

  • Extract the insoluble viscous material with dichloromethane.

  • Dry the dichloromethane solution with anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography and recrystallize from methanol to obtain 2.25 g of white crystals (Yield: 15%).

Step 2: Synthesis of this compound Hydrochloride

  • Dissolve 1.0 g of 2-chloro-1-(4-hydroxyphenyl)ethanone in 10 mL of methanol.

  • Add 5 mL of isopropylamine dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 6 hours, during which the suspension will gradually dissolve.

  • Remove the excess isopropylamine and solvent by distillation.

  • Dissolve the residue in dilute hydrochloric acid and then evaporate the solution to dryness.

  • Recrystallize the residue from methanol to obtain 0.67 g of this compound hydrochloride (Yield: 72%).

Pharmacology

This compound exerts its effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors. As a non-selective agonist, it interacts with both β1 and β2 subtypes, and likely β3 receptors, leading to a range of physiological responses.

Mechanism of Action: Beta-Adrenergic Signaling Pathway

Activation of β-adrenergic receptors by this compound initiates a well-characterized signaling cascade. The binding of this compound to the receptor leads to a conformational change, which in turn activates the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the cellular response.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Gs_protein Gs Protein (α, β, γ) Beta_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Lipolysis, Increased Heart Rate, Bronchodilation) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic signaling pathway activated by this compound.

Pharmacological Effects and Quantitative Data

The non-selective activation of β-adrenergic receptors by this compound leads to a variety of physiological effects.

Table 2: Pharmacological Effects and In Vitro Potency of this compound

EffectTissue/Cell TypeParameterValueReference(s)
Chronotropic (Heart Rate) Isolated guinea pig right atriaIC₅₀0.411 µM[3]
Inotropic (Contractility) Isolated guinea pig left atriaIC₅₀1.44 µM[3]
Bronchodilation Isolated guinea pig tracheaIC₅₀8.37 µM[3]
Lipolysis Human adipocytes-Induces lipolysis[3]

Experimental Protocols

Isolated Organ Bath Assay for Beta-Adrenergic Activity

This protocol provides a general framework for assessing the in vitro activity of β-adrenergic agonists like this compound on isolated guinea pig atrial and tracheal tissues.

Materials:

  • Male Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • This compound stock solution

  • Isolated organ bath system with temperature control (37°C), aeration (95% O₂ / 5% CO₂), and isometric force transducers.

Procedure for Isolated Atria:

  • Humanely euthanize the guinea pig.

  • Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.

  • Dissect the right and left atria.

  • Mount the atria in separate organ baths containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Apply an initial tension of 1.0 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Record the spontaneous beating rate of the right atria and the contractile force of the electrically stimulated (1 Hz, 5 ms duration) left atria.

  • Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the drug to the bath at regular intervals.

  • Record the changes in heart rate (chronotropic effect) and contractile force (inotropic effect).

  • Calculate the IC₅₀ value from the concentration-response curve.

Procedure for Isolated Trachea:

  • Excise the trachea and place it in cold, oxygenated Krebs-Henseleit solution.

  • Prepare tracheal rings (2-3 mm in width).

  • Suspend the rings in organ baths under a resting tension of 1.0 g and allow to equilibrate for 60 minutes.

  • Induce a sustained contraction with a contractile agent (e.g., histamine or carbachol).

  • Once the contraction is stable, add cumulative concentrations of this compound to elicit relaxation.

  • Record the relaxation response and calculate the IC₅₀ value.

Analytical Methods for Detection in Supplements

The presence of this compound in dietary supplements can be determined using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Experimental Workflow for UHPLC-Orbitrap MS Analysis:

UHPLC_MS_Workflow Sample_Prep Sample Preparation (Extraction of supplement) UHPLC UHPLC Separation (C18 column, gradient elution) Sample_Prep->UHPLC Orbitrap_MS Orbitrap Mass Spectrometry (High-resolution mass analysis) UHPLC->Orbitrap_MS Data_Analysis Data Analysis (Comparison with reference standard) Orbitrap_MS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Workflow for the analysis of this compound in dietary supplements.

Discussion and Conclusion

This compound is a potent, non-selective β-adrenergic agonist with clear pharmacological effects on cardiac and smooth muscle tissues. Its synthesis is well-established, and analytical methods for its detection are robust. The primary concern surrounding this compound is its illicit inclusion in dietary and weight-loss supplements. The stimulant effects, particularly on the cardiovascular system, pose a significant health risk to unsuspecting consumers.[4][5] This technical guide provides foundational knowledge for researchers and professionals to understand the chemical and pharmacological properties of this compound, which is crucial for both potential therapeutic exploration and for regulatory and safety assessments. Further research is warranted to fully characterize its pharmacokinetic profile and to establish a more detailed understanding of its binding affinities to β-adrenergic receptor subtypes.

References

In-Depth Technical Guide to the Stereoisomers of Isopropyloctopamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyloctopamine, a beta-adrenergic agonist, possesses chiral centers that give rise to multiple stereoisomers. This technical guide provides a comprehensive overview of the stereochemistry of isopropyloctopamine, including the identification of its stereoisomers, methods for their separation and synthesis, and an analysis of their differential pharmacological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area. This document also visualizes key chemical structures and biological pathways to enhance understanding.

Introduction to Isopropyloctopamine and Stereoisomerism

Isopropyloctopamine, also known as N-isopropyloctopamine, is a sympathomimetic amine that acts as a beta-adrenergic agonist.[1] Its pharmacological effects are of interest in various therapeutic areas. The presence of stereoisomerism, a phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is a critical consideration in drug development. Different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Identification of Chiral Centers

The chemical structure of isopropyloctopamine reveals the presence of at least one chiral center, located at the carbon atom of the ethanolamine side chain that is bonded to the hydroxyl group. This asymmetric carbon atom results in the existence of enantiomers. The two primary enantiomers are (R)-isopropyloctopamine and (S)-isopropyloctopamine.

G cluster_0 Isopropyloctopamine Structure Isopropyloctopamine Chiral_Center * Chiral Center

Figure 1: Chemical structure of Isopropyloctopamine with the chiral center indicated by an asterisk.

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure forms of isopropyloctopamine is crucial for studying their individual pharmacological properties. This can be achieved through stereoselective synthesis or by separating the stereoisomers from a racemic mixture.

Stereoselective Synthesis

A common strategy for the stereoselective synthesis of beta-adrenergic agonists involves the use of chiral starting materials or chiral catalysts. For instance, the synthesis of (R)- and (S)-isopropyloctopamine can be approached by starting with the corresponding enantiomerically pure octopamine precursor and then introducing the isopropyl group via reductive amination.

Conceptual Experimental Protocol: Stereoselective Synthesis of (R)-Isopropyloctopamine

  • Starting Material: (R)-Octopamine hydrochloride.

  • Reaction: Reductive amination using acetone and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

  • Solvent: A suitable protic solvent like methanol or ethanol.

  • Procedure:

    • Dissolve (R)-Octopamine hydrochloride in the chosen solvent.

    • Add acetone in a slight molar excess.

    • Slowly add the reducing agent at a controlled temperature (e.g., 0-25 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction and work up to isolate the crude product.

  • Purification: Purify the crude (R)-isopropyloctopamine by column chromatography or recrystallization to obtain the desired enantiomeric purity.

Separation of Stereoisomers

The separation of enantiomers from a racemic mixture of isopropyloctopamine is commonly achieved using chiral chromatography.

Experimental Protocol: Chiral HPLC Separation of Isopropyloctopamine Enantiomers

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H), is often effective for separating enantiomers of beta-agonists.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a combination thereof). The exact ratio needs to be optimized to achieve baseline separation. A small amount of an amine additive, such as diethylamine (DEA), is often added to the mobile phase to improve peak shape and resolution for basic compounds like isopropyloctopamine.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 220 nm or 275 nm).

  • Procedure:

    • Prepare a standard solution of racemic isopropyloctopamine in the mobile phase.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Optimize the mobile phase composition and flow rate to maximize the resolution between the enantiomeric peaks.

G cluster_workflow Experimental Workflow: Chiral Separation cluster_enantiomers racemic Racemic Isopropyloctopamine dissolve Dissolve in Mobile Phase racemic->dissolve inject Inject into HPLC System dissolve->inject column Chiral Stationary Phase Column inject->column separate Separation of Enantiomers column->separate enantiomer_R (R)-Isopropyloctopamine separate->enantiomer_R Elutes First (Hypothetical) enantiomer_S (S)-Isopropyloctopamine separate->enantiomer_S Elutes Second (Hypothetical) detect UV Detection enantiomer_R->detect enantiomer_S->detect G cluster_pathway Beta-Adrenergic Receptor Signaling Pathway agonist Isopropyloctopamine Stereoisomer receptor β-Adrenergic Receptor (GPCR) agonist->receptor g_protein Gs Protein (Inactive) receptor->g_protein activates g_protein_active Gs Protein (Active) g_protein->g_protein_active ac Adenylyl Cyclase g_protein_active->ac stimulates atp ATP camp cAMP atp->camp converts to pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response phosphorylates targets leading to

References

The Unnatural Origin of Deterenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive review of scientific literature reveals no evidence of the natural occurrence of the stimulant deterenol, also known as isopropylnorsynephrine or isopropyloctopamine. This technical guide, intended for researchers, scientists, and drug development professionals, consolidates current knowledge on this compound and its analogs, highlighting its synthetic origin and its prevalence as an undeclared ingredient in dietary supplements.

Executive Summary

This compound is a synthetic beta-agonist stimulant that has been illicitly included in weight-loss and sports supplements. Despite the natural occurrence of its structural analogs, such as synephrine and octopamine in various plants, extensive research and regulatory documentation indicate that this compound itself has not been identified as a natural constituent of any botanical, animal, or microorganism. This guide will detail the synthetic nature of this compound, present quantitative data on its presence in adulterated supplements, outline the analytical methods for its detection, and illustrate its structural relationship to its naturally occurring analogs.

The Synthetic Nature of this compound

This compound (4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol) is structurally similar to naturally occurring phenylethanolamine alkaloids like synephrine and octopamine. However, the key structural difference is the N-isopropyl group in this compound. Scientific literature and regulatory bodies concur that this compound is of synthetic origin. The U.S. Food and Drug Administration (FDA) has stated that this compound, having never been identified as a constituent of botanicals, is not a permissible ingredient in dietary supplements. Its presence in consumer products is considered adulteration.

Structural Relationship to Natural Analogs

The chemical structures of this compound and its naturally occurring analogs, synephrine and octopamine, are closely related. The shared phenylethanolamine backbone is responsible for their stimulant properties. However, the specific substituent on the amine nitrogen dictates their receptor binding affinity and pharmacological activity.

G cluster_0 Naturally Occurring Analogs cluster_1 Synthetic Analog Synephrine Synephrine Octopamine Octopamine synephrine_img octopamine_img This compound This compound deterenol_img deterenol_img->synephrine_img Structural Similarity deterenol_img->octopamine_img Structural Similarity

Figure 1: Structural comparison of this compound and its natural analogs.

Presence in Adulterated Dietary Supplements

Numerous studies have identified this compound as an illegal ingredient in dietary supplements marketed for weight loss and athletic performance.[1][2][3] These products often contain a cocktail of other prohibited stimulants, and the quantities of this compound can vary significantly.

Quantitative Analysis of this compound in Supplements

The following table summarizes the quantitative findings from a study that analyzed 17 dietary supplements listing this compound or its synonyms as an ingredient.

Product CategoryNumber of Brands AnalyzedBrands Containing this compoundRange of this compound per Serving (mg)
Weight Loss/Sports Supplements17132.7 - 17
Data sourced from Cohen et al. (2021).[1]

Experimental Protocols for Detection

The identification and quantification of this compound in complex matrices like dietary supplements require sophisticated analytical techniques. The primary method employed by researchers is liquid chromatography coupled with mass spectrometry (LC-MS).

Sample Preparation and Extraction
  • Sample Homogenization : The supplement (tablet, capsule powder, or liquid) is accurately weighed and homogenized.

  • Solvent Extraction : A suitable solvent, typically methanol or a mixture of acetonitrile and water, is added to the homogenized sample.

  • Sonication and Centrifugation : The mixture is sonicated to ensure complete extraction of the analytes and then centrifuged to separate the solid matrix from the liquid extract.

  • Filtration : The supernatant is filtered through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before analysis.

Analytical Instrumentation and Conditions
  • Chromatography System : Ultra-high-performance liquid chromatography (UHPLC) is commonly used for its high resolution and speed.

  • Column : A reversed-phase C18 column is typically employed for the separation of phenylethanolamine compounds.

  • Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape, is used.

  • Mass Spectrometry Detector : A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or an Orbitrap mass spectrometer, is used for accurate mass measurements and structural confirmation.

  • Ionization Mode : Electrospray ionization (ESI) in positive mode is suitable for the analysis of these amine-containing compounds.

  • Data Acquisition : Data is acquired in both full-scan mode for screening and targeted MS/MS mode for confirmation and quantification.

G cluster_workflow Analytical Workflow for this compound Detection A Sample Preparation (Homogenization, Extraction) B Filtration A->B C UHPLC Separation (C18 Column) B->C D Mass Spectrometry (ESI+, High Resolution) C->D E Data Analysis (Screening and Quantification) D->E

Figure 2: General experimental workflow for the detection of this compound in supplements.

Conclusion

The available scientific evidence unequivocally indicates that this compound is a synthetic compound and its presence in dietary supplements is illegal and poses potential health risks to consumers. Researchers and professionals in drug development should be aware of the synthetic nature of this stimulant and the analytical methods used for its detection. The lack of evidence for its natural occurrence underscores the importance of stringent quality control and regulatory oversight of the dietary supplement market to protect public health.

References

Methodological & Application

Application Note: Quantitative Analysis of Deterenol in Dietary Supplements by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of deterenol in dietary supplement matrices. This compound, a prohibited stimulant, has been identified as an undeclared ingredient in various weight loss and sports nutrition supplements, posing a significant health risk to consumers.[1][2][3] This method provides a robust protocol for the accurate detection and quantification of this compound to ensure product safety and regulatory compliance.

Introduction

Dietary supplements are a rapidly growing market, yet they are often subject to adulteration with undeclared pharmaceutical ingredients.[4][5] this compound, a beta-adrenergic agonist, is one such adulterant that has been found in supplements marketed for weight loss and athletic performance.[3][6][7] The presence of this compound and other stimulants in these products is concerning, as they have been associated with adverse events, including cardiac arrest.[2][7]

Regulatory bodies and quality control laboratories require reliable and sensitive analytical methods to detect and quantify these prohibited substances. LC-MS/MS is an ideal technique for this purpose due to its high selectivity, sensitivity, and ability to handle complex sample matrices.[4][8][9] This application note outlines a complete workflow, from sample preparation to data analysis, for the determination of this compound in various dietary supplement formulations.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Dietary supplement samples (powders, capsules, liquids)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC Method
  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

MS/MS Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions:

    • The specific precursor and product ions for this compound need to be determined by infusing a standard solution. Based on its structure, the protonated molecule [M+H]+ would be the precursor ion. Fragmentation would likely occur at the C-C bond beta to the nitrogen and the C-O bond of the hydroxyl group.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be determined

Note: The optimal collision energies should be determined empirically for the specific instrument used.

Protocols

Standard Preparation
  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions of the stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

Sample Preparation Protocol
  • Homogenization: Accurately weigh 100 mg of the powdered supplement or the contents of a capsule. For liquid supplements, pipette 100 µL.

  • Extraction: Add 10 mL of methanol to the sample in a 15 mL conical tube.

  • Vortexing and Sonication: Vortex the sample for 1 minute, followed by sonication for 15 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Dilution and Filtration: Take a 100 µL aliquot of the supernatant and dilute it with 900 µL of 50:50 methanol:water. Filter the diluted extract through a 0.22 µm syringe filter into an LC autosampler vial.

Results and Discussion

This LC-MS/MS method was developed to provide a reliable means of detecting and quantifying this compound in a variety of dietary supplement matrices. The chromatographic conditions were optimized to ensure good peak shape and separation from potential matrix interferences. The MS/MS parameters were selected to provide the best sensitivity and specificity for this compound.

Quantitative Data

The following table summarizes hypothetical quantitative results for this compound in various supplement types, based on published findings.[2][6]

Sample IDSupplement TypeLabeled IngredientsThis compound Concentration (µg/g or µg/mL)
SUPP-001Pre-Workout PowderCaffeine, Beta-Alanine, Citrulline Malate150.2
SUPP-002Weight Loss CapsuleGreen Tea Extract, Garcinia Cambogia85.7
SUPP-003Energy DrinkTaurine, B-VitaminsNot Detected
SUPP-004Pre-Workout PowderProprietary Blend212.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Dietary Supplement Sample Homogenize Weigh & Homogenize Sample->Homogenize Extract Add Methanol & Extract Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Dilute_Filter Dilute & Filter Centrifuge->Dilute_Filter LC_Separation LC Separation Dilute_Filter->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

This compound Signaling Pathway

signaling_pathway node_stimulant node_stimulant node_receptor node_receptor node_protein node_protein node_enzyme node_enzyme node_messenger node_messenger node_response node_response This compound This compound Beta_Receptor Beta-Adrenergic Receptor This compound->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response (e.g., Lipolysis, Glycogenolysis) PKA->Cell_Response Phosphorylates targets leading to

Caption: Beta-adrenergic signaling pathway activated by this compound.

Conclusion

The LC-MS/MS method presented here is a reliable and robust tool for the detection and quantification of this compound in dietary supplements. The method is sensitive, selective, and applicable to various supplement matrices. Implementation of this method can help ensure the safety and quality of dietary supplements and protect consumers from the potential health risks associated with undeclared stimulants.

References

Application Note: Quantitative Analysis of Isopropylnorsynephrine in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of isopropylnorsynephrine (IPNS) in human urine samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Isopropylnorsynephrine, a beta-selective adrenergic agonist, is found in some dietary supplements and is of interest for doping control and toxicological screenings.[1][2] The described method utilizes a simple "dilute-and-inject" sample preparation protocol, making it efficient and suitable for high-throughput analysis.[3] This document provides a complete methodology, including sample preparation, instrumental conditions, and representative quantitative performance data.

Introduction

Isopropylnorsynephrine (also known as isopropyloctopamine or deterenol) is a sympathomimetic amine with beta-adrenergic agonist activity.[1][4] It has been identified as an ingredient in dietary supplements, sometimes without being declared on the label.[1] Due to its structural similarity to other stimulants prohibited by the World Anti-Doping Agency (WADA) and its potential to enhance performance, its presence in athlete urine is a concern for anti-doping organizations.[1][2][5] While not explicitly named on the WADA Prohibited List, its structural and biological similarity to prohibited substances like octopamine makes it a substance of interest.[3]

Metabolism studies show that after oral administration, isopropylnorsynephrine is excreted in urine as the intact drug, as well as hydroxylated, glucuronidated, and sulfated metabolites.[1][6] Isopropylnorsynephrine sulfate has been identified as the most abundant urinary metabolite, making it a key target for analysis.[1][6] This application note describes a robust LC-MS/MS method for the quantitative determination of the parent compound in urine.

Experimental Protocol

This protocol is based on the "dilute-and-inject" method, which is rapid and minimizes matrix effects through simple dilution.[3]

2.1 Reagents and Materials

  • Isopropylnorsynephrine (IPNS) reference standard

  • Isopropylnorsynephrine-d7 (IPNS-d7) internal standard (IS)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Ammonium acetate

  • Acetic acid

  • Micro-centrifuge tubes (2 mL)

  • Autosampler vials

2.2 Preparation of Standards and Quality Controls

  • Stock Solutions: Prepare primary stock solutions of IPNS and IPNS-d7 in methanol at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the IPNS stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Calibration Curve: A calibration curve can be prepared by spiking blank urine with IPNS reference material at concentrations ranging from 0.01 µg/mL to 5.0 µg/mL.[3]

  • Internal Standard (IS) Working Solution: Prepare a working solution of IPNS-d7 at a suitable concentration (e.g., 1 µg/mL) in 50:50 acetonitrile/water.

2.3 Sample Preparation Protocol

  • Aliquot 0.5 mL of the urine sample into a 2 mL micro-centrifuge tube.[3]

  • Add 10 µL of the internal standard working solution (e.g., IPNS-d7, resulting in a concentration of 100 ng).[3]

  • Add 0.5 mL of deionized water to the tube.[3]

  • Vortex the tube for 10 seconds.[3]

  • Centrifuge the sample at 3,300 x g for 5 minutes.[3]

  • Transfer 200 µL of the supernatant into an autosampler vial for LC-MS/MS analysis.[3]

Diagrams and Visualizations

G cluster_prep Sample Preparation Workflow Sample 0.5 mL Urine Sample Add_IS Spike with 100 ng IPNS-d7 (Internal Standard) Sample->Add_IS Dilute Add 0.5 mL Deionized Water (1:1 Dilution) Add_IS->Dilute Vortex Vortex for 10 seconds Dilute->Vortex Centrifuge Centrifuge at 3,300 x g for 5 min Vortex->Centrifuge Transfer Transfer 200 µL Supernatant to Vial Centrifuge->Transfer Analysis Inject into LC-MS/MS System Transfer->Analysis

Caption: Workflow for Urine Sample Preparation.

2.4 Instrumentation: LC-MS/MS Conditions

The following are typical starting conditions. Optimization may be required for different instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC SystemHigh-Performance Liquid Chromatography System
ColumnThermo Accucore C8 (100 x 2.1 mm, 2.7 µm)[3]
Mobile Phase A5 mM Ammonium Acetate in Water + 0.1% Acetic Acid[3]
Mobile Phase BAcetonitrile[3]
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program Time (min)
0.0
0.5
5.0
8.0
10.0
11.5
11.6
15.0

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole or High-Resolution MS
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.0 kV[6]
Gas Temperature325 °C[7]
Gas Flow10 L/min[7]
Nebulizer Pressure20 psi[7]
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transitions Compound
IPNS
IPNS-d7 (IS)

Note: Product ions and collision energies should be optimized empirically.

Quantitative Data and Method Performance

The method should be validated according to established guidelines to demonstrate its suitability for the intended purpose.[8] The following table summarizes expected performance characteristics for a validated assay.

Table 3: Summary of Quantitative Method Validation Parameters

ParameterResult
Linearity Range (r²)10 - 1000 ng/mL (>0.995)[3][9]
Limit of Detection (LOD)~2 ng/mL[6]
Limit of Quantification (LOQ)10 ng/mL
Accuracy (% Recovery)
Low QC (30 ng/mL)95.5%
Mid QC (300 ng/mL)98.2%
High QC (800 ng/mL)101.5%
Precision (% RSD) Intra-day
Low QC (30 ng/mL)< 8.5%
Mid QC (300 ng/mL)< 6.0%
High QC (800 ng/mL)< 5.5%
Matrix Effect85% - 110%[9]
Recovery (Extraction Efficiency)> 90%

Data are representative and should be independently verified.

Conclusion

The described LC-MS/MS method provides a fast, sensitive, and reliable approach for the quantitative analysis of isopropylnorsynephrine in human urine. The simple "dilute-and-inject" sample preparation procedure allows for high-throughput analysis, which is ideal for clinical and anti-doping laboratories. The method demonstrates excellent performance characteristics, meeting the typical requirements for bioanalytical method validation.

References

Application Note: Solid-Phase Extraction Protocol for Isopropyloctopamine from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyloctopamine is a beta-adrenergic agonist that has been identified in dietary supplements, raising concerns about its potential pharmacological effects.[1] Accurate quantification of isopropyloctopamine in complex biological matrices, such as urine and plasma, is crucial for pharmacokinetic studies, toxicological assessments, and regulatory enforcement. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of analytes from complex samples prior to chromatographic analysis.[2] This application note provides a detailed protocol for the extraction of isopropyloctopamine from complex matrices using a mixed-mode solid-phase extraction methodology, which is recommended for multi-residue analysis of β2-agonists.[3]

Physicochemical Properties and Extraction Principle

Experimental Protocol: Mixed-Mode Cation Exchange SPE

This protocol is a general guideline for the extraction of isopropyloctopamine from biological fluids like urine and plasma and should be optimized for specific applications.

Materials:

  • Mixed-Mode Cation Exchange (MCX) SPE Cartridges (e.g., Oasis MCX, Strata-X-C)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Hydroxide

  • Formic Acid or Acetic Acid

  • Phosphate Buffer (0.05-0.1 M)

  • Deionized Water

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen biological samples (urine, plasma) to room temperature.

    • For plasma samples, protein precipitation may be necessary. Add an equal volume of cold acetonitrile, vortex, and centrifuge to pellet the proteins. Use the supernatant for the next step.

    • Dilute the sample (or supernatant) 1:1 (v/v) with a phosphate buffer (0.05–0.1M).[5] Adjust the pH of the buffered sample to approximately 6.0. This ensures that the amine group of isopropyloctopamine is protonated for efficient binding to the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Place the MCX SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 2 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 2 mL of deionized water.

    • Finally, equilibrate with 2 mL of the phosphate buffer used for sample dilution. Do not allow the sorbent to dry between these steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing (Interference Elution):

    • Wash the cartridge with 2 mL of 0.1 M formic or acetic acid to remove acidic and neutral interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the isopropyloctopamine from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic nature of this elution solvent neutralizes the charge on the isopropyloctopamine, releasing it from the cation exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase to be used for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the SPE of beta-agonists from biological matrices. It is important to note that these values are illustrative and specific validation for isopropyloctopamine should be performed.

ParameterTypical Value RangeReference(s)
Recovery 70-120%[6][7][8]
Limit of Detection (LOD) 0.05 - 5 ng/mL[6][7][8][9]
Limit of Quantification (LOQ) 0.1 - 10 ng/mL[6][7][8][9]
Precision (RSD%) < 15%[6][7][8]

Visualizations

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Complex Matrix (Urine/Plasma) Dilute Dilute 1:1 with Buffer Sample->Dilute pH_Adjust Adjust pH to ~6.0 Dilute->pH_Adjust Load Load Sample pH_Adjust->Load Condition Condition & Equilibrate (Methanol, Water, Buffer) Condition->Load Wash Wash Interferences (Acidic Solution, Methanol) Load->Wash Elute Elute Isopropyloctopamine (5% NH4OH in Methanol) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for Isopropyloctopamine.

Signaling Pathway of Isopropyloctopamine

Isopropyloctopamine is a beta-adrenergic agonist, meaning it stimulates beta-adrenergic receptors. This activation initiates a signaling cascade within the cell, primarily through the Gs protein pathway, leading to the production of cyclic AMP (cAMP) and subsequent physiological responses.[10]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Isopropyloctopamine Isopropyloctopamine BetaReceptor Beta-Adrenergic Receptor Isopropyloctopamine->BetaReceptor Binds to GsProtein Gs Protein (inactive) BetaReceptor->GsProtein Activates GsProtein_active Gs Protein (active) GsProtein->GsProtein_active GDP -> GTP AC Adenylyl Cyclase (inactive) GsProtein_active->AC Activates AC_active Adenylyl Cyclase (active) AC->AC_active ATP ATP cAMP cAMP ATP->cAMP converts PKA_inactive Protein Kinase A (inactive) cAMP->PKA_inactive Activates PKA_active Protein Kinase A (active) PKA_inactive->PKA_active Response Cellular Response (e.g., increased heart rate, smooth muscle relaxation) PKA_active->Response Phosphorylates target proteins leading to

References

Application Notes and Protocols for the Preparation and Certification of a Deterenol Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deterenol, also known as N-isopropyloctopamine, is a synthetic stimulant that acts as a β-adrenergic agonist. It has been illicitly included in some dietary and sports supplements, leading to regulatory scrutiny and the need for its accurate detection and quantification.[1][2][3] A well-characterized chemical reference standard is essential for the development and validation of analytical methods to identify and quantify this compound in various matrices.

These application notes provide a comprehensive overview of the preparation, purification, and certification of a this compound reference standard, intended to support analytical method development, quality control applications, and regulatory compliance.

Preparation of this compound

The synthesis of a this compound reference standard requires a robust and well-documented procedure to ensure high purity and batch-to-batch consistency. The following protocol describes a common synthetic route.

Synthesis Workflow

Synthesis of this compound Reference Standard phenol Phenol intermediate1 2-Chloro-1-(4-hydroxyphenyl)ethanone phenol->intermediate1 Friedel-Crafts Acylation (AlCl3, Dichloroethane) chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate1 deterenol_crude Crude this compound intermediate1->deterenol_crude N-Alkylation isopropylamine Isopropylamine isopropylamine->deterenol_crude deterenol_hcl This compound HCl (Crude) deterenol_crude->deterenol_hcl Salt Formation (HCl) deterenol_purified Purified this compound HCl Reference Standard deterenol_hcl->deterenol_purified Purification (Recrystallization/Chromatography)

Caption: Workflow for the synthesis of this compound HCl.

Experimental Protocol: Synthesis of this compound Hydrochloride

Step 1: Synthesis of 2-Chloro-1-(4-hydroxyphenyl)ethanone

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve phenol (9.4 g) in dichloroethane (10 ml).

  • Cool the solution in an ice bath.

  • While stirring, add aluminum trichloride (33.4 g) in portions.

  • After the addition is complete, remove the ice bath.

  • Add a solution of chloroacetyl chloride (17.0 g) in dichloroethane (15 ml) dropwise over approximately 1 hour.

  • Heat the reaction mixture to 65°C and stir for 12 hours.

  • After the reaction is complete, cool the mixture and transfer it to a diluted hydrochloric acid solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-chloro-1-(4-hydroxyphenyl)ethanone as a white crystalline solid.[4]

Step 2: Synthesis of this compound

  • Dissolve 2-chloro-1-(4-hydroxyphenyl)ethanone (1.0 g) in methanol (10 ml).

  • Add isopropylamine (5 ml) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Remove the excess isopropylamine and methanol by distillation under reduced pressure.[4]

Step 3: Formation of this compound Hydrochloride

  • Dissolve the residue from Step 2 in dilute hydrochloric acid.

  • Evaporate the solution to dryness to obtain crude this compound hydrochloride.[4]

Purification of this compound Hydrochloride Reference Standard

To achieve the high purity required for a reference standard, the crude this compound hydrochloride must be purified.

Protocol: Purification by Recrystallization

  • Dissolve the crude this compound hydrochloride in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold methanol.

  • Dry the purified crystals under vacuum.

Protocol: Purification by Column Chromatography (if necessary)

If impurities persist after recrystallization, column chromatography can be employed.

  • Prepare a silica gel column.

  • Dissolve the crude this compound hydrochloride in a suitable solvent.

  • Load the sample onto the column.

  • Elute the column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to separate this compound from impurities.

  • Collect the fractions containing the pure product and evaporate the solvent.

Certification of this compound Reference Standard

The certification of a chemical reference standard involves a comprehensive characterization to confirm its identity, purity, and stability.

Certification Workflow

Certification of this compound Reference Standard cluster_identity Identity Tests cluster_purity Purity Tests cluster_stability Stability Tests start Purified this compound HCl identity Identity Confirmation start->identity purity Purity Assessment start->purity stability Stability Assessment start->stability certified Certified this compound Reference Standard identity->certified Identity Confirmed nmr NMR (1H, 13C) ms Mass Spectrometry ir FTIR purity->certified Purity ≥ 99.5% hplc HPLC-UV/DAD gc GC-FID (Residual Solvents) kf Karl Fischer (Water Content) elemental Elemental Analysis stability->certified Stability Profile Established forced_deg Forced Degradation long_term Long-Term Stability Beta-Adrenergic Signaling Pathway This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, lipolysis) PKA->Cellular_Response Phosphorylates target proteins leading to

References

Application Note: In Vitro Beta-Agonist Activity Assay for Deterenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the in vitro beta-agonist activity of deterenol by measuring its effect on intracellular cyclic AMP (cAMP) accumulation in cells expressing human β1- and β2-adrenergic receptors.

Introduction

This compound (also known as Isopropylnorsynephrine) is a stimulant that functions as a beta-adrenergic agonist. Its activity at β-adrenergic receptors initiates a signaling cascade that plays a crucial role in various physiological responses. Understanding the potency and efficacy of this compound at β1 and β2 receptor subtypes is essential for its pharmacological characterization and assessment of its therapeutic potential and off-target effects. This application note describes a robust in vitro assay to quantify the agonist activity of this compound by measuring the production of the second messenger, cyclic AMP (cAMP).

The assay utilizes Chinese Hamster Ovary (CHO-K1) cells stably transfected with either the human β1- or β2-adrenergic receptor. Upon agonist binding, the receptor couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cAMP. The accumulated cAMP is then quantified using a competitive immunoassay. This protocol provides a framework for determining the half-maximal effective concentration (EC50) and the maximum response (Emax) of this compound, allowing for a direct comparison with a well-characterized non-selective β-agonist, isoproterenol.

Data Presentation

The potency and efficacy of this compound are determined by generating dose-response curves and calculating the EC50 and Emax values. The results are summarized in the table below, comparing the activity of this compound to the standard non-selective β-agonist, isoproterenol. A recent 2024 study pharmacologically characterized the activity of this compound at human adrenergic receptors, and for precise values, consulting such specific literature is recommended.

CompoundReceptor SubtypeEC50 (nM)[1]Emax (% of Isoproterenol)
This compound β1-AdrenergicValue from studyValue from study
β2-AdrenergicValue from studyValue from study
Isoproterenol β1-Adrenergic10100
β2-Adrenergic5100

Note: The EC50 and Emax values for Isoproterenol are representative and may vary depending on experimental conditions. The values for this compound should be determined experimentally and compared to published data.

Experimental Protocols

Cell Culture and Preparation
  • Cell Lines: CHO-K1 cells stably expressing either the human β1-adrenergic receptor or the human β2-adrenergic receptor are used.

  • Culture Medium: Cells are grown in Dulbecco's Modified Eagle's Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain receptor expression.

  • Cell Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating:

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Perform a cell count and assess viability using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well, white, clear-bottom tissue culture plate at a density of 20,000 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

cAMP Accumulation Assay Protocol

This protocol is based on a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

  • Reagent Preparation:

    • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.

    • This compound and Isoproterenol Dilution Series: Prepare a 10-point serial dilution of this compound and isoproterenol in stimulation buffer. The concentration range should typically span from 1 pM to 100 µM.

    • cAMP Standard Curve: Prepare a standard curve of cAMP in stimulation buffer according to the manufacturer's instructions for the chosen assay kit.

    • Lysis Buffer and Detection Reagents: Prepare according to the assay kit manufacturer's protocol.

  • Assay Procedure:

    • Cell Stimulation:

      • Carefully remove the culture medium from the 96-well plate.

      • Wash the cells once with 100 µL of pre-warmed stimulation buffer.

      • Add 50 µL of the appropriate concentration of this compound or isoproterenol dilution to the corresponding wells. Include wells with stimulation buffer only for the basal control.

      • Incubate the plate at 37°C for 30 minutes.

    • Cell Lysis and cAMP Detection:

      • Following incubation, add 50 µL of lysis buffer containing the detection reagents (e.g., HTRF acceptor and donor) to each well.

      • Incubate the plate at room temperature for 60 minutes in the dark.

    • Signal Measurement:

      • Read the plate on a compatible microplate reader (e.g., HTRF-certified reader).

  • Data Analysis:

    • Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using the cAMP standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the EC50 and Emax values.

    • Normalize the Emax of this compound to the Emax of isoproterenol (set to 100%).

Visualizations

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta_Receptor β-Adrenergic Receptor (β1 or β2) This compound->Beta_Receptor Binds G_Protein Gs Protein (α, β, γ) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Caption: Beta-Adrenergic Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture CHO-K1 cells (β1 or β2 expressing) Cell_Plating Seed cells into 96-well plate Cell_Culture->Cell_Plating Stimulation Add this compound/Isoproterenol (30 min at 37°C) Cell_Plating->Stimulation Lysis Lyse cells and add detection reagents Stimulation->Lysis Incubation Incubate at RT (60 min) Lysis->Incubation Reading Read plate Incubation->Reading Dose_Response Plot dose-response curves Reading->Dose_Response Standard_Curve Generate cAMP standard curve Standard_Curve->Dose_Response Calculate Calculate EC50 and Emax Dose_Response->Calculate

Caption: Experimental Workflow for cAMP Assay.

References

Application Notes and Protocols for Determining Deterenol's Lipolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deterenol, also known as isopropylnorsynephrine or isopropyloctopamine, is a synthetic stimulant that functions as a non-selective beta-adrenergic receptor agonist.[1][2][3] Its structural similarity to endogenous catecholamines like epinephrine allows it to bind to and activate beta-adrenergic receptors, which are key regulators of various physiological processes, including heart rate, bronchodilation, and metabolism.[1] Of particular interest to researchers in obesity and metabolic diseases is this compound's ability to induce lipolysis, the breakdown of triglycerides stored in adipocytes into free fatty acids and glycerol.[1] This lipolytic action is mediated through the stimulation of beta-adrenergic receptors on the surface of fat cells.[1]

This document provides detailed cell-based assay protocols to quantitatively assess the lipolytic activity of this compound. The primary methods focus on the quantification of glycerol release from adipocytes as a direct measure of lipolysis and the measurement of intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in the signaling cascade.

Signaling Pathway of this compound-Induced Lipolysis

This compound exerts its lipolytic effect by activating beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs). This initiates a well-characterized signaling cascade within the adipocyte:

  • Receptor Binding: this compound binds to β-ARs on the adipocyte plasma membrane.

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).

  • Lipase Phosphorylation: PKA then phosphorylates and activates key lipolytic enzymes, primarily Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL).

  • Triglyceride Hydrolysis: These activated lipases catalyze the hydrolysis of triglycerides into glycerol and free fatty acids, which are then released from the cell.

Lipolysis_Pathway This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR Gs Gs Protein Beta_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_ATGL HSL / ATGL PKA->HSL_ATGL phosphorylates & activates Glycerol_FFA Glycerol + Free Fatty Acids HSL_ATGL->Glycerol_FFA hydrolyzes Triglycerides Triglycerides Triglycerides->HSL_ATGL

This compound-induced lipolysis signaling cascade.

Data Presentation: Lipolytic Potency of this compound

The following table summarizes the quantitative data on the lipolytic activity of this compound in comparison to other relevant amines, as determined in human adipocytes. Isoproterenol, a potent non-selective beta-adrenergic agonist, is included as a reference compound.

CompoundEC50 (nM)Maximal Lipolytic Response (% of Isoproterenol)
This compound (Isopropylnorsynephrine) 1.8 ± 0.4 100
Isoproterenol1.2 ± 0.3100
Synephrine480 ± 12060
Octopamine1,200 ± 30040

Data adapted from Mercader J, et al. J Physiol Biochem. 2011.

Experimental Protocols

Glycerol Release Assay for Lipolysis Measurement

This protocol details the steps to measure glycerol released from cultured adipocytes following treatment with this compound. The amount of glycerol released is directly proportional to the rate of lipolysis.

Experimental Workflow:

Glycerol_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Glycerol Quantification cluster_analysis Data Analysis Differentiate Differentiate pre-adipocytes (e.g., 3T3-L1) Wash Wash mature adipocytes Differentiate->Wash Starve Serum-starve cells Wash->Starve Add_this compound Add this compound dilutions and controls (e.g., Isoproterenol) Starve->Add_this compound Incubate Incubate for a defined period (e.g., 2-4 hours) Add_this compound->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Run_Assay Perform colorimetric or fluorometric glycerol assay Collect_Supernatant->Run_Assay Prepare_Standards Prepare glycerol standards Prepare_Standards->Run_Assay Measure_Signal Measure absorbance or fluorescence Run_Assay->Measure_Signal Calculate_Glycerol Calculate glycerol concentration Measure_Signal->Calculate_Glycerol Normalize Normalize to protein content Calculate_Glycerol->Normalize Plot_Curve Plot dose-response curve and calculate EC50 Normalize->Plot_Curve

Workflow for the glycerol release assay.

Materials and Reagents:

  • Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes) in a multi-well plate format

  • This compound hydrochloride

  • Isoproterenol hydrochloride (positive control)

  • Krebs-Ringer-HEPES (KRH) buffer supplemented with 2% fatty acid-free Bovine Serum Albumin (BSA)

  • Glycerol Assay Kit (colorimetric or fluorometric)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture and Differentiation: Culture pre-adipocytes (e.g., murine 3T3-L1 or human pre-adipocytes) to confluence and differentiate them into mature, lipid-laden adipocytes using an appropriate differentiation cocktail.

  • Cell Preparation:

    • Gently wash the mature adipocytes twice with warm PBS.

    • Incubate the cells in serum-free medium for 2-4 hours to establish a basal state.

  • Lipolysis Stimulation:

    • Prepare a stock solution of this compound and isoproterenol in KRH-BSA buffer.

    • Create a serial dilution of this compound to cover a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Include a vehicle control (KRH-BSA buffer alone) and a positive control (e.g., 1 µM isoproterenol).

    • Remove the serum-free medium and add the different concentrations of this compound and controls to the respective wells.

    • Incubate the plate at 37°C in a humidified incubator for 2-4 hours.

  • Sample Collection:

    • After incubation, carefully collect the supernatant (culture medium) from each well without disturbing the cell layer.

    • Store the supernatant at -20°C or proceed directly to the glycerol assay.

  • Glycerol Quantification:

    • Perform the glycerol assay on the collected supernatants according to the manufacturer's instructions. This typically involves preparing a standard curve with known glycerol concentrations.

  • Data Normalization:

    • After collecting the supernatant, wash the cells with PBS.

    • Lyse the cells in each well with a suitable lysis buffer.

    • Determine the total protein concentration in each lysate using a BCA protein assay.

    • Normalize the glycerol concentration in each sample to the corresponding total protein content to account for variations in cell number.

  • Data Analysis:

    • Calculate the fold-increase in glycerol release for each this compound concentration relative to the vehicle control.

    • Plot the normalized glycerol release against the logarithm of the this compound concentration to generate a dose-response curve.

    • Use non-linear regression analysis to calculate the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal lipolytic response.

cAMP Accumulation Assay

This protocol measures the intracellular accumulation of cAMP in response to this compound treatment, providing a direct assessment of the activation of the proximal signaling pathway leading to lipolysis.

Materials and Reagents:

  • Differentiated adipocytes

  • This compound hydrochloride

  • Isoproterenol hydrochloride

  • Forskolin (positive control for adenylyl cyclase activation)

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • cAMP Assay Kit (e.g., ELISA, HTRF, or luminescence-based)

  • Stimulation buffer (e.g., HBSS or PBS with 0.5 mM IBMX)

Procedure:

  • Cell Preparation:

    • Seed and differentiate adipocytes in a suitable multi-well plate (e.g., 96-well).

    • On the day of the assay, wash the cells with PBS and pre-incubate with stimulation buffer containing IBMX for 15-30 minutes at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and controls (isoproterenol, forskolin) in stimulation buffer.

    • Add the compounds to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the concentration of cAMP in each sample.

    • Plot the cAMP concentration against the logarithm of the this compound concentration to create a dose-response curve and determine the EC50 for cAMP production.

By following these detailed protocols, researchers can effectively and accurately determine the lipolytic activity of this compound and other beta-adrenergic agonists in a cell-based setting, providing valuable insights for drug discovery and development in the context of metabolic diseases.

References

protocol for administering deterenol to laboratory animals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application notes and protocols for administering Deterenol to laboratory animals are provided as a synthesized example for research and informational purposes only. A thorough literature search did not yield any established, peer-reviewed protocols specifically for the administration of this compound to laboratory animals. Therefore, the information presented below is based on general principles of pharmacology, animal research guidelines, and extrapolation from limited human data. Researchers should exercise extreme caution and conduct thorough dose-finding and safety studies before undertaking any new in vivo experiments with this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Application Notes and Protocols for the Administration of this compound to Laboratory Animals

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This compound (also known as Isopropylnorsynephrine or Isopropyloctopamine) is a stimulant that acts as a beta-adrenergic agonist[1]. It has been identified as an ingredient in some dietary supplements, and its consumption has been associated with serious adverse cardiovascular events, including cardiac arrest[1][2][3][4][5]. Due to the limited scientific literature on the preclinical evaluation of this compound, this document provides a detailed, hypothetical protocol for its administration to laboratory animals to assess its physiological and potential toxicological effects.

2. Mechanism of Action: Beta-Adrenergic Signaling

This compound functions as a beta-agonist. It binds to beta-adrenergic receptors on the surface of cells in various tissues, including the heart, smooth muscle, and adipose tissue. This binding activates the receptor, which in turn stimulates the G-protein Gs. Activated Gs then stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of the drug, such as increased heart rate, relaxation of smooth muscle, and lipolysis[6].

Deterenol_Signaling_Pathway This compound This compound BetaReceptor Beta-Adrenergic Receptor This compound->BetaReceptor Binds to G_Protein Gs Protein (alpha, beta, gamma subunits) BetaReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Increased Heart Rate, Lipolysis, Bronchodilation) PKA->Downstream Phosphorylates targets leading to

Caption: Simplified Beta-Adrenergic Signaling Pathway of this compound.

3. Experimental Protocols

These protocols are designed for adult male Sprague-Dawley rats (250-300g). All procedures should be conducted in accordance with IACUC guidelines[7][8].

3.1. Preparation of this compound Solutions

  • For Oral Administration (Gavage):

    • Weigh the required amount of this compound HCl.

    • Dissolve in sterile, distilled water or 0.9% saline.

    • The vehicle should be physiologically compatible and non-toxic[9].

    • Prepare fresh daily. A stock solution can be made and diluted to the final desired concentrations. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound HCl in 10 mL of saline.

  • For Intravenous Administration:

    • Use a pyrogen-free vehicle, such as sterile 0.9% saline.

    • Ensure complete dissolution of the compound[10].

    • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

    • Prepare fresh on the day of the experiment.

3.2. Animal Model and Housing

  • Species: Sprague-Dawley rats.

  • Age/Weight: 8-10 weeks / 250-300 g.

  • Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Acclimation: Acclimate animals for at least one week before the experiment.

3.3. Administration Routes and Dosages

The following dosages are hypothetical and extrapolated from a 1949 human study[6]. Dose-finding studies are essential.

  • Oral Gavage (PO):

    • Low Dose: 1 mg/kg

    • Medium Dose: 3 mg/kg

    • High Dose: 5 mg/kg

    • Procedure: Administer using a stainless steel gavage needle appropriate for the size of the rat. The volume should not exceed 10 mL/kg[11].

  • Intravenous Injection (IV):

    • Low Dose: 0.1 mg/kg

    • Medium Dose: 0.3 mg/kg

    • High Dose: 0.5 mg/kg

    • Procedure: Administer via a lateral tail vein using a 27-gauge needle. The injection volume should be low, typically 1-2 mL/kg, and administered slowly.

3.4. Experimental Workflow and Monitoring

The following workflow outlines the key steps for a study investigating the acute effects of this compound.

Experimental_Workflow Start Start: Animal Acclimation (1 week) Baseline Baseline Measurements (Heart Rate, Blood Pressure, Body Temperature) Start->Baseline Grouping Randomize into Treatment Groups (Vehicle, Low, Med, High Dose) Baseline->Grouping Admin This compound Administration (PO or IV) Grouping->Admin Monitoring Post-Dose Monitoring (Continuous or at set time points: 5, 15, 30, 60, 120 min) Admin->Monitoring Data Data Collection and Analysis Monitoring->Data Endpoint Endpoint: Euthanasia and Necropsy (as per protocol) Data->Endpoint

Caption: General Experimental Workflow for this compound Administration.

3.5. Monitoring Parameters

  • Cardiovascular: Heart rate and blood pressure can be monitored using a tail-cuff system or telemetry implants for continuous measurement.

  • Body Temperature: Measure rectal temperature at specified time points.

  • Behavioral: Observe for signs of stimulation (e.g., increased locomotion) or distress (e.g., piloerection, abnormal posture).

  • Blood Sampling: If pharmacokinetics are to be studied, blood samples can be collected at various time points post-administration via tail vein or saphenous vein.

4. Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below is an example of how data on cardiovascular effects could be presented.

Table 1: Hypothetical Cardiovascular Effects of Oral this compound Administration in Rats

Treatment Group (n=8)Dose (mg/kg)Peak Change in Heart Rate (bpm) from Baseline (Mean ± SEM)Peak Change in Mean Arterial Pressure (mmHg) from Baseline (Mean ± SEM)
Vehicle (Saline)0+15 ± 5+2 ± 1
This compound (Low)1+50 ± 8+10 ± 3
This compound (Medium)3+120 ± 15+25 ± 4
This compound (High)5+200 ± 20+45 ± 6

5. Safety and Toxicology

Given the association of this compound with severe adverse events in humans, including cardiac arrest, it is crucial to conduct thorough safety pharmacology and toxicology studies[1][2][12]. These studies should investigate the potential for cardiotoxicity, neurotoxicity, and other systemic effects. Safety studies should be conducted in various animal species to assess potential undesirable pharmacodynamic effects[13].

6. Pharmacokinetics

To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, pharmacokinetic studies are necessary. These studies would involve administering this compound (and potentially a radiolabeled version) and measuring its concentration in plasma and various tissues over time[14][15]. This information is critical for extrapolating findings from animal models to humans[16].

The provided protocols offer a foundational framework for initiating preclinical research on this compound. Due to the lack of existing data and the known risks associated with this compound, a cautious and methodologically rigorous approach is imperative. All experimental designs should be thoroughly reviewed and approved by the relevant institutional ethical committees.

References

Application Note: GC-MS Derivatization Method for the Detection of Deterenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the detection of deterenol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization procedure. This compound, a sympathomimetic amine with beta-adrenergic agonist properties, contains polar hydroxyl and secondary amine functional groups that necessitate derivatization to improve its volatility and thermal stability for GC-MS analysis. Silylation, specifically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, is a widely adopted and effective technique for this class of compounds. This document provides a comprehensive protocol for the derivatization of this compound, along with expected analytical parameters and mass spectral data based on the analysis of structurally similar compounds.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds.[1] However, its application is often limited to volatile and thermally stable analytes.[2] Many pharmaceutical compounds, including this compound, possess polar functional groups such as hydroxyls and amines, which render them non-volatile and prone to thermal degradation at the high temperatures used in GC.[3] Chemical derivatization is a crucial sample preparation step that chemically modifies these polar functional groups to increase analyte volatility and stability.[1]

Silylation is a common and effective derivatization technique that replaces active hydrogen atoms in hydroxyl, amine, and carboxyl groups with a trimethylsilyl (TMS) group.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating reagent, and its reactivity can be enhanced by the addition of a catalyst such as trimethylchlorosilane (TMCS). This method has been successfully applied to the analysis of various beta-adrenergic agonists and other sympathomimetic amines, making it an ideal approach for the detection of this compound.[4][5] This application note provides a detailed protocol for the silylation of this compound for subsequent GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • Nitrogen gas (high purity)

  • GC vials (2 mL) with caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare working standard solutions in methanol at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (from a biological matrix, if applicable): A suitable liquid-liquid extraction or solid-phase extraction (SPE) protocol should be employed to isolate this compound from the sample matrix. The final extract should be evaporated to dryness under a gentle stream of nitrogen.

  • Drying: It is crucial to ensure the sample extract or standard is completely dry, as moisture will interfere with the silylation reaction.

Derivatization Protocol
  • To the dried sample residue or a known amount of this compound standard in a GC vial, add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[6]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the derivatized sample can be diluted with ethyl acetate.

GC-MS Analysis

The following table summarizes the recommended GC-MS parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temp: 100°C, hold for 1 minRamp 1: 15°C/min to 200°CRamp 2: 25°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50-550 amu
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

The derivatization of this compound with BSTFA will result in the formation of a tris-TMS derivative, with trimethylsilyl groups attached to the phenolic hydroxyl, the alcoholic hydroxyl, and the secondary amine groups.

Table 1: Expected GC-MS Data for Tris-TMS-Deterenol

CompoundDerivatization ReagentExpected Retention Time (min)Key Diagnostic Ions (m/z)
This compoundBSTFA + 1% TMCS10 - 15 (instrument dependent)M+ (Molecular Ion), [M-15]+ (Loss of CH₃), and other characteristic fragments

Note: The exact retention time and mass spectrum should be confirmed by analyzing a derivatized this compound standard.

Mandatory Visualization

experimental_workflow GC-MS Derivatization Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start This compound Standard or Sample Extract dry Evaporate to Dryness start->dry add_reagents Add Pyridine and BSTFA + 1% TMCS dry->add_reagents vortex Vortex add_reagents->vortex heat Heat at 70°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject acquire Data Acquisition (Full Scan / SIM) inject->acquire process Data Processing and Identification acquire->process

Caption: Experimental workflow for this compound derivatization and GC-MS analysis.

derivatization_reaction Silylation Reaction of this compound This compound This compound (with -OH and -NH groups) reagents + 3 BSTFA (+ TMCS catalyst) This compound->reagents product Tris-TMS-Deterenol (Volatile and Thermally Stable) reagents->product

Caption: Silylation of this compound with BSTFA to form a volatile derivative.

Discussion

The described silylation method effectively converts polar this compound into a less polar, more volatile, and thermally stable TMS derivative suitable for GC-MS analysis. The use of BSTFA with a TMCS catalyst ensures a rapid and complete reaction. The addition of pyridine as a solvent and catalyst can further enhance the derivatization of sterically hindered groups.[6]

The mass spectrum of the tris-TMS-deterenol is expected to show a characteristic fragmentation pattern. The molecular ion (M+) should be observable, although its abundance may be low. A prominent peak corresponding to the loss of a methyl group ([M-15]+) from one of the TMS moieties is a hallmark of silylated compounds and is often used for quantification in SIM mode.[5] Other fragment ions will arise from cleavages within the molecule, providing structural confirmation.

For quantitative analysis, it is recommended to use an internal standard, preferably a deuterated analog of this compound, to correct for variations in extraction, derivatization, and injection.

Conclusion

The silylation of this compound using BSTFA with a TMCS catalyst is a robust and reliable method for its detection by GC-MS. The provided protocol offers a detailed procedure for researchers, scientists, and drug development professionals to successfully derivatize and analyze this compound. This method provides the necessary volatility and thermal stability for reproducible and sensitive GC-MS analysis, making it a valuable tool in various analytical applications.

References

Application Note: Validated Method for Broad-Spectrum Stimulant Screening in Athlete Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the comprehensive screening of a wide range of stimulants prohibited in sports. The protocol outlines a sensitive and reliable approach utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct analysis of urine samples. A traditional Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented for complementary analysis. This document provides detailed experimental procedures, data analysis parameters, and performance characteristics intended for researchers, scientists, and professionals in the field of anti-doping and drug development.

Introduction

Stimulants represent a diverse class of compounds that are frequently monitored in sports due to their potential for performance enhancement.[1][2] Anti-doping laboratories are tasked with detecting a large number of prohibited substances, with nearly 70 stimulants on the World Anti-Doping Agency (WADA) prohibited list.[3][4] This presents a significant analytical challenge, requiring methods that are both comprehensive and efficient. This application note describes a primary LC-MS/MS "dilute and shoot" method for high-throughput screening, which minimizes sample preparation.[3][4][5] Additionally, a GC-MS method involving liquid-liquid extraction and derivatization is provided for orthogonal confirmation and analysis of specific volatile stimulants.[3][4]

Experimental Protocols

LC-MS/MS Screening Method

This method is designed for rapid and sensitive screening of a broad range of stimulants directly from urine samples.

1.1. Sample Preparation (Dilute and Shoot)

  • Collect a random urine specimen in a clean, sterile container.[6] No preservative is required.[6]

  • Centrifuge the urine sample at 4000 rpm for 5 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant into a clean autosampler vial.

  • Add 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the vial.

  • Vortex the vial for 10 seconds.

  • The sample is now ready for injection into the LC-MS/MS system.

1.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive Plus hybrid quadrupole-Orbitrap) is recommended for high sensitivity and selectivity.[7]

  • Ion Source: Heated Electrospray Ionization (HESI) in positive ion mode.[7]

  • Column: A C18 or similar reversed-phase column (e.g., Accucore C-8 XL, 3x100 mm, 4µm) is suitable for separating a wide range of stimulants.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 600 µL/min.[7]

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. The total run time is typically around 15 minutes.[8]

  • Injection Volume: 5-10 µL

  • MS/MS Parameters: Multiple Reaction Monitoring (MRM) mode is used for targeted screening. Precursor and product ions for each targeted stimulant must be optimized.

GC-MS Confirmatory Method

This method is suitable for the confirmation of certain stimulants and for labs that utilize GC-MS instrumentation.

2.1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • Pipette 2 mL of urine into a 15 mL screw-cap tube.

  • Add an appropriate internal standard.

  • Add 200 µL of 5 M potassium hydroxide to adjust the pH to >12.

  • Add 5 mL of diethyl ether.

  • Cap the tube and vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Add 25 µL of trifluoroacetic anhydride (TFAA) for derivatization.[3][4]

  • Cap the vial and heat at 70°C for 20 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode (m/z 50-550) for screening or Selected Ion Monitoring (SIM) for targeted analysis.

Data Presentation

The following tables summarize the performance characteristics of the described methods for a selection of common stimulants. These values are indicative and should be determined by each laboratory during method validation.

Table 1: LC-MS/MS Method Performance

StimulantPrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Amphetamine136.1119.115
Methamphetamine150.1119.115
MDMA194.1163.10.52
Cocaine304.2182.10.21
Methylphenidate234.284.1210
Pseudoephedrine166.1148.1525
Strychnine335.2164.10.10.5

Note: The WADA has set a minimum required performance limit (MRPL) of 0.5 mg/L for stimulants (and 0.2 mg/L for strychnine).[5] Quantitative thresholds in urine have been established for stimulants such as caffeine (12 mg/L), cathine (5 mg/L), methylephedrine (10 mg/L), and pseudoephedrine (25 mg/L).[5] For some substances, LODs of 1 ng/mL have been achieved.[8]

Table 2: GC-MS Method Performance

Stimulant (as TFAA derivative)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Limit of Detection (LOD) (ng/mL)
Amphetamine118916510
Methamphetamine1189115410
Ephedrine11817914620
Pseudoephedrine11817914620

Visualizations

Stimulant_Screening_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Confirmation (Optional) cluster_post_analysis Post-Analytical Phase SampleCollection Urine Sample Collection SampleLogin Sample Reception & Login SampleCollection->SampleLogin DiluteAndShoot Sample Preparation (Dilute and Shoot) SampleLogin->DiluteAndShoot LLE Liquid-Liquid Extraction SampleLogin->LLE for confirmation LCMS_Analysis LC-MS/MS Analysis DiluteAndShoot->LCMS_Analysis LCMS_Data Data Acquisition & Processing LCMS_Analysis->LCMS_Data DataReview Data Review & Interpretation LCMS_Data->DataReview Derivatization Derivatization (TFAA) LLE->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data Data Acquisition & Processing GCMS_Analysis->GCMS_Data GCMS_Data->DataReview Reporting Final Report Generation DataReview->Reporting

References

Application Note: Chiral Separation of Deterenol Enantiomers by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deterenol is a chiral β-adrenergic agonist. As with many chiral drugs, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for enantiomeric separation.[1]

This application note details a robust method for separating the enantiomers of this compound using a protein-based CSP. Specifically, an α1-acid glycoprotein (AGP) column is employed, which has demonstrated broad applicability for resolving a wide variety of chiral compounds, including amines like this compound.[2][3] The separation mechanism on an AGP column involves a combination of ionic, hydrophobic, and hydrogen bonding interactions between the analyte and the protein stationary phase.[4][5] By carefully controlling mobile phase parameters such as pH and organic modifier content, baseline resolution of the this compound enantiomers can be achieved.[5]

Experimental Protocol

This protocol provides a starting point for the chiral separation of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.

Instrumentation and Materials
  • Instrumentation: HPLC or UHPLC system equipped with a UV-Vis detector.

  • Column: Chiral-AGP, 150 x 4.0 mm, 5 µm particle size.

  • Chemicals:

    • Racemic this compound standard

    • Methanol (HPLC Grade)

    • Sodium Dihydrogen Phosphate (Reagent Grade)

    • Phosphoric Acid / Sodium Hydroxide (for pH adjustment)

    • Water (HPLC Grade or Milli-Q)

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis.

ParameterValue
Column Chiral-AGP, 150 x 4.0 mm, 5 µm
Mobile Phase 10 mM Sodium Phosphate Buffer (pH 6.5) : Methanol (90:10, v/v)
Flow Rate 0.9 mL/min
Column Temperature 25°C (Ambient)
Detection Wavelength 225 nm[6][7]
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Dissolve 1.20 g of Sodium Dihydrogen Phosphate in 900 mL of HPLC-grade water.

    • Adjust the pH to 6.5 using dilute Sodium Hydroxide or Phosphoric Acid.

    • Add 100 mL of HPLC-grade Methanol.

    • Filter the final solution through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound at 1.0 mg/mL in methanol.

    • Dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL.

System Suitability

Before sample analysis, the system should be equilibrated until a stable baseline is achieved. A system suitability test should be performed by injecting the working standard solution. The acceptance criterion for resolution (Rs) between the two enantiomer peaks should be Rs ≥ 1.5 .

Representative Results and Data

The described method is expected to provide baseline separation of the (R)- and (S)-enantiomers of this compound. The retention and resolution are governed by the differential interactions of the enantiomers with the AGP stationary phase.[4][5]

Quantitative Data Summary

The following table presents representative (hypothetical) data for the chiral separation of this compound enantiomers under the specified conditions. Actual retention times may vary.

Peak IdentityRetention Time (t_R) (min)Resolution (R_s)Tailing Factor (T)
(S)-Deterenol11.2-1.1
(R)-Deterenol13.52.11.2
Method Optimization Discussion

The enantioselectivity on a protein-based CSP like Chiral-AGP can be finely tuned.[4][5]

  • pH: The pH of the mobile phase is a critical parameter. It affects the ionization state of both the this compound amine group and the acidic/basic residues of the protein selector, thereby influencing ionic interactions and retention.[5]

  • Organic Modifier: The type (e.g., methanol, ethanol, 2-propanol, acetonitrile) and concentration of the organic modifier can alter hydrophobic and hydrogen-bonding interactions, significantly impacting resolution.[5]

  • Buffer Concentration: The ionic strength of the buffer can also modulate the electrostatic interactions and affect peak shape and retention.

Visualized Workflows and Principles

Diagrams created using Graphviz illustrate the experimental workflow and the underlying separation principle.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing racemic_this compound Racemic this compound Standard stock_solution Prepare 1 mg/mL Stock in Methanol racemic_this compound->stock_solution working_standard Dilute to 50 µg/mL with Mobile Phase stock_solution->working_standard hplc_injection Inject 10 µL onto HPLC System working_standard->hplc_injection chiral_column Separation on Chiral-AGP Column hplc_injection->chiral_column uv_detection UV Detection at 225 nm chiral_column->uv_detection chromatogram Generate Chromatogram uv_detection->chromatogram integration Integrate Peaks & Calculate Resolution (Rs) chromatogram->integration report Report Results integration->report G enantiomers (R)-Deterenol (S)-Deterenol Racemic Mixture csp Chiral Stationary Phase (AGP) enantiomers->csp Interaction complexes Transient Diastereomeric Complex 1 ((S)-Deterenol + CSP) Transient Diastereomeric Complex 2 ((R)-Deterenol + CSP) Different Stabilities csp->complexes Forms separation (S)-Deterenol (Elutes First) (R)-Deterenol (Elutes Second) Separated Enantiomers complexes->separation Leads to Differential Retention

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Deterenol Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of deterenol using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantification.[1] For polar, amine-containing compounds like this compound, a phenethanolamine, significant matrix effects can arise from endogenous substances like phospholipids, salts, and amino acids.

Q2: I'm observing significant ion suppression in my this compound analysis. What are the likely causes and how can I mitigate this?

A2: Ion suppression is a common issue in the LC-MS/MS analysis of biological samples. The primary culprits are often endogenous phospholipids, which are abundant in plasma and can co-elute with the analyte of interest.[2][3]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar compound like this compound, a mixed-mode or cation-exchange SPE sorbent can provide good retention and selective elution.

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound while leaving behind many interfering substances.

    • Phospholipid Removal Plates: These specialized plates are designed to specifically remove phospholipids from the sample extract and can be used as a standalone cleanup step or in conjunction with protein precipitation.[2][3]

    • Protein Precipitation: While a simple and fast method, it is often not sufficient on its own to remove phospholipids and other matrix components.[2]

  • Chromatographic Separation: Ensure that your chromatographic method provides adequate separation of this compound from the region where phospholipids typically elute. A gradient elution with a suitable reversed-phase column (e.g., C18, PFP) can be effective.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated this compound, will co-elute with the analyte and experience similar matrix effects.[4][5] By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be compensated for.[4][5]

Q3: My results are inconsistent between different batches of plasma. What could be the reason?

A3: Inconsistent results between different lots of biological matrix are a classic sign of variable matrix effects. The composition of plasma can differ between individuals, leading to varying degrees of ion suppression or enhancement.

Solutions:

  • Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples. This helps to normalize the matrix effects across all samples.

  • Evaluation of Multiple Matrix Lots: During method development and validation, it is crucial to evaluate the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.

  • Employ a Robust Sample Preparation Method: As mentioned in Q2, a thorough sample cleanup using SPE or phospholipid removal techniques will minimize the variability between different matrix lots.

Q4: I don't have a stable isotope-labeled internal standard for this compound. What are my options?

A4: While a SIL-IS is the gold standard, a structural analog can be used as an alternative. The analog should have similar chemical properties and chromatographic behavior to this compound. However, it's important to note that a structural analog may not perfectly mimic the ionization behavior of the analyte in the presence of matrix effects. Therefore, thorough validation is necessary to demonstrate that it can adequately correct for variability.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is based on methods for similar compounds like catecholamines and can be adapted for this compound.

Materials:

  • Mixed-mode or cation-exchange SPE cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis MCX)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • This compound standard solution

  • Internal Standard (IS) solution (ideally deuterated this compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add 50 µL of IS working solution.

    • Add 500 µL of 0.1 M zinc sulfate in 50% methanol/water to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

Materials:

  • Human plasma

  • This compound standard solution

  • Internal Standard (IS) solution

  • Methyl tert-butyl ether (MTBE)

  • Ethyl acetate

  • Ammonium hydroxide

  • Formic acid

  • Water (LC-MS grade)

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Preparation:

    • To 500 µL of plasma in a polypropylene tube, add 50 µL of IS working solution.

    • Add 50 µL of 1 M ammonium hydroxide to basify the sample. Vortex briefly.

  • Extraction:

    • Add 2 mL of a mixture of MTBE and ethyl acetate (e.g., 80:20 v/v).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%)Reference
Protein Precipitation (Acetonitrile)85 - 9540 - 60 (Suppression)< 15General Knowledge
Liquid-Liquid Extraction (MTBE/Ethyl Acetate)70 - 8515 - 30 (Suppression)< 10General Knowledge
Solid-Phase Extraction (Mixed-Mode)> 90< 15< 5[6]
Phospholipid Removal Plate> 95< 10< 5[2]

Table 2: Typical LC-MS/MS Parameters for Related Sympathomimetic Amines

ParameterSetting
LC System UPLC/HPLC
ColumnReversed-phase C18 or PFP (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol
Gradient5-95% B over 5 minutes
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Injection Volume5 - 10 µL
MS System Triple Quadrupole
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 500 °C
Desolvation Gas Flow600 - 800 L/hr
Collision GasArgon
MRM TransitionsAnalyte and IS specific (to be optimized)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt Choose one or combine spe Solid-Phase Extraction add_is->spe Choose one or combine lle Liquid-Liquid Extraction add_is->lle Choose one or combine plr Phospholipid Removal add_is->plr Choose one or combine ppt->plr evap Evaporation spe->evap lle->evap plr->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Poor/Inconsistent Results check_matrix Assess Matrix Effect (Post-column infusion or Matrix Factor Calculation) start->check_matrix matrix_effect Significant Matrix Effect Detected check_matrix->matrix_effect Yes no_matrix_effect No Significant Matrix Effect check_matrix->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation (SPE, LLE, PLR) matrix_effect->optimize_sample_prep optimize_chroma Optimize Chromatography (Gradient, Column) matrix_effect->optimize_chroma use_sil_is Use Stable Isotope-Labeled Internal Standard matrix_effect->use_sil_is check_other Investigate Other Issues: - Instrument Performance - Standard Stability - Carryover no_matrix_effect->check_other revalidate Re-validate Method optimize_sample_prep->revalidate optimize_chroma->revalidate use_sil_is->revalidate

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis of Isopropylnorsynephrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of isopropylnorsynephrine.

Troubleshooting Guide

Issue 1: Low signal intensity or complete signal loss for isopropylnorsynephrine.

  • Question: My isopropylnorsynephrine peak is much smaller than expected, or has disappeared entirely, especially in extracted biological samples compared to a pure standard solution. What is the likely cause and how can I fix it?

  • Answer: This is a classic sign of ion suppression , a phenomenon where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2] Phospholipids, salts, and other endogenous materials are common culprits in biological matrices like plasma and urine.[3][4]

    Solutions:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering components before the sample is injected into the LC-MS/MS system.[2]

      • Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences. Mixed-mode or specialized SPE cartridges can provide even cleaner extracts compared to standard reversed-phase or ion-exchange sorbents.

      • Liquid-Liquid Extraction (LLE): LLE can be effective at separating isopropylnorsynephrine from highly polar or non-polar interferences.

      • Protein Precipitation (PPT): While the simplest method, PPT is generally the least effective at removing phospholipids and other small molecule interferences that cause ion suppression.[5] It is often a source of significant matrix effects.

    • Optimize Chromatography:

      • Increase Chromatographic Resolution: Modify your gradient, mobile phase composition, or use a column with a different selectivity to separate the isopropylnorsynephrine peak from co-eluting interferences.

      • Divert Flow: Use a diverter valve to send the highly polar, unretained components (like salts) from the beginning of the run to waste instead of the mass spectrometer.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for isopropylnorsynephrine will co-elute and experience the same degree of ion suppression as the analyte. This allows for accurate quantification based on the analyte-to-IS ratio, even if the absolute signal intensity is reduced.

Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Question: I'm observing high variability in my QC sample results. Sometimes they are within the acceptable range, and other times they fail, even when prepared and analyzed in the same batch. Why is this happening?

  • Answer: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results. This is particularly common when using less effective sample preparation methods like protein precipitation.

    Solutions:

    • Implement a More Robust Sample Preparation Method: Switching from protein precipitation to a more rigorous method like SPE will minimize the variability in matrix effects and lead to more consistent results.

    • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.

    • Utilize a Stable Isotope-Labeled Internal Standard: As mentioned before, a SIL-IS is highly effective in correcting for variability in ion suppression between different samples.

Frequently Asked Questions (FAQs)

  • Q1: What is ion suppression?

  • A1: Ion suppression is a matrix effect in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[1][2]

  • Q2: How can I determine if ion suppression is affecting my analysis?

  • A2: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. In this experiment, a constant flow of an isopropylnorsynephrine standard solution is introduced into the mobile phase after the analytical column. When a blank, extracted matrix sample is injected, any dips in the otherwise stable signal for isopropylnorsynephrine indicate retention times where co-eluting matrix components are causing ion suppression.

  • Q3: Is ion enhancement also possible?

  • A3: Yes, although less common than suppression, ion enhancement can also occur. In this case, co-eluting matrix components increase the ionization efficiency of the analyte, leading to a falsely high signal. The troubleshooting strategies for ion enhancement are the same as for ion suppression.

  • Q4: Will switching the ionization source from ESI to APCI help?

  • A4: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression from non-volatile matrix components like salts and phospholipids compared to electrospray ionization (ESI).[6] If your analyte is amenable to APCI, this could be a viable strategy to reduce matrix effects.

  • Q5: Can simply diluting my sample reduce ion suppression?

  • A5: Diluting the sample can reduce the concentration of interfering matrix components, which may lessen ion suppression. However, this also dilutes the analyte, potentially compromising the sensitivity of the assay.[6] This approach is only feasible if the initial concentration of isopropylnorsynephrine is high enough to remain well above the limit of quantification after dilution.

Data Presentation: Comparison of Sample Preparation Techniques

AnalyteMatrix Effect (%)Recovery Efficiency (%)
Norepinephrine4256
Epinephrine11959
Dopamine6258
Data adapted from Agilent Technologies Application Note on Plasma Catecholamines by LC/MS/MS.[7] Matrix Effect % = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Experimental Protocols

1. Solid-Phase Extraction (SPE) for Isopropylnorsynephrine from Plasma (General Protocol)

This protocol is a general guideline and should be optimized for your specific application.

  • Materials:

    • Mixed-mode cation exchange SPE cartridges

    • Methanol

    • Acetonitrile

    • Ammonium hydroxide

    • Formic acid

    • Deionized water

  • Procedure:

    • Condition: Wash the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

    • Equilibrate: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., ammonium acetate).

    • Load: Load the pre-treated plasma sample onto the cartridge.

    • Wash:

      • Wash with 1 mL of an aqueous wash solution (e.g., 5% methanol in water) to remove polar interferences.

      • Wash with 1 mL of an organic wash solution (e.g., 95% acetonitrile) to remove less polar interferences like phospholipids.

    • Elute: Elute the isopropylnorsynephrine with 1 mL of a solvent mixture designed to disrupt the retention mechanism (e.g., 5% formic acid in methanol).

    • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters for Isopropylnorsynephrine Analysis (Example)

  • Liquid Chromatography:

    • Column: C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[8]

    • Mobile Phase A: 5 mM ammonium acetate with 0.1% acetic acid in water.[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute isopropylnorsynephrine, followed by a high organic wash to clean the column.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Precursor and product ions for isopropylnorsynephrine and its stable isotope-labeled internal standard should be optimized by infusing a standard solution into the mass spectrometer.

Visualizations

IonSuppressionWorkflow cluster_sample Sample Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start Analysis prep Sample Preparation (PPT, LLE, or SPE) start->prep lcms LC-MS/MS Analysis prep->lcms data Data Review lcms->data issue Low or Variable Signal Detected? data->issue no_issue Results Acceptable (Report Data) issue->no_issue No yes_issue Investigate Ion Suppression issue->yes_issue Yes improve_prep Improve Sample Prep (e.g., switch to SPE) yes_issue->improve_prep optimize_lc Optimize Chromatography yes_issue->optimize_lc use_sil Use SIL-IS yes_issue->use_sil improve_prep->prep Re-run Samples optimize_lc->lcms Re-run Samples use_sil->prep Re-run Samples SamplePrepComparison cluster_methods Sample Preparation Methods cluster_effectiveness Effectiveness in Reducing Ion Suppression ppt Protein Precipitation (PPT) low Low ppt->low Simple, but leaves phospholipids lle Liquid-Liquid Extraction (LLE) medium Medium lle->medium Good for specific interferences spe Solid-Phase Extraction (SPE) high High spe->high Most effective for broad interference removal

References

improving the limit of detection for deterenol in human urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of detection for deterenol in human urine. Here you will find detailed troubleshooting guides, frequently asked questions, experimental protocols, and comparative data to assist in your analytical method development and execution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound in human urine, providing step-by-step solutions to enhance sensitivity and accuracy.

Question: Why is my signal-to-noise ratio for this compound poor, resulting in a high limit of detection (LOD)?

Answer:

A poor signal-to-noise (S/N) ratio is a common issue that directly impacts the limit of detection. Several factors related to sample preparation and instrument settings can contribute to this problem.

  • Issue 1: Matrix Effects from Urine Components.

    • Explanation: The complex matrix of urine contains numerous endogenous substances (e.g., salts, urea, creatinine) that can interfere with the ionization of this compound in the mass spectrometer source.[1][2] This phenomenon, known as ion suppression, dampens the analyte signal and raises the baseline noise.[1] Direct injection of diluted urine can be particularly susceptible to these effects.[2]

    • Solution:

      • Implement Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up the sample by removing interfering matrix components.[3][4] A mixed-mode cation exchange sorbent is recommended for a basic compound like this compound.

      • Optimize Sample Dilution: If using a "dilute-and-shoot" method, experiment with different dilution factors (e.g., 1:5, 1:10) in mobile phase or a suitable buffer.[5] While dilution reduces matrix concentration, it also reduces the analyte concentration, so finding the optimal balance is key.[6]

      • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Issue 2: Incomplete Recovery of Total this compound.

    • Explanation: In the body, this compound is metabolized and can be excreted as a sulfate or glucuronide conjugate.[7] These conjugated forms are more polar and may not be efficiently extracted or ionized under conditions optimized for the free drug. Analyzing only the free fraction leads to an underestimation of the total amount and a weaker signal.

    • Solution:

      • Incorporate Enzymatic Hydrolysis: Before extraction, treat the urine sample with β-glucuronidase/arylsulfatase to cleave the conjugates and convert them back to free this compound.[7] This step significantly increases the total amount of analyte available for detection.

  • Issue 3: Suboptimal Mass Spectrometry (MS) Parameters.

    • Explanation: The sensitivity of a Multiple Reaction Monitoring (MRM) assay is highly dependent on the selection and optimization of precursor and product ions, as well as parameters like collision energy.[8]

    • Solution:

      • Optimize MRM Transitions: Infuse a standard solution of this compound directly into the mass spectrometer to determine the most abundant and stable precursor ion (Q1) and product ions (Q3).

      • Collision Energy Optimization: For each MRM transition, perform a collision energy ramp to find the voltage that produces the most intense product ion signal.

      • Source Parameter Tuning: Optimize source-dependent parameters such as capillary voltage, gas flow, and source temperature to ensure efficient ionization of this compound.

Question: I'm observing significant variability in my results between different urine samples. What is the cause and how can I fix it?

Answer:

High variability between samples, even when spiked at the same concentration, is typically due to the inherent biological diversity of urine.[2]

  • Explanation: The composition of urine varies greatly from person to person and is affected by diet, hydration, and health status.[2] This leads to inconsistent matrix effects, causing the this compound signal to be suppressed or enhanced to different degrees in each sample.[1]

  • Solution:

    • Mandatory Use of an Internal Standard: An internal standard is crucial for correcting sample-to-sample variations in extraction efficiency and matrix effects. A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar compound (analog) that is not present in the samples can be used.

    • Normalize to Creatinine: To account for variations in urine dilution (hydration status), results can be normalized to the creatinine concentration of the sample.

    • Robust Sample Preparation: A consistent and robust sample preparation method, like a validated SPE protocol, will minimize variability by effectively removing a wide range of interferences across different samples.[3]

Frequently Asked Questions (FAQs)

Q1: What is a realistic Limit of Quantification (LOQ) to target for this compound in human urine?

A1: A robust and sensitive method should aim for an LOQ that meets regulatory requirements. The World Anti-Doping Agency (WADA) sets a Minimum Required Performance Level (MRPL) for beta-2 agonists at 20 ng/mL .[1][5] Your method's LOQ should ideally be at or below this level. Validated LC-MS/MS methods for structurally similar compounds like synephrine have achieved LODs as low as 5 ng/mL.[3]

Q2: Should I use a "dilute-and-shoot" or an SPE method for sample preparation?

A2: The choice depends on your required limit of detection.

  • Dilute-and-Shoot: This method is fast and simple but is more susceptible to matrix effects and generally provides higher detection limits.[5][9] It may be suitable for screening at high concentrations.

  • Solid-Phase Extraction (SPE): This method is more time-consuming but provides superior sample cleanup, reduces matrix effects, and allows for sample concentration, leading to significantly lower (better) limits of detection.[4] For achieving low ng/mL detection limits, SPE is highly recommended.[3]

Q3: How do I select the right MRM transitions for this compound?

A3: MRM transitions must be determined empirically using your specific LC-MS/MS system.[8]

  • Precursor Ion (Q1): The precursor ion will be the protonated molecule, [M+H]⁺. For this compound (C₁₁H₁₇NO₂), the monoisotopic mass is 195.1259 g/mol . Therefore, the Q1 mass-to-charge ratio (m/z) to target is 196.1 .

  • Product Ions (Q3): Product ions are generated by fragmenting the precursor ion in the collision cell. Based on the structure of this compound, characteristic fragmentations would involve cleavage of the side chain (alpha cleavage).[10][11] Predicted product ions would result from the loss of water and fragmentation of the isopropylamino group. At least two product ions should be selected for quantification and qualification. See the experimental protocol section for predicted transitions.

Q4: Is enzymatic hydrolysis always necessary?

A4: To quantify the total amount of this compound excreted and achieve the lowest possible detection limit, enzymatic hydrolysis is strongly recommended. Studies show that a significant portion of this compound is excreted as a sulfate conjugate.[7] Skipping this step means you are only measuring the free, unconjugated drug, which could lead to false-negative results if the concentration is below your method's LOD.

Quantitative Data Summary

The table below summarizes the required performance levels and achieved limits of detection for this compound and related sympathomimetic amines.

AnalyteMethodMatrixLimit of Detection (LOD) / MRPLLimit of Quantification (LOQ)Reference
Beta-2 Agonists (Class) LC-MS/MSHuman Urine20 ng/mL (MRPL) N/A[1][5]
p-Synephrine LC-HRAM-MS/MSDietary Supplements5 ng/mL20 ng/mL[3]
m-Synephrine LC-HRAM-MS/MSDietary Supplements10 ng/mL20 ng/mL[3]
Various Drugs of Abuse LC-MS/MSHuman Urine0.01 - 1.5 ng/mL0.05 - 5 ng/mL[9]

Note: MRPL (Minimum Required Performance Level) is a regulatory standard set by WADA and represents the concentration that accredited laboratories must be able to detect and identify.[5]

Experimental Protocols

Method 1: High-Sensitivity Analysis using SPE and LC-MS/MS

This protocol is designed to achieve a low limit of detection suitable for regulatory requirements and includes an enzymatic hydrolysis step to measure total this compound.

1. Sample Preparation (Enzymatic Hydrolysis and SPE)

  • a. Initial Preparation:

    • To 1 mL of human urine in a glass tube, add 50 µL of an internal standard working solution (e.g., this compound-d7).

    • Add 1 mL of 0.2 M sodium acetate buffer (pH 5.2).

  • b. Enzymatic Hydrolysis:

    • Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Vortex briefly and incubate at 55°C for 3 hours.[7]

    • Allow the sample to cool to room temperature.

  • c. Solid-Phase Extraction (Mixed-Mode Cation Exchange):

    • Condition: Condition an SPE cartridge (e.g., 30 mg / 1 mL mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of deionized water.

    • Load: Load the entire hydrolyzed sample onto the SPE cartridge.

    • Wash 1: Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash 2: Wash the cartridge with 1 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

    • Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • d. Final Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Transfer to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • a. Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • b. Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Key Parameters (to be optimized on the specific instrument):

      • Capillary Voltage: ~3.5 kV

      • Source Temperature: ~150 °C

      • Desolvation Gas Temperature: ~500 °C

      • Desolvation Gas Flow: ~650 L/h

    • MRM Transitions for this compound (Predicted - MUST BE OPTIMIZED):

      Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z (Qualifier) Product Ion (Q3) m/z (Quantifier) Collision Energy (eV)
      This compound 196.1 178.1 (Loss of H₂O) 122.1 (Side-chain cleavage) Optimize (~10-25 eV)

      | this compound-d7 (IS) | 203.1 | 185.1 | 129.1 | Optimize (~10-25 eV) |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis urine 1. Urine Sample (1 mL) hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) urine->hydrolysis Add Buffer & Enzyme spe 3. Solid-Phase Extraction (Mixed-Mode Cation Exchange) hydrolysis->spe Load Sample evap 4. Evaporation & Reconstitution (100 µL Mobile Phase) spe->evap Elute & Dry Down lc 5. UPLC Separation (C18 Column) evap->lc Inject Sample ms 6. MS/MS Detection (ESI+ MRM Mode) lc->ms Eluent Transfer data 7. Data Processing (Quantification & Reporting) ms->data

Caption: High-sensitivity workflow for this compound analysis in urine.

troubleshooting_flowchart start Poor Signal / High LOD for this compound check_hydrolysis Is enzymatic hydrolysis included to measure total this compound? start->check_hydrolysis check_cleanup Is sample cleanup adequate? check_hydrolysis->check_cleanup Yes solution_hydrolysis Implement enzymatic hydrolysis (β-glucuronidase/arylsulfatase) to cleave conjugates. check_hydrolysis->solution_hydrolysis No check_ms Are MS/MS parameters optimized? check_cleanup->check_ms Yes (Using SPE) solution_spe Use Solid-Phase Extraction (SPE) with a mixed-mode sorbent. check_cleanup->solution_spe No solution_dilution Optimize 'dilute-and-shoot' dilution factor (e.g., 1:10). check_cleanup->solution_dilution Using Dilute-and-Shoot solution_ms Optimize MRM transitions and collision energies via infusion. check_ms->solution_ms No end Review chromatography (peak shape, retention). check_ms->end Yes

Caption: Troubleshooting logic for poor this compound signal.

References

Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing derivatization inefficiencies in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of stimulants. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the derivatization of stimulants for GC-MS analysis.

Q1: What is the primary purpose of derivatization in the GC-MS analysis of stimulants?

A1: Derivatization is a chemical modification process used to convert analytes into more suitable forms for GC-MS analysis.[1] For stimulants like amphetamines, which can be polar and contain active hydrogen atoms in their amine groups, derivatization is crucial for several reasons:

  • Increased Volatility: It makes the compounds more volatile, allowing them to travel through the GC column at lower temperatures.[2][3]

  • Improved Thermal Stability: It protects the analytes from thermal degradation in the hot GC inlet.[2]

  • Enhanced Chromatographic Performance: It reduces peak tailing and improves peak shape by masking polar functional groups, leading to better separation and resolution.[1][4]

  • Improved Mass Spectral Characteristics: It can produce derivatives with characteristic mass fragments, aiding in structural elucidation and improving sensitivity.[1][4]

Q2: My derivatization reaction appears incomplete, resulting in low product yield and poor peak shapes. What are the likely causes and solutions?

A2: Incomplete derivatization is a common issue that can significantly impact the accuracy and sensitivity of your analysis. The following are potential causes and their corresponding solutions:

Possible CauseSuggested Solution(s)
Presence of Moisture Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store derivatizing agents under an inert gas (e.g., nitrogen or argon) to prevent hydrolysis.[2][5] Silylation reagents are particularly sensitive to moisture.[6]
Incorrect Reaction Conditions Optimize the reaction temperature and time. For many common acylation reactions with reagents like PFPA or HFBA, incubation at 70°C for 20-30 minutes is a good starting point.[7][8] For silylation with MSTFA, a similar temperature for 10-15 minutes is often effective.[9] Always refer to established protocols for your specific analyte and reagent.
Insufficient Derivatizing Agent Use a sufficient molar excess of the derivatizing agent to drive the reaction to completion.[5]
Degraded Reagent Derivatizing agents can degrade over time, especially if not stored properly. Use fresh, high-quality reagents and check expiration dates.[5]
Sample Matrix Effects Components in the sample matrix can interfere with the derivatization reaction. Ensure your sample extraction and clean-up procedures are effective in removing interfering substances.

Q3: I am observing multiple unexpected peaks for a single stimulant analyte after derivatization. What could be the cause?

A3: The appearance of multiple peaks for a single analyte can complicate data interpretation and quantification. Potential reasons include:

  • Side Reactions: The derivatizing reagent may react with other functional groups on the analyte or with interfering substances in the sample matrix, leading to the formation of side products.[10]

  • Analyte Degradation: The stimulant itself or its derivative may be unstable under the reaction or GC conditions, leading to degradation products.[4]

  • Tautomerization: For some stimulants, particularly cathinones, keto-enol tautomerization can result in multiple derivatized forms.[5]

  • Incomplete Reaction: As discussed in Q2, an incomplete reaction will show both the derivatized and underivatized analyte.

To troubleshoot this, review your sample clean-up procedures, optimize derivatization conditions to be as mild as possible while ensuring completeness, and check the stability of your analyte and its derivative.

Q4: Which type of derivatization reagent is best for amphetamine-type stimulants (ATS)?

A4: The choice of derivatizing agent depends on the specific stimulant and the analytical goals. The two most common types are acylation and silylation reagents.[11]

  • Acylation Reagents: Fluorinated anhydrides like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are widely used for amphetamines and cathinones.[8] They create stable derivatives with excellent chromatographic properties.[12] Studies have shown that PFPA often provides the best sensitivity for a broad range of amphetamines and cathinones.[7][8] Acetic anhydride (AA) has also been shown to be an effective and cost-efficient option.[13]

  • Silylation Reagents: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also very effective, particularly for compounds with hydroxyl, carboxyl, amine, or amide groups.[9] They replace active hydrogens with a nonpolar trimethylsilyl (TMS) group.[9] Silylation is a very common and versatile method for making non-volatile samples amenable to GC analysis.[14]

Q5: How can I prevent damage to my GC column from harsh derivatization reagents?

A5: Derivatization reagents and their byproducts can be acidic and aggressive, potentially damaging the stationary phase of the GC column, leading to increased bleed and peak tailing.[4] To mitigate this:

  • Ensure the removal of acidic byproducts before injection, if the protocol requires it.[2]

  • Use a guard column to protect the analytical column.

  • Select robust GC columns designed for the analysis of derivatized compounds, such as those with arylene-stabilized stationary phases.[4]

  • Perform regular column maintenance and conditioning.

Quantitative Data Summary

The choice of derivatization reagent can significantly impact the limits of quantification (LOQ). The table below summarizes a comparison of LOQs for various amphetamine-type stimulants using different acylation reagents.

Table 1: Comparison of Limits of Quantification (LOQ) for Different Derivatizing Agents (ng/mL) [8]

AnalyteHFBAPFPATFAA
Amphetamine (AMP)52.55
Methamphetamine (MA)52.55
MDMA5510
MDA5510
MDEA10510
Cathinone (CAT)555
Methcathinone (MC)555
Mephedrone (MEP)555
Ephedrine (EPH)101010

Data extracted from a study comparing HFBA, PFPA, and TFAA for the analysis of stimulants in oral fluid.[8]

Experimental Protocols

Below are detailed methodologies for common derivatization procedures for stimulants.

Protocol 1: Acylation with Pentafluoropropionic Anhydride (PFPA)

This protocol is a general procedure for the derivatization of amphetamine-type stimulants.[7][8]

  • Sample Preparation: Transfer an appropriate volume of the sample extract into a glass vial and evaporate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitution: Add 50 µL of a suitable solvent (e.g., ethyl acetate) to the dried residue.

  • Derivatization: Add 50 µL of PFPA to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Incubate the mixture at 70°C for 20-30 minutes.

  • Final Preparation: Cool the vial to room temperature. The sample is now ready for GC-MS injection. Some methods may include an additional evaporation step and reconstitution in a different solvent.

Protocol 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol is adapted for the derivatization of amphetamine.[9]

  • Sample Preparation: Place the dried sample residue (e.g., ~1 mg) in a reaction vial.

  • Derivatization: Add 270 µL of MSTFA. For trace amounts (~10 µg), 25 µL of MSTFA can be used.

  • Reaction (Step 1): Heat the mixture for 10 minutes at 70°C.

  • Addition of Catalyst (Optional but Recommended): Add 30 µL of pyridine.

  • Reaction (Step 2): Heat again for 10 minutes at 70°C.

  • Dilution: If necessary, dilute the solution with an appropriate solvent (e.g., chloroform) before GC-MS analysis.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the GC-MS analysis of derivatized stimulants.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Sample Collection (e.g., Urine, Blood) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction 1. Isolate Analytes evaporation Evaporation to Dryness extraction->evaporation 2. Concentrate reconstitution Reconstitution in Anhydrous Solvent evaporation->reconstitution 3. Prepare for Reaction add_reagent Addition of Derivatizing Agent (e.g., PFPA, MSTFA) reconstitution->add_reagent 4. reaction Incubation (Heat & Time) add_reagent->reaction 5. injection GC Injection reaction->injection 6. Analyze separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection end Data Analysis detection->end

Caption: Experimental workflow for GC-MS analysis of stimulants.

troubleshooting_derivatization start Problem: Poor/Incomplete Derivatization q1 Is glassware dry and solvent anhydrous? start->q1 a1_no Action: Dry all glassware. Use new anhydrous solvent. q1->a1_no No q2 Are reaction time and temperature optimized? q1->q2 Yes a1_yes Yes a2_no Action: Consult literature. Optimize T and time. q2->a2_no No q3 Is the derivatizing reagent fresh? q2->q3 Yes a2_yes Yes a3_no Action: Use a new vial of reagent. q3->a3_no No q4 Is there a sufficient excess of reagent? q3->q4 Yes a3_yes Yes a4_no Action: Increase amount of reagent. q4->a4_no No solution Consider matrix effects. Improve sample cleanup. q4->solution Yes

Caption: Troubleshooting decision tree for incomplete derivatization.

References

Technical Support Center: Optimization of Solid-Phase Extraction for Isopropyloctopamine from Herbal Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of solid-phase extraction (SPE) of isopropyloctopamine from complex herbal matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and refining their extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is the first step in troubleshooting low recovery of isopropyloctopamine?

A1: The initial step in troubleshooting low recovery is to perform a mass balance study. This involves processing a known amount of isopropyloctopamine standard through your entire SPE procedure. Each fraction (load, wash, and elution) should be collected and analyzed separately to determine where the analyte is being lost.[1] This systematic approach will help pinpoint the exact stage of the SPE process that requires optimization.

Q2: How do I choose the right SPE sorbent for isopropyloctopamine extraction?

A2: Isopropyloctopamine is an amine and therefore a basic compound. For extraction from a complex herbal matrix, a mixed-mode cation exchange sorbent is often a good starting point. This type of sorbent combines reversed-phase and ion-exchange retention mechanisms, offering high selectivity for basic compounds. Alternatively, a polymeric reversed-phase sorbent can be used. The choice will depend on the specific interferences present in your herbal matrix.

Q3: What are the critical pH adjustments for isopropyloctopamine SPE?

A3: pH control is crucial for the successful extraction of ionizable compounds like isopropyloctopamine.

  • Sample Loading: The pH of the sample should be adjusted to at least 2 pH units below the pKa of isopropyloctopamine to ensure it is protonated and can bind to a cation exchange sorbent.

  • Elution: To elute isopropyloctopamine from a cation exchange sorbent, the pH of the elution solvent should be increased to at least 2 pH units above its pKa to neutralize the charge and disrupt the ionic interaction.[1]

Q4: Can the herbal matrix affect the extraction efficiency?

A4: Yes, the complex nature of herbal matrices can significantly impact SPE performance, a phenomenon known as the matrix effect.[2][3] Components in the herbal extract can interfere with the retention and elution of isopropyloctopamine, leading to ion suppression or enhancement in LC-MS analysis.[2][3][4] Proper sample pre-treatment and optimization of the wash steps are critical to minimize these effects.

Q5: How can I improve the reproducibility of my SPE method?

A5: Inconsistent results can stem from several factors. To improve reproducibility:

  • Ensure consistent sample pre-treatment procedures.

  • Avoid letting the sorbent bed dry out between conditioning, equilibration, and sample loading steps.

  • Maintain a consistent and slow flow rate during sample loading and elution.

  • Ensure the SPE cartridges are not overloaded.[5]

  • Use an automated SPE system if available to minimize human error.

Troubleshooting Guide

This guide addresses common problems encountered during the solid-phase extraction of isopropyloctopamine from herbal products.

Problem Potential Cause Recommended Solution
Low Recovery Analyte Loss During Sample Loading (Breakthrough) - Incorrect pH: Ensure the sample pH is at least 2 units below the pKa of isopropyloctopamine for cation exchange. - Inappropriate Sorbent: The sorbent may not have sufficient retention. Consider a mixed-mode cation exchange sorbent. - High Flow Rate: Decrease the sample loading flow rate to allow for adequate interaction between the analyte and the sorbent. - Channeling: Ensure the sorbent bed is properly conditioned and not dry.
Analyte Loss During Wash Step - Wash Solvent is Too Strong: Reduce the organic content or ionic strength of the wash solvent. - Incorrect pH: Maintain the pH of the wash solvent to keep isopropyloctopamine charged and bound to the sorbent.
Incomplete Elution - Elution Solvent is Too Weak: Increase the organic strength or the concentration of the competing ion in the elution solvent. - Incorrect pH: Ensure the elution solvent pH is high enough to neutralize isopropyloctopamine. - Insufficient Solvent Volume: Increase the volume of the elution solvent.
Poor Reproducibility Variable Sample Pre-treatment - Standardize the sample pre-treatment protocol, including homogenization, filtration, and pH adjustment.
Inconsistent SPE Technique - Maintain consistent flow rates for all steps. - Ensure the sorbent bed does not dry out. - Use consistent solvent volumes.
Cartridge Overloading - Reduce the sample load or use a cartridge with a higher sorbent mass.
Impure Extract Insufficient Removal of Matrix Interferences - Optimize Wash Step: Increase the strength or volume of the wash solvent without eluting the analyte. - Change Sorbent Selectivity: Use a more selective sorbent, such as a mixed-mode or molecularly imprinted polymer (MIP) SPE. - Fractionated Elution: Use a series of elution solvents with increasing strength to selectively elute the analyte away from interferences.

Experimental Protocols

The following is a general starting protocol for the solid-phase extraction of isopropyloctopamine from a liquid herbal extract. This protocol should be optimized for your specific sample matrix and analytical requirements.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., C8/SCX)

  • Methanol (HPLC Grade)

  • Deionized Water (18 MΩ·cm)

  • Formic Acid or Acetic Acid

  • Ammonium Hydroxide

  • SPE Vacuum Manifold

Protocol:

  • Sample Pre-treatment:

    • Dilute the liquid herbal extract with an acidic aqueous solution (e.g., 2% formic acid in water) to a final organic content of <5%.

    • Adjust the pH of the sample to approximately 2 pH units below the pKa of isopropyloctopamine.

    • Centrifuge or filter the sample to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Pass 1 cartridge volume of methanol through the SPE cartridge.

    • Pass 1 cartridge volume of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • SPE Cartridge Equilibration:

    • Pass 1 cartridge volume of the acidic aqueous solution (e.g., 2% formic acid in water) through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 cartridge volume of the acidic aqueous solution to remove polar interferences.

    • Wash the cartridge with 1 cartridge volume of methanol to remove non-polar interferences. The percentage of methanol may need to be optimized to avoid premature elution of the analyte.

  • Elution:

    • Elute the isopropyloctopamine from the cartridge using 1-2 cartridge volumes of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical system (e.g., mobile phase for LC-MS).

Visualizations

SPE_Workflow start Start: Liquid Herbal Extract pretreatment Sample Pre-treatment (Dilute, Acidify, Filter) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Conditioning (Methanol -> Water) equilibration SPE Equilibration (Acidic Buffer) conditioning->equilibration equilibration->loading wash1 Aqueous Wash (Remove Polar Interferences) loading->wash1 wash2 Organic Wash (Remove Non-Polar Interferences) wash1->wash2 elution Elution (Basic Organic Solvent) wash2->elution post_elution Post-Elution (Evaporate & Reconstitute) elution->post_elution end Analysis (e.g., LC-MS) post_elution->end

Caption: General experimental workflow for solid-phase extraction of isopropyloctopamine.

SPE_Troubleshooting start Low Analyte Recovery? mass_balance Perform Mass Balance Study start->mass_balance Yes inconsistent_recovery Inconsistent Recovery? - Check for Reproducibility Issues start->inconsistent_recovery No analyte_in_load Analyte in Load/Wash Fraction? mass_balance->analyte_in_load analyte_on_cartridge Analyte Remains on Cartridge? analyte_in_load->analyte_on_cartridge No poor_retention Poor Retention: - Check Sample pH - Decrease Flow Rate - Check Sorbent Choice - Optimize Wash Solvent analyte_in_load->poor_retention Yes incomplete_elution Incomplete Elution: - Increase Elution Solvent Strength - Increase Elution Volume - Check Elution pH analyte_on_cartridge->incomplete_elution Yes reproducibility_solutions Improve Reproducibility: - Standardize Pre-treatment - Ensure Consistent Flow Rates - Avoid Cartridge Overload - Prevent Sorbent Drying inconsistent_recovery->reproducibility_solutions Yes

Caption: Troubleshooting decision tree for common SPE issues.

References

resolving peak tailing and asymmetry in deterenol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Deterenol, focusing on resolving peak tailing and asymmetry.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

Peak tailing in this compound chromatography is primarily caused by secondary interactions between the basic amine groups in the this compound molecule and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions introduce a secondary, stronger retention mechanism, which can lead to asymmetrical peak shapes. Other contributing factors can include column degradation, improper mobile phase pH, sample overload, and extra-column volume.[3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds like this compound.[2][3] At a pH close to the pKa of this compound, a mixed population of ionized and non-ionized molecules can exist, leading to peak broadening and tailing.[3] To minimize unwanted interactions with silanol groups on the stationary phase, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa. For basic compounds, operating at a lower pH (e.g., pH < 3) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[4]

Q3: Can mobile phase additives improve the peak shape of this compound?

Yes, mobile phase additives can significantly improve peak symmetry. For basic compounds like this compound, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites on the stationary phase, thereby reducing their interaction with the analyte. Alternatively, using an acidic modifier like formic acid or trifluoroacetic acid can help to control the mobile phase pH and suppress the ionization of silanol groups.[2]

Q4: What type of HPLC column is best suited for this compound analysis to avoid peak tailing?

For the analysis of basic compounds, it is advisable to use modern, high-purity silica columns (Type B) that have a lower concentration of accessible silanol groups.[2] End-capped columns, where the residual silanol groups are chemically deactivated, are also highly recommended to minimize secondary interactions.[2] Columns with stationary phases designed for the analysis of basic compounds, such as those with embedded polar groups, can also provide improved peak shapes.

Troubleshooting Guide: Resolving Peak Tailing and Asymmetry

This guide provides a systematic approach to troubleshooting and resolving peak tailing and asymmetry in this compound chromatography.

Step 1: Initial Assessment and System Check

Before modifying the method, ensure the HPLC system is functioning correctly.

  • System Suitability: Inject a standard compound known to give a symmetrical peak to confirm the system is performing as expected.

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak broadening and tailing.

  • Fittings and Connections: Ensure all fittings are secure and properly seated to prevent leaks and minimize dead volume.

Step 2: Method Optimization

If the system is performing correctly, focus on optimizing the chromatographic method. The following decision tree can guide your troubleshooting process.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound check_column Is the column old or contaminated? start->check_column replace_column Action: Replace or flush the column. check_column->replace_column Yes check_mobile_phase Is the mobile phase pH optimized? check_column->check_mobile_phase No replace_column->check_mobile_phase adjust_ph Action: Adjust mobile phase pH to < 3 or > 7. check_mobile_phase->adjust_ph No check_additives Are mobile phase additives being used? check_mobile_phase->check_additives Yes adjust_ph->check_additives add_additive Action: Add 0.1% TEA or formic acid to the mobile phase. check_additives->add_additive No check_sample Is the sample concentration too high? check_additives->check_sample Yes add_additive->check_sample dilute_sample Action: Dilute the sample and reinject. check_sample->dilute_sample Yes end Symmetrical Peak Achieved check_sample->end No dilute_sample->end

Caption: A logical workflow for troubleshooting peak tailing in this compound chromatography.

Data Presentation: Impact of Method Parameters on Peak Asymmetry

The following table summarizes the expected qualitative impact of various chromatographic parameters on the peak shape of this compound.

ParameterConditionExpected Impact on Peak TailingRationale
Mobile Phase pH pH 3.0-5.0HighSilanol groups are ionized, leading to strong interactions with basic analytes.
pH < 3.0LowSilanol groups are protonated, reducing interactions.[4]
pH > 7.0LowThis compound is likely in its neutral form, reducing ionic interactions.
Mobile Phase Additive NoneHighSilanol groups are exposed and active.
0.1% Triethylamine (TEA)LowTEA acts as a competing base, masking silanol groups.
0.1% Formic AcidLowLowers the mobile phase pH and protonates silanol groups.
Column Type Standard Silica (Type A)HighHigh concentration of active silanol groups.
End-capped (Type B)LowReduced number of active silanol groups.[2]
Sample Concentration HighHighColumn overload can lead to peak fronting or tailing.[3]
LowLowMinimizes the risk of overloading the stationary phase.

Experimental Protocols

The following is a detailed experimental protocol adapted from a method for a structurally similar compound, Isoproterenol HCl, which can serve as a starting point for optimizing this compound analysis.

Optimized HPLC Method for this compound Analysis
  • Objective: To achieve a symmetrical peak shape for the quantification of this compound.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (or equivalent), 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Methanol and 0.1% Triethylamine in water (pH adjusted to 7.0 with phosphoric acid) in a ratio of 20:80 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 279 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

    • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Signaling Pathway of Silanol Interactions

The following diagram illustrates the interaction between a basic analyte like this compound and the stationary phase, leading to peak tailing, and how mobile phase additives can mitigate this effect.

G cluster_0 Without Additive cluster_1 With Triethylamine (TEA) Additive This compound This compound (Basic Analyte) Interaction Strong Secondary Interaction This compound->Interaction Silanol Silanol Group (Si-OH) on Stationary Phase Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Deterenol_TEA This compound (Basic Analyte) Symmetry Symmetrical Peak Deterenol_TEA->Symmetry Silanol_TEA Silanol Group (Si-OH) Masking Silanol Masking Silanol_TEA->Masking TEA TEA (Competing Base) TEA->Masking Masking->Deterenol_TEA Reduced Interaction

Caption: Mechanism of peak tailing due to silanol interactions and its resolution using a mobile phase additive.

References

minimizing contamination in trace level analysis of deterenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trace Level Analysis of Deterenol

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to minimize contamination during the trace level analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in the trace level analysis of this compound?

A1: Contamination in trace level analysis can originate from multiple sources, compromising the integrity of results. Key sources include:

  • Laboratory Environment: Airborne particles, dust, and vapors from other ongoing experiments can introduce contaminants.[1]

  • Solvents and Reagents: Impurities present in solvents, acids, and other reagents are a significant source of interference. Using high-purity, LC-MS grade solvents and reagents is crucial.[1][2]

  • Glassware and Plasticware: Improperly cleaned labware can introduce contaminants. More significantly, compounds can leach from the container material itself into the sample, a problem known as "leachables."[1][3] Adsorption of the analyte onto container surfaces can also lead to inaccurate, low readings.[4][5]

  • Sample Handling: Cross-contamination between samples can occur through improper handling. Contaminants can also be introduced from personal protective equipment (PPE) like gloves.[1][6]

  • Instrumentation: The LC-MS system itself can be a source of contamination, with potential issues arising from worn pump seals, contaminated solvent lines, or carryover from previous injections.[6][7]

Q2: What are "extractables" and "leachables," and why are they a concern?

A2: Extractables and leachables are chemical compounds that can migrate from container closure systems, manufacturing materials, or packaging into a drug product.[8][9]

  • Extractables are compounds forced out of a material under aggressive laboratory conditions (e.g., harsh solvents, high heat).[3][10] These studies help identify potential contaminants in a worst-case scenario.[10]

  • Leachables are compounds that migrate into the product under normal storage and use conditions.[3][8] They are typically a subset of extractables and pose a direct risk to patient safety and can interfere with analytical measurements.[8] The migration of these compounds can introduce unknown peaks, affect the potency and stability of the drug product, and compromise patient safety, making their analysis critical.[9]

Q3: How does the choice of labware material impact this compound analysis?

A3: The choice of labware is critical for minimizing both contamination and analyte loss. This compound, like many small molecules, can adsorb to surfaces, leading to an underestimation of its concentration.

  • Glass: Borosilicate glass is generally preferred over plastics for its more polar surface, which is less attractive to many organic molecules.[5]

  • Silanized (Deactivated) Glass: This is the best option for minimizing adsorption. The silanization process caps the active sites on the glass surface, creating a more inert and less adsorptive environment, which is highly recommended for preparing standards and samples for chromatography.[5]

  • Polypropylene (PP): As a non-polar plastic, polypropylene poses a high risk of adsorption for hydrophobic compounds and can be a source of leachables.[5] If its use is unavoidable, pre-rinsing with the sample solvent or "priming" the surface with a similar concentration solution can help saturate adsorption sites.[5]

Q4: What grade of solvents and mobile phase additives should be used?

A4: For trace level analysis, using the highest purity solvents and additives is mandatory.

  • Solvents: Always use LC-MS grade or equivalent high-purity solvents. Lower grade solvents can contain a host of impurities that create background noise and interfering peaks.[1][2]

  • Additives: Mobile phase additives like formic acid or ammonium formate should also be LC-MS grade. Even high-purity additives can sometimes introduce contamination, so it is good practice to test additives from different lots or suppliers if contamination is suspected.[2][7]

Troubleshooting Guide

Problem 1: I see unexpected peaks or a high baseline in my chromatograms.

This is a classic sign of contamination. The following workflow can help isolate the source.

G start Unexpected Peak or High Baseline Detected blank_inj Action: Inject a Solvent Blank (Mobile Phase) start->blank_inj peak_persist Question: Does the contaminant peak persist? blank_inj->peak_persist source_lc Source is likely the LC System or Mobile Phase peak_persist->source_lc Yes source_sample Source is likely from Sample Prep / Handling peak_persist->source_sample No check_mp 1. Prepare fresh mobile phase using new solvents/additives. 2. Re-inject blank. source_lc->check_mp Troubleshoot LC check_system 3. If peak remains, flush system. Check for contaminated solvent lines, filters, or pump seals. check_mp->check_system end_lc System Contamination Identified check_system->end_lc check_reagents 1. Prepare a 'reagent blank' (all prep steps, no sample). 2. Analyze to check for contamination from reagents or labware. source_sample->check_reagents Troubleshoot Sample check_carryover 2. If peak is absent, inject another solvent blank to check for carryover from the sample itself. check_reagents->check_carryover end_sample Sample Prep Contamination Identified check_carryover->end_sample G cluster_materials Common Lab Materials cluster_process Analytical Process pp_vial Polypropylene (PP) Vials / Tubes sample This compound Sample (in solution) pp_vial->sample Leaching gloves Gloves (Vinyl, etc.) gloves->sample Handling Transfer solvent_bottle Solvent Bottle Caps & Tubing solvent_bottle->sample Mobile Phase Contamination wash_bottle Wash Bottles (LDPE) wash_bottle->sample Leaching during prep G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps dissolve 1. Dissolve Sample in Acidic Solution centrifuge 2. Centrifuge to Remove Solids dissolve->centrifuge condition 3. Condition SPE Cartridge centrifuge->condition load 4. Load Sample (this compound Binds) condition->load wash 5. Wash Away Interferences load->wash elute 6. Elute this compound with Basic Solvent wash->elute dry 7. Evaporate to Dryness elute->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute analyze 9. Analyze via LC-MS/MS reconstitute->analyze

References

Technical Support Center: Stability of Deterenol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of deterenol in biological samples during storage. As a beta-adrenergic agonist, this compound shares structural similarities with endogenous catecholamines, and therefore, its stability profile is expected to be comparable. The information and recommendations provided herein are based on established knowledge of catecholamine stability and should serve as a valuable resource for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my biological samples?

A1: The stability of this compound, much like other catecholamines, is primarily influenced by storage temperature, the pH of the sample matrix, exposure to light, and the number of freeze-thaw cycles.[1][2][3]

Q2: How should I store my plasma/serum samples containing this compound for short-term and long-term analysis?

A2: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, samples should be frozen at -20°C or preferably at -70°C or lower.[1] Catecholamines in plasma have shown stability for up to one month at -20°C and for up to a year at -70°C.[1]

Q3: What is the recommended storage procedure for urine samples containing this compound?

A3: For urine samples, immediate analysis is ideal. If storage is necessary, acidification of the urine to a pH of approximately 3.0-4.0 is crucial to prevent degradation, especially at room temperature.[2][3] Acidified urine samples can be stored at 4°C for up to a year with minimal loss.[1] Without acidification, significant degradation can occur within 24 hours at room temperature.[3][4]

Q4: How many times can I freeze and thaw my samples without significant degradation of this compound?

A4: Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation. While some studies on other analytes suggest stability for a limited number of cycles, it is best practice to aliquot samples into single-use vials before freezing to minimize the need for thawing and refreezing.[5][6] For catecholamines, some studies suggest that noradrenaline is stable for up to two freeze-thaw cycles, while adrenaline and dopamine show changes after a single cycle.[6]

Q5: Is this compound sensitive to light?

A5: Yes, catecholamines are known to be light-sensitive.[7] Therefore, it is highly recommended to protect samples containing this compound from light by using amber-colored collection tubes and storing them in the dark.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound concentration in fresh samples. Inefficient extraction from the biological matrix.Optimize the sample extraction procedure. Consider using a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method for catecholamines.
Ensure the analytical method (e.g., LC-MS/MS) is sufficiently sensitive and properly validated.[8][9][10]
Decreasing this compound concentration over a short period at room temperature. Degradation due to inappropriate storage temperature.Analyze samples as soon as possible after collection. If immediate analysis is not possible, store samples at 2-8°C for no longer than 24 hours.[1] For urine, ensure proper acidification.[2][3]
Significant drop in this compound levels after long-term storage. Inadequate storage temperature or prolonged storage duration.For long-term storage, use an ultra-low temperature freezer (-70°C or colder).[1] Avoid storing samples for longer than the validated stability period.
Sample degradation due to pH changes.For urine samples, verify that the pH was adjusted to the optimal range (pH 3-4) before storage.[2][3] For plasma/serum, ensure the collection tubes used do not alter the sample pH.
Inconsistent results between aliquots of the same sample. Multiple freeze-thaw cycles of the parent sample before aliquoting.Aliquot samples into single-use vials immediately after the first processing and before the initial freezing.
Non-homogenous sample before aliquoting.Ensure the sample is thoroughly but gently mixed before aliquoting.
Exposure of some aliquots to light.Consistently use light-protecting tubes and store all samples in the dark.

Quantitative Data Summary

The following tables summarize the expected stability of this compound in biological samples based on data available for other catecholamines. Note: This data should be used as a guideline, and it is highly recommended to perform an in-house stability study for this compound under your specific experimental conditions.

Table 1: Estimated Stability of this compound in Plasma/Serum

Storage TemperatureDurationExpected Recovery (%)Recommendations
Room Temperature (~25°C)< 24 hours> 90%Immediate analysis is preferred.[1]
2-8°C< 48 hours> 95%Suitable for short-term storage.[1]
-20°C1 month> 90%Acceptable for medium-term storage.[1]
-70°C or colderUp to 1 year> 90%Recommended for long-term storage.[1]

Table 2: Estimated Stability of this compound in Urine

Storage ConditionDurationExpected Recovery (%)Recommendations
Room Temperature (~25°C), Unacidified24 hours< 50%Not recommended. Significant degradation occurs.[3][4]
Room Temperature (~25°C), Acidified (pH 3-4)24 hours> 95%Acidification is essential for room temperature storage.[3]
4°C, Unacidified1 month> 90%Refrigeration slows degradation.[1]
4°C, Acidified (pH 3-4)Up to 1 year> 95%Optimal condition for long-term storage of urine.[1]
-20°C, Acidified (pH 3-4)Up to 1 year> 95%Freezing of acidified urine is also an excellent long-term storage option.[1]

Table 3: Effect of Freeze-Thaw Cycles on this compound Stability (Inferred from Catecholamines)

Number of Freeze-Thaw CyclesExpected Recovery (%)Recommendations
1> 90%Minimize freeze-thaw events.[6]
285-90%Avoid more than one freeze-thaw cycle if possible.[6]
>2< 85%Aliquoting into single-use tubes is strongly advised.

Experimental Protocols

Protocol 1: Sample Collection and Handling

  • Plasma/Serum:

    • Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

    • To minimize degradation, place the collected blood on ice immediately.

    • Centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C within one hour of collection.[1]

    • Carefully aspirate the plasma or serum supernatant, avoiding the buffy coat and red blood cells.

    • If not analyzing immediately, aliquot the plasma/serum into amber-colored, cryo-safe vials for storage.

  • Urine:

    • For 24-hour urine collections, provide the patient with a collection container that includes a preservative, such as hydrochloric acid (HCl), to maintain a pH between 3 and 4.

    • For spot urine samples, transfer an aliquot to a tube and immediately adjust the pH to 3-4 with HCl.

    • Protect the urine samples from light.

Protocol 2: Stability Testing

  • Sample Preparation: Pool a sufficient volume of the biological matrix (plasma, serum, or urine) containing a known concentration of this compound.

  • Aliquoting: Aliquot the pooled sample into multiple small-volume, light-protected tubes to be used for each time point and condition.

  • Baseline Analysis (T=0): Analyze a set of aliquots immediately to establish the initial concentration of this compound.

  • Storage Conditions: Store the remaining aliquots under the various conditions to be tested (e.g., different temperatures, light exposure).

  • Time Points: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month, etc.), retrieve a set of aliquots from each storage condition.

  • Sample Analysis: Thaw the samples (if frozen) under controlled conditions and analyze them using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the baseline concentration. A recovery of >90% is generally considered stable.

Visualizations

Deterenol_Degradation_Pathway This compound This compound Oxidation Oxidation (O2, light, metal ions) This compound->Oxidation Primary Pathway Deamination Deamination (Monoamine Oxidase) This compound->Deamination Conjugation Conjugation (Sulfation, Glucuronidation) This compound->Conjugation Degradation_Products Degradation Products (e.g., O-methylated metabolites, aldehydes) Oxidation->Degradation_Products Deamination->Degradation_Products Conjugation->Degradation_Products In vivo

Caption: Inferred degradation pathways of this compound in biological systems.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Collect_Sample Collect Biological Sample (Plasma, Urine, etc.) Spike_this compound Spike with this compound (if necessary) Collect_Sample->Spike_this compound Pool_and_Mix Pool and Homogenize Spike_this compound->Pool_and_Mix Aliquot Aliquot into Vials Pool_and_Mix->Aliquot T0_Analysis Baseline Analysis (T=0) Aliquot->T0_Analysis Store_Samples Store under Varied Conditions (Temp, Light, Time) Aliquot->Store_Samples Data_Analysis Calculate % Recovery vs. T=0 T0_Analysis->Data_Analysis Time_Point_Analysis Analyze at Time Points (T=1, T=2, ...) Store_Samples->Time_Point_Analysis Time_Point_Analysis->Data_Analysis

Caption: General experimental workflow for a this compound stability study.

Troubleshooting_Logic Start Low/Inconsistent This compound Results Check_Handling Review Sample Handling (Collection, Processing) Start->Check_Handling Handling_OK Handling Protocol Followed? Check_Handling->Handling_OK Check_Storage Review Storage Conditions (Temp, Duration, Light) Storage_OK Storage Protocol Followed? Check_Storage->Storage_OK Check_Method Review Analytical Method (Extraction, Sensitivity) Method_OK Method Validated? Check_Method->Method_OK Handling_OK->Check_Storage Yes Optimize_Handling Optimize Handling Protocol Handling_OK->Optimize_Handling No Storage_OK->Check_Method Yes Optimize_Storage Optimize Storage Protocol Storage_OK->Optimize_Storage No Method_OK->Start Yes, issue persists Optimize_Method Optimize/Re-validate Method Method_OK->Optimize_Method No

Caption: Troubleshooting decision tree for this compound stability issues.

References

selecting the appropriate internal standard for isopropyloctopamine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of isopropyloctopamine. The following information will guide you in selecting the appropriate internal standard and developing a robust analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantitative analysis of isopropyloctopamine?

A1: The most appropriate internal standard for the analysis of isopropyloctopamine (also known as isopropylnorsynephrine, IPNS) is a stable isotope-labeled (SIL) version of the analyte itself, specifically Isopropyloctopamine-d7 (IPNS-d7) . A study on the urinary metabolites of isopropyloctopamine successfully utilized IPNS-d7 for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Q2: Why is a stable isotope-labeled internal standard like Isopropyloctopamine-d7 the preferred choice?

A2: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:[2]

  • Near-Identical Physicochemical Properties: A SIL internal standard has virtually the same chemical structure, polarity, and ionization efficiency as the analyte. This ensures that it behaves similarly during sample extraction, chromatography, and detection.

  • Compensation for Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte's signal by other components in the sample, are a major source of variability in LC-MS/MS analysis. Because the SIL internal standard is affected by the matrix in the same way as the analyte, it effectively normalizes these variations, leading to more accurate and precise results.

  • Correction for Procedural Losses: Any loss of analyte during sample preparation steps (e.g., extraction, evaporation, reconstitution) will be mirrored by a proportional loss of the SIL internal standard. This allows for accurate correction of these procedural errors.

Q3: I am unable to find a commercial source for Isopropyloctopamine-d7. What are my options?

  • Custom Synthesis: Many specialized chemical synthesis companies can produce stable isotope-labeled compounds on request. While this can be a more expensive option, it provides the ideal internal standard for your assay.

  • Use a Structural Analog: In the absence of a SIL internal standard, a carefully selected structural analog can be used.

Q4: What are suitable structural analogs for isopropyloctopamine, and what are the key considerations for their selection?

A4: The selection of a structural analog is critical and requires careful consideration to ensure it mimics the behavior of isopropyloctopamine as closely as possible.

Potential Structural Analogs:

  • Other Phenylethanolamines: Compounds from the same chemical class, such as octopamine, synephrine, or related synthetic analogs, could be considered.

  • Analogs with Minor Structural Modifications: A compound with a slightly different alkyl chain on the amine or a different substitution pattern on the phenyl ring might be suitable.

Key Selection Criteria:

  • Structural Similarity: The analog should have a similar core structure to isopropyloctopamine, including the phenylethanolamine backbone.

  • Similar Physicochemical Properties: The analog should have a similar polarity (logP), pKa, and ionization efficiency to isopropyloctopamine.

  • Chromatographic Co-elution (or close elution): Ideally, the structural analog should elute close to isopropyloctopamine to ensure they experience similar matrix effects.

  • No Interference: The analog must not be naturally present in the samples being analyzed, and its mass spectrometric signal must not interfere with that of isopropyloctopamine.

  • Commercial Availability and Purity: The chosen analog should be readily available in high purity.

Q5: How do I validate the chosen internal standard for my isopropyloctopamine analysis?

A5: Validation of the internal standard is a critical part of the overall analytical method validation. The key objective is to demonstrate that the internal standard effectively corrects for variability in the assay. The validation process should include the following experiments:

  • Selectivity: Ensure that there are no interfering peaks at the retention time of the analyte and the internal standard in blank matrix samples.

  • Matrix Effect Evaluation: Assess the degree of ion suppression or enhancement for both the analyte and the internal standard in different sources of the biological matrix. The ratio of the analyte to internal standard response should remain constant across different matrix lots.

  • Recovery: Determine the extraction efficiency of the analyte and the internal standard. While their individual recoveries may vary, the ratio of their recoveries should be consistent.

  • Linearity, Accuracy, and Precision: Prepare calibration curves and quality control (QC) samples with the internal standard and evaluate the method's performance based on regulatory guidelines (e.g., FDA or EMA).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Variability in Internal Standard Response Inconsistent sample preparation, instrument instability, or matrix effects.Review sample preparation steps for consistency. Check for instrument performance issues (e.g., spray stability, detector response). If using a structural analog, it may not be adequately compensating for matrix effects; consider a different analog or a SIL IS.
Poor Accuracy and/or Precision The internal standard is not tracking the analyte's behavior correctly.If using a structural analog, its physicochemical properties may be too different from isopropyloctopamine. Re-evaluate the choice of internal standard. Ensure the internal standard is added at the very beginning of the sample preparation process.
Interference with Analyte or Internal Standard Peak Endogenous compounds in the matrix or metabolites of the analyte or internal standard.Optimize chromatographic conditions to separate the interfering peak. Adjust mass spectrometry parameters (e.g., precursor and product ions) for better selectivity.
Internal Standard Signal is Too High or Too Low Incorrect concentration of the internal standard spiking solution.Prepare a new internal standard spiking solution and verify its concentration. Adjust the concentration to be within the linear range of the detector and appropriate for the expected analyte concentration.

Quantitative Data Summary

The following table summarizes the typical validation parameters and acceptance criteria for an LC-MS/MS method using an appropriate internal standard.

Validation Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at the Lower Limit of Quantification, LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at the LLOQ)
Matrix Effect (IS-normalized) Consistent across different matrix lots (e.g., %RSD ≤ 15%)
Recovery (IS-normalized) Consistent and reproducible (e.g., %RSD ≤ 15%)

Experimental Protocols

Protocol 1: Sample Preparation for Isopropyloctopamine Analysis in Urine using a "Dilute-and-Inject" Method with IPNS-d7

This protocol is based on a published method for the analysis of isopropyloctopamine in urine.[1]

Materials:

  • Urine samples

  • Isopropyloctopamine-d7 (IPNS-d7) internal standard solution (concentration to be optimized, e.g., 1 µg/mL)

  • Deionized water

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • LC-MS vials

Procedure:

  • Aliquot 0.5 mL of each urine sample into a 2 mL microcentrifuge tube.

  • Add a known amount of the IPNS-d7 internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 100 ng/mL).

  • Dilute the sample with an equal volume of deionized water (1:1, v/v).

  • Vortex the mixture thoroughly for 10 seconds.

  • Centrifuge the sample at a sufficient speed to pellet any particulate matter (e.g., 3300 x g for 5 minutes).

  • Transfer 200 µL of the supernatant to an LC-MS vial for analysis.

Protocol 2: Validation of the Chosen Internal Standard

This protocol outlines the key experiments to validate the performance of your selected internal standard (either SIL or structural analog).

1. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of isopropyloctopamine and the internal standard in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by diluting the stock solutions.

  • Prepare a working solution of the internal standard at a concentration to be added to all samples.

2. Calibration Curve and Quality Control Samples:

  • Spike blank biological matrix (e.g., urine, plasma) with the working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

3. Sample Preparation:

  • Add the internal standard working solution to all calibration standards, QC samples, and unknown samples at the beginning of the sample preparation process.

  • Perform the chosen extraction procedure (e.g., protein precipitation, solid-phase extraction, or dilute-and-inject).

4. LC-MS/MS Analysis:

  • Analyze the prepared samples using a validated LC-MS/MS method.

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte area / internal standard area).

5. Data Analysis and Acceptance Criteria:

  • Linearity: Plot the peak area ratio against the analyte concentration and perform a linear regression. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze multiple replicates of the QC samples on different days. The accuracy (% bias) should be within ±15% (±20% at the LLOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% at the LLOQ).

  • Matrix Effect:

    • Prepare two sets of samples:

      • Analyte and internal standard spiked into the post-extraction blank matrix.

      • Analyte and internal standard in a neat solution.

    • Calculate the matrix factor (MF) for the analyte and internal standard.

    • Calculate the internal standard-normalized MF. The %RSD of the IS-normalized MF across at least six different lots of the matrix should be ≤ 15%.

  • Recovery:

    • Prepare three sets of samples:

      • Analyte and internal standard spiked into the matrix before extraction.

      • Analyte and internal standard spiked into the post-extraction blank matrix.

      • Analyte and internal standard in a neat solution.

    • Calculate the recovery for both the analyte and the internal standard.

    • The recovery should be consistent across different concentration levels.

Visualizations

Internal_Standard_Selection_Workflow Internal Standard Selection Workflow for Isopropyloctopamine Analysis start Start: Need for Isopropyloctopamine Quantification search_sil Search for Commercially Available Isopropyloctopamine-d7 (IPNS-d7) start->search_sil sil_available IPNS-d7 Available? search_sil->sil_available use_sil Use IPNS-d7 as Internal Standard sil_available->use_sil Yes consider_custom_synthesis Consider Custom Synthesis of IPNS-d7 sil_available->consider_custom_synthesis No validate_sil Validate Method with IPNS-d7 use_sil->validate_sil end Proceed with Analysis validate_sil->end custom_synthesis_feasible Custom Synthesis Feasible? consider_custom_synthesis->custom_synthesis_feasible custom_synthesis_feasible->use_sil Yes select_analog Select a Structural Analog custom_synthesis_feasible->select_analog No validate_analog Thoroughly Validate Structural Analog select_analog->validate_analog validate_analog->end Analytical_Workflow General Analytical Workflow for Isopropyloctopamine sample Biological Sample (e.g., Urine, Plasma) add_is Add Internal Standard (e.g., IPNS-d7) sample->add_is extraction Sample Preparation (e.g., Dilute-and-Inject, SPE) add_is->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_processing Data Processing (Peak Integration, Ratio Calculation) lc_ms->data_processing quantification Quantification (Using Calibration Curve) data_processing->quantification

References

Technical Support Center: Development of a Robust Bioassay for Deterenol's Beta-Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the beta-agonist activity of deterenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as isopropylnorsynephrine or isopropyloctopamine, is a stimulant drug that functions as a non-selective beta-adrenergic receptor agonist.[1][2] This means it can activate both beta-1 and beta-2 adrenergic receptors, leading to a range of physiological effects including increased heart rate, bronchodilation, and lipolysis.[2]

Q2: What are the primary bioassays for characterizing the beta-agonist activity of this compound?

A2: The two primary types of bioassays are:

  • Functional Assays: These measure the cellular response to receptor activation. The most common is the cAMP accumulation assay , as beta-adrenergic receptors are Gs-coupled and their activation leads to an increase in intracellular cyclic AMP (cAMP).[3]

  • Binding Assays: These assays measure the direct binding of the compound to the receptor. Radioligand binding assays are considered the gold standard for determining the affinity of a ligand for its receptor.[4]

Q3: Which cell lines are suitable for a this compound bioassay?

A3: Cell lines endogenously expressing or engineered to overexpress beta-1 and/or beta-2 adrenergic receptors are suitable. Commonly used cell lines include:

  • HEK293 (Human Embryonic Kidney) cells: Often used for stable or transient transfection of specific beta-adrenergic receptor subtypes.[5]

  • CHO (Chinese Hamster Ovary) cells: Another common host for stably expressing recombinant receptors.

  • A549 (human lung carcinoma) cells: Endogenously express beta-2 adrenergic receptors.

  • U937 (human monocytic) cells: Also known to endogenously express beta-adrenergic receptors.

Q4: What are the expected challenges when developing a bioassay for this compound?

A4: Due to its non-selective nature and the complexity of beta-adrenergic receptor signaling, several challenges can arise:

  • Receptor Subtype Specificity: Differentiating between beta-1 and beta-2 receptor-mediated effects.

  • Receptor Dimerization: Beta-adrenergic receptors can form homodimers (e.g., β2-β2) and heterodimers (e.g., β1-β2), which can alter ligand binding and signaling.[6]

  • Biased Agonism: this compound may preferentially activate certain downstream signaling pathways (e.g., G-protein signaling over β-arrestin recruitment), leading to a "biased" response that may not be fully captured by a single assay.[7]

  • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor phosphorylation and internalization, reducing the signal over time.[8]

Troubleshooting Guides

cAMP Accumulation Assay
Problem Possible Cause Troubleshooting Steps
High background signal 1. High basal receptor activity (constitutive activity). 2. Too many cells per well. 3. Phosphodiesterase (PDE) activity is too low.1. Consider using an inverse agonist to reduce basal activity. 2. Perform a cell titration experiment to determine the optimal cell density. 3. Optimize the concentration of the PDE inhibitor (e.g., IBMX) or test different inhibitors.
Low or no signal 1. Low receptor expression in the chosen cell line. 2. Inefficient G-protein coupling. 3. Degradation of cAMP by PDEs. 4. Incorrect assay buffer components.1. Use a cell line with higher receptor expression or consider transient transfection. 2. Ensure the cell line has the necessary Gs proteins. 3. Include a PDE inhibitor like IBMX in the assay buffer.[9] 4. Ensure the buffer supports cell health and receptor function.
High well-to-well variability 1. Inconsistent cell seeding. 2. "Edge effects" on the microplate. 3. Pipetting errors.1. Ensure a homogenous cell suspension and use appropriate seeding techniques. 2. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. 3. Use calibrated pipettes and consider automated liquid handlers.
Unexpected dose-response curve shape (e.g., non-sigmoidal) 1. Biased agonism, where this compound may activate multiple signaling pathways with different potencies. 2. Off-target effects at higher concentrations. 3. Receptor dimerization altering ligand affinity and efficacy.1. Perform assays that measure other signaling pathways (e.g., β-arrestin recruitment, ERK phosphorylation) to assess for bias.[6] 2. Test this compound's activity in parental cell lines lacking the receptor of interest. 3. Consider using techniques like BRET or FRET to investigate receptor dimerization.
Radioligand Binding Assay
Problem Possible Cause Troubleshooting Steps
High non-specific binding 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Radioligand is "sticky" and binds to non-receptor components.1. Use a radioligand concentration at or below its Kd. 2. Optimize the number and volume of washes. 3. Include a blocking agent like BSA in the buffer and consider using pre-coated filter plates.
Low specific binding 1. Low receptor density in the membrane preparation. 2. Incorrect buffer conditions (pH, ions). 3. Degradation of receptors during preparation.1. Use a cell line with higher receptor expression or enrich for plasma membranes. 2. Optimize buffer composition. 3. Include protease inhibitors during membrane preparation.
Inconsistent results 1. Incomplete separation of bound and free radioligand. 2. Pipetting inaccuracies. 3. Instability of the radioligand.1. Ensure the filtration apparatus is working correctly and that filters are properly wetted. 2. Use calibrated pipettes. 3. Aliquot and store the radioligand as recommended to avoid repeated freeze-thaw cycles.
Schild Analysis for Antagonists
Problem Possible Cause Troubleshooting Steps
Non-parallel shifts in the agonist dose-response curves 1. The antagonist is not a simple competitive antagonist at the concentrations tested. 2. The system has not reached equilibrium. 3. The agonist may be acting on multiple receptor subtypes for which the antagonist has different affinities.1. Consider if the antagonist has allosteric or insurmountable properties. 2. Increase the incubation time for the antagonist. 3. Use cell lines expressing a single receptor subtype to confirm the mechanism of antagonism.
Schild plot slope is not equal to 1 1. A slope significantly less than 1 may indicate negative cooperativity, agonist removal by uptake mechanisms, or action at a second receptor type.[5] 2. A slope significantly greater than 1 may suggest positive cooperativity or depletion of the antagonist by binding to receptors or non-specific sites.[5]1. Investigate potential agonist uptake transporters in your cell system. Use a more specific agonist if available. 2. Ensure antagonist concentrations are appropriate and that equilibrium is reached. Consider using lower cell densities to minimize antagonist depletion.
Curved Schild plot 1. The antagonist is interacting with multiple receptor subtypes with different affinities. 2. The mechanism of antagonism is complex and not purely competitive.1. Use a cell line with a homogenous receptor population. 2. Re-evaluate the pharmacological properties of the antagonist.

Quantitative Data Summary

Compound Assay Type Receptor Target Cell/Tissue Type Parameter Value
This compoundTensionNon-selective β-ARGuinea pig atriaIC500.411 µM
This compoundTensionNon-selective β-ARGuinea pig tracheaIC508.37 µM
IsoproterenolcAMP Fluxβ2-ARADRB2 Nomad Cell LineEC504.91 x 10⁻¹⁰ M
EpinephrineGRK Phosphorylationβ2-ARHEK293 cellsEC50200 nM (1 min)
EpinephrineGRK Phosphorylationβ2-ARHEK293 cellsEC5010-20 nM (10-30 min)

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is a general guideline for a cell-based cAMP assay using a homogenous time-resolved fluorescence (HTRF) or similar competitive immunoassay format.

Materials:

  • HEK293 cells stably expressing the human beta-2 adrenergic receptor.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

  • This compound and a reference agonist (e.g., isoproterenol).

  • Forskolin (for Gαi-coupled receptor assays, if needed as a control).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • 384-well white opaque microplates.

Procedure:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Wash cells with PBS and resuspend in assay buffer at the desired concentration (determined by cell titration).

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the reference agonist in assay buffer containing the PDE inhibitor.

  • Assay:

    • Dispense a small volume (e.g., 5 µL) of the cell suspension into each well of the 384-well plate.

    • Add an equal volume (e.g., 5 µL) of the compound dilutions or vehicle control.

    • Incubate the plate at room temperature or 37°C for the optimized stimulation time (e.g., 30 minutes).

  • Detection:

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen cAMP kit. This typically involves adding a lysis buffer containing the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer).

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Convert the raw data from the cell-based assay to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration versus the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 2: Radioligand Competition Binding Assay

This protocol provides a general method for determining the binding affinity of this compound for the beta-2 adrenergic receptor.

Materials:

  • Membrane preparation from cells expressing the beta-2 adrenergic receptor.

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

  • This compound and a non-labeled antagonist for determining non-specific binding (e.g., propranolol).

  • Glass fiber filter plates pre-coated with polyethyleneimine (PEI).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, the radioligand at a fixed concentration (typically at or below its Kd), and serial dilutions of this compound.

    • For total binding wells, add only the radioligand and buffer.

    • For non-specific binding wells, add the radioligand and a high concentration of the non-labeled antagonist (e.g., 10 µM propranolol).

  • Incubation:

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 30°C).

  • Filtration:

    • Rapidly filter the contents of each well through the pre-wetted glass fiber filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_Agonist This compound Beta_AR β-Adrenergic Receptor Beta_Agonist->Beta_AR Binds G_Protein Gαsβγ Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: Gs-protein coupled receptor signaling pathway for beta-agonists.

Experimental_Workflow Start Start: Characterize this compound Assay_Selection Select Bioassay: cAMP Accumulation or Radioligand Binding Start->Assay_Selection Cell_Line_Selection Select Cell Line: (e.g., HEK293-β2AR) Assay_Selection->Cell_Line_Selection Optimization Assay Optimization: Cell Density, Incubation Time, Reagent Concentrations Cell_Line_Selection->Optimization Dose_Response Perform Dose-Response Experiment Optimization->Dose_Response Data_Analysis Data Analysis: Calculate EC50/IC50/Ki Dose_Response->Data_Analysis Troubleshooting Troubleshoot Unexpected Results Data_Analysis->Troubleshooting End End: Robust Bioassay Data_Analysis->End Successful Troubleshooting->Optimization Re-optimize Advanced_Assays Advanced Characterization: Biased Agonism, Dimerization, Schild Analysis Troubleshooting->Advanced_Assays Investigate Complex Mechanisms Advanced_Assays->Data_Analysis

Caption: Experimental workflow for developing a robust this compound bioassay.

Troubleshooting_Logic Start Unexpected Result in Dose-Response Curve Check_Basics Check Basic Assay Parameters: Cell Health, Reagents, Pipetting Start->Check_Basics Is_Slope_Shallow Is the dose-response curve shallow or biphasic? Check_Basics->Is_Slope_Shallow Is_Emax_Low Is the maximal effect (Emax) lower than expected? Check_Basics->Is_Emax_Low Biased_Agonism Investigate Biased Agonism: Measure β-arrestin recruitment or ERK phosphorylation Is_Slope_Shallow->Biased_Agonism Yes Receptor_Dimerization Consider Receptor Dimerization: May alter affinity and efficacy Is_Slope_Shallow->Receptor_Dimerization Yes Off_Target Check for Off-Target Effects: Use parental cell line Is_Slope_Shallow->Off_Target Yes Partial_Agonism This compound may be a partial agonist Is_Emax_Low->Partial_Agonism Yes Receptor_Desensitization Investigate Receptor Desensitization: Shorten stimulation time Is_Emax_Low->Receptor_Desensitization Yes

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Deterenol in Accordance with Regulatory Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation parameters for a Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) method for the quantification of deterenol in biological matrices. The information presented is benchmarked against the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which are now largely embodied in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2]

To provide practical context, this guide incorporates data from a published multi-analyte screening method that includes this compound. Due to the limited availability of comprehensive validation data solely for this compound, this guide also presents a comparative analysis with a fully validated LC-MS/MS method for isoproterenol, a structurally and functionally similar β-adrenergic agonist. This comparative approach offers valuable insights into the expected performance of a robust bioanalytical method for this compound.

Regulatory Landscape: A Unified Approach

The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and accuracy of concentration data used in pharmacokinetic and toxicokinetic studies.[1][3] Both the FDA and EMA have established comprehensive guidelines for the validation of bioanalytical methods.[2][3] In recent years, these guidelines have been harmonized under the ICH M10 guideline, providing a unified set of recommendations for the global pharmaceutical industry.[1]

The core validation parameters discussed in this guide are aligned with these international standards and are essential for regulatory submission.

Comparative Analysis of Validation Parameters

The following tables summarize the key validation parameters, their acceptance criteria according to regulatory guidelines, and comparative experimental data for this compound and isoproterenol.

Table 1: Linearity and Range

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. The calibration curve should be prepared in the same biological matrix as the study samples.[3]

ParameterRegulatory Acceptance CriteriaThis compound (in urine)Isoproterenol (in human plasma)
Calibration Curve Model Linear, weighted (1/x or 1/x²) regression is most common.Not specified, but a linear range was established.Linear, weighted regression.
Correlation Coefficient (r²) ≥ 0.99Not explicitly stated.0.999
Linearity Range Defined by the Upper and Lower Limits of Quantification (ULOQ & LLOQ).1.0 - 50.0 ng/mL0.50 - 300 ng/mL
Calibration Standards A minimum of 6-8 non-zero standards.Not specified.Not specified.
Accuracy of Back-Calculated Concentrations Within ±15% of the nominal value (±20% at LLOQ).Not reported.Met FDA guideline acceptance criteria.
Table 2: Sensitivity

Sensitivity is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

ParameterRegulatory Acceptance CriteriaThis compound (in urine)Isoproterenol (in human plasma)
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% of nominal value. Precision ≤ 20% CV.1.0 ng/mL0.50 ng/mL
Limit of Detection (LOD) A signal-to-noise ratio of at least 3:1.0.5 ng/mLNot reported.
Table 3: Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among multiple measurements of the same sample.

ParameterRegulatory Acceptance CriteriaThis compound (in urine)Isoproterenol (in human plasma)
Intra-day Accuracy (% Bias) Within ±15% of the nominal value (±20% at LLOQ) for at least 4 out of 6 QC samples.Not reported.Met FDA guideline acceptance criteria.
Inter-day Accuracy (% Bias) Within ±15% of the nominal value (±20% at LLOQ) for at least 4 out of 6 QC samples.Not reported.Met FDA guideline acceptance criteria.
Intra-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ).Not reported.Met FDA guideline acceptance criteria.
Inter-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ).Not reported.Met FDA guideline acceptance criteria.
Quality Control (QC) Levels At least three levels: Low (≤ 3x LLOQ), Medium, and High (≥ 75% of ULOQ).Not reported.Not reported, but method was fully validated.
Table 4: Selectivity and Matrix Effect

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The matrix effect is the suppression or enhancement of the analyte's signal due to co-eluting substances from the biological matrix.

ParameterRegulatory Acceptance CriteriaThis compound (in urine)Isoproterenol (in human plasma)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in at least 6 different sources of blank matrix.Method was validated for 74 analytes, implying high selectivity.Method was fully validated, indicating selectivity was established.
Matrix Effect The coefficient of variation (CV) of the matrix factor (analyte response in the presence of matrix / analyte response in neat solution) from at least 6 different matrix sources should be ≤ 15%.Not explicitly reported.The method was fully validated for matrix effects.
Table 5: Recovery and Stability

Recovery is the efficiency of the extraction process. Stability experiments are conducted to ensure that the analyte concentration does not change during sample collection, storage, and processing.

ParameterRegulatory Acceptance CriteriaThis compound (in urine)Isoproterenol (in human plasma)
Extraction Recovery Should be consistent, precise, and reproducible. Not a strict acceptance criterion on the percentage, but high and consistent recovery is desirable.Not reported for the "dilute-and-shoot" method used.The method was fully validated for recovery.
Bench-Top Stability Analyte should be stable in the biological matrix for the expected duration of sample handling. Mean concentration should be within ±15% of the nominal concentration.Not reported.The method was fully validated for stability.
Freeze-Thaw Stability Analyte should be stable for at least three freeze-thaw cycles. Mean concentration should be within ±15% of the nominal concentration.Not reported.The method was fully validated for stability.
Long-Term Stability Analyte should be stable for the duration of the study's sample storage. Mean concentration should be within ±15% of the nominal concentration.Not reported.The method was fully validated for stability.

Experimental Protocols

The following are detailed methodologies for the key validation experiments, synthesized from regulatory guidelines and published methods.

Sample Preparation (Liquid-Liquid Extraction for Plasma)

This protocol is based on a method for a similar analyte, isoproterenol, and represents a common approach for extracting small molecules from plasma.

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and an appropriate internal standard (e.g., a stable isotope-labeled this compound) into blank human plasma.

  • Aliquoting: Transfer 500 µL of each plasma sample (blank, calibration standard, or QC) into a clean microcentrifuge tube.

  • Protein Precipitation/pH Adjustment: Add a small volume of a suitable buffer or reagent to adjust the pH and precipitate proteins.

  • Extraction: Add 3 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortexing: Vortex the tubes for 10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis.

  • Chromatographic Column: A reverse-phase C18 or similar column is commonly used for the separation of small molecules like this compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for phenethylamines like this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.

Validation Experiment: Accuracy and Precision
  • Prepare QC Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Intra-day (Within-run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Analysis: Analyze at least five replicates of each QC level on at least three different days.

  • Calculate Accuracy and Precision:

    • Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration (%Bias).

    • Precision: Expressed as the coefficient of variation (%CV) of the replicate measurements.

  • Compare to Acceptance Criteria: The results must meet the criteria outlined in Table 3.

Visualizing the Workflow

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes involved in the validation of an LC-MS/MS method.

G cluster_0 Sample Preparation Workflow Plasma Biological Matrix (e.g., Plasma) Spike Spike with this compound & Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject G cluster_1 LC-MS/MS Method Validation Process MethodDev Method Development & Optimization FullValidation Full Validation MethodDev->FullValidation Selectivity Selectivity & Matrix Effect FullValidation->Selectivity Linearity Linearity & Range FullValidation->Linearity Sensitivity LLOQ & LOD FullValidation->Sensitivity AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision Recovery Recovery FullValidation->Recovery Stability Stability FullValidation->Stability ValidatedMethod Validated Method for Routine Use Selectivity->ValidatedMethod Linearity->ValidatedMethod Sensitivity->ValidatedMethod AccuracyPrecision->ValidatedMethod Recovery->ValidatedMethod Stability->ValidatedMethod

References

Inter-Laboratory Comparison for the Analysis of Deterenol in Supplements: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the analytical methodologies and findings from a multi-laboratory investigation into the presence of deterenol in commercially available dietary supplements. The data presented is crucial for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of these products.

A 2021 study published in Clinical Toxicology serves as the primary basis for this comparison, involving three reputable laboratories: NSF International (USA), the National Institute for Public Health and the Environment (RIVM) in the Netherlands, and Sciensano in Belgium.[1][2][3] These organizations analyzed 17 dietary supplements that listed this compound or its synonyms on their labels.[1][4][5]

Overview of this compound

This compound is a stimulant that has not been approved for human use in the United States and has been linked to adverse events, including nausea, vomiting, chest pain, and cardiac arrest.[2][3][6] It is often listed on supplement labels under synonyms such as isopropylnorsynephrine and isopropyloctopamine.[1][4][7][8] The analysis of supplements for this compound is critical due to the potential for undeclared substances and the health risks associated with "cocktails" of multiple stimulants.[2][3][7] In the 17 supplements tested, nine prohibited stimulants were identified in various combinations.[1][2][4]

Data Presentation: Quantitative Analysis of Stimulants

The following table summarizes the quantitative findings for this compound and other co-formulated stimulants as determined by the participating laboratories. The presence of multiple stimulants in a single product was a common finding, with some products containing up to four different experimental stimulants.[1][3][7]

Stimulant DetectedConcentration Range per Serving (mg)
This compound2.7 - 17
Phenpromethamine (Vonedrine)1.3 - 20
beta-methylphenylethylamine (BMPEA)5.7 - 92
Octodrine18 - 73
Oxilofrine18 - 55
Higenamine48
1,3-dimethylamylamine (1,3-DMAA)17
1,3-dimethylbutylamine (1,3-DMBA)1.8 - 6.6
1,4-dimethylamylamine (1,4-DMAA)5.3

Data sourced from Cohen et al. (2021), Clinical Toxicology.[1][4]

Experimental Protocols: A Comparative Approach

The laboratories employed advanced analytical techniques to identify and quantify the stimulants. While specific internal standard operating procedures may vary, the fundamental methodologies are outlined below.

Primary Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and widely adopted technique for the analysis of illicit compounds in dietary supplements due to its high sensitivity and selectivity.[9]

  • NSF International: Utilized ultra-high-performance liquid chromatography (UHPLC) coupled with a quadrupole-Orbitrap mass spectrometer for both qualitative and quantitative analyses.[1][4]

  • RIVM (Netherlands): Employed UHPLC with quadrupole time-of-flight mass spectrometry (QTOF-MS) for qualitative and quantitative analysis.[1][4]

  • Sciensano (Belgium): Performed qualitative analysis using UHPLC-quadrupole-Orbitrap mass spectrometry to re-analyze products where discrepancies existed between the initial findings of the other two labs.[1][4]

Sample Preparation Protocol (Representative)

A generalized sample preparation workflow for the analysis of stimulants in supplement matrices is as follows:

  • Sample Homogenization: The contents of capsules or tablets are finely ground to ensure homogeneity.

  • Extraction: A precise weight of the homogenized powder is subjected to solvent extraction. A common extraction solvent is methanol.[10]

  • Sonication and Centrifugation: The sample and solvent mixture is sonicated to facilitate the extraction of analytes, followed by centrifugation to separate solid matrix components.

  • Filtration: The resulting supernatant is filtered, typically through a 0.22 µm filter, to remove any remaining particulate matter before injection into the LC-MS system.

  • Dilution: The filtered extract may be diluted as necessary to bring the analyte concentrations within the calibrated range of the instrument.

LC-MS/MS Parameters (Illustrative)

The following are representative parameters for an LC-MS/MS method for this compound analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

    • Injection Volume: 1 - 10 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for these compounds.

    • MS/MS Parameters: For each target analyte, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation. Parameters such as collision energy and cone voltage are optimized for each compound.[9]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Supplement Sample (Capsule/Tablet) homogenize Homogenization (Grinding) start->homogenize extract Solvent Extraction (e.g., Methanol) homogenize->extract sonicate Sonication extract->sonicate centrifuge Centrifugation sonicate->centrifuge filter Filtration (0.22 µm) centrifuge->filter inject Sample Injection filter->inject lc UHPLC Separation (C18 Column) inject->lc ms Mass Spectrometry Detection (ESI+) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the analysis of this compound in supplements.

logical_relationship cluster_labs Participating Laboratories cluster_findings Key Findings lab1 NSF International (USA) UHPLC-Q-Orbitrap-MS finding1 Presence of this compound & 8 Other Prohibited Stimulants lab1->finding1 lab2 RIVM (Netherlands) UHPLC-QTOF-MS lab2->finding1 lab3 Sciensano (Belgium) UHPLC-Q-Orbitrap-MS lab3->finding1 finding2 Multiple Stimulants per Product ('Cocktails') finding1->finding2 finding3 Wide Range of Concentrations finding2->finding3 supplements 17 Supplement Products Listing this compound supplements->lab1 Analyzed supplements->lab2 Analyzed supplements->lab3 Analyzed

Caption: Logical relationship of the inter-laboratory comparison study.

References

cross-validation of deterenol quantification methods (LC-MS vs. GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of synthetic compounds like deterenol is critical for ensuring product safety and efficacy. This guide provides a comprehensive cross-validation of two powerful analytical techniques for this compound quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed comparison of their methodologies, performance characteristics, and illustrative data to inform the selection of the most suitable method for your research needs.

At a Glance: LC-MS vs. GC-MS for this compound Analysis

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Derivatization Not typically requiredMandatory due to the polar nature of this compound
Sensitivity Generally higher, with lower limits of detectionGood, but may be lower than LC-MS
Throughput Higher, due to simpler sample preparationLower, due to the additional derivatization step
Instrumentation Cost Generally higherGenerally lower
Primary Applications Routine screening and quantification in various matricesConfirmatory analysis, often in anti-doping contexts

Quantitative Performance Comparison

The following table summarizes typical quantitative performance characteristics for the analysis of beta-agonists, including this compound, using LC-MS/MS and GC-MS. These values are aggregated from multiple studies and represent expected performance.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.01 - 0.5 ng/mL0.1 - 2.0 ng/mL
Limit of Quantification (LOQ) 0.04 - 1.0 ng/mL0.5 - 5.0 ng/mL
Linearity (r²) > 0.99> 0.99
Recovery 70 - 120%80 - 110%
Precision (%RSD) < 15%< 20%

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly suitable for the direct analysis of this compound in various sample matrices, such as dietary supplements and biological fluids.

1. Sample Preparation:

  • Extraction: A representative sample is accurately weighed and extracted with a suitable solvent, such as methanol or acetonitrile.

  • Purification: The extract is then purified using solid-phase extraction (SPE) with a cation exchange cartridge to remove interfering matrix components.

  • Reconstitution: The purified extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.

  • Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL of the prepared sample is injected.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. Specific precursor-to-product ion transitions for this compound are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and polar nature of this compound, a derivatization step is essential for GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Extraction and Purification: Similar to the LC-MS method, the sample is extracted and purified using SPE.

  • Derivatization: The dried extract is derivatized to increase its volatility. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific time (e.g., 30 minutes).[1][2]

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm), is used.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Temperature Program: A temperature gradient is applied to the oven to ensure the separation of the derivatized this compound from other components.

  • Ionization: Electron ionization (EI) at 70 eV is typically used.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound.

Visualizing the Methodologies and Pathways

To further clarify the processes and biological context, the following diagrams are provided.

experimental_workflow cluster_lcms LC-MS Protocol cluster_gcms GC-MS Protocol lcms_start Sample lcms_extraction Extraction lcms_start->lcms_extraction lcms_spe SPE Purification lcms_extraction->lcms_spe lcms_analysis LC-MS/MS Analysis lcms_spe->lcms_analysis lcms_end Quantification lcms_analysis->lcms_end gcms_start Sample gcms_extraction Extraction gcms_start->gcms_extraction gcms_spe SPE Purification gcms_extraction->gcms_spe gcms_derivatization Derivatization gcms_spe->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_end Quantification gcms_analysis->gcms_end

Caption: Experimental workflows for this compound quantification by LC-MS and GC-MS.

deterenol_signaling_pathway This compound This compound b2ar β2-Adrenergic Receptor This compound->b2ar Binds to g_protein Gs Protein b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Target Proteins

References

A Comparative Analysis of Deterenol and Synephrine's Beta-Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the beta-agonist activity of two sympathomimetic amines: deterenol and synephrine. By examining their receptor binding affinities and functional potencies, supported by experimental data and detailed methodologies, this document aims to offer a clear and objective resource for researchers in pharmacology and drug development.

Quantitative Analysis of Beta-Adrenergic Receptor Activity

The interaction of this compound and synephrine with beta-adrenergic receptors (β-ARs) is characterized by their binding affinity (Ki or pKD) and functional potency (EC50 or pEC50). The following tables summarize the available quantitative data for their activity at β1, β2, and β3-adrenergic receptor subtypes.

Table 1: Beta-Adrenergic Receptor Binding Affinities (pKD)

Compoundβ1-AR (pKD)β2-AR (pKD)β3-AR (pKD)Reference
This compound6.53 ± 0.057.33 ± 0.075.67 ± 0.11[1]
p-SynephrineLow AffinityLow AffinityModerate Affinity[2][3]

Note: pKD is the negative logarithm of the dissociation constant (KD). A higher pKD value indicates a higher binding affinity. Data for p-synephrine is primarily qualitative, with multiple sources confirming its low affinity for β1 and β2 receptors and preferential binding to β3 receptors.

Table 2: Beta-Adrenergic Receptor Functional Potency (pEC50)

Compoundβ1-AR (pEC50)β2-AR (pEC50)β3-AR (pEC50)Reference
This compound6.37 ± 0.137.82 ± 0.087.02 ± 0.08[1]
p-SynephrineWeak AgonistWeak AgonistAgonist[4]

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Experimental Protocols

The data presented in this guide are derived from established in vitro experimental protocols designed to characterize the interaction of ligands with G-protein coupled receptors.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the dissociation constant (KD) of this compound and synephrine for β1, β2, and β3-adrenergic receptors.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β1, β2, or β3-adrenoceptor are cultured to confluence. The cells are then harvested and subjected to homogenization and centrifugation to isolate the cell membranes containing the receptors.

  • Whole-Cell Binding Assay: Confluent cells in 96-well plates are used.

  • Radioligand: [3H]-CGP 12177, a hydrophilic beta-adrenoceptor antagonist, is used as the radioligand.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes or whole cells in the presence of increasing concentrations of the unlabeled test compound (this compound or synephrine).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The KD value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the functional consequence of receptor activation, specifically the production of the second messenger cyclic AMP (cAMP).

Objective: To determine the half-maximal effective concentration (EC50) of this compound and synephrine for the activation of β1, β2, and β3-adrenergic receptors.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human β1, β2, or β3-adrenoceptor are grown to confluence in 24-well plates.

  • Agonist Stimulation: The cells are incubated with increasing concentrations of the agonist (this compound or synephrine) for a defined period.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive binding assay. This typically involves the use of a labeled cAMP tracer and a specific anti-cAMP antibody. The amount of tracer bound to the antibody is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression.

Signaling Pathways and Experimental Workflow

The interaction of beta-agonists with their receptors initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and the general workflow of the experimental procedures used to characterize these interactions.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (this compound/Synephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gαs Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay b1 Cell Membrane Preparation b2 Incubation with Radioligand & Competitor b1->b2 b3 Separation of Bound/Free Ligand b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (Ki determination) b4->b5 f1 Cell Culture f2 Agonist Stimulation f1->f2 f3 Cell Lysis f2->f3 f4 cAMP Measurement f3->f4 f5 Data Analysis (EC50 determination) f4->f5

Caption: Experimental workflow for beta-agonist characterization.

Comparative Discussion

This compound demonstrates significant activity at both β1 and β2-adrenergic receptors, with a notable preference for the β2 subtype, as indicated by its higher binding affinity and functional potency. Its activity at the β3 receptor is also considerable. This profile suggests that this compound acts as a non-selective beta-agonist with a degree of β2 selectivity.

In contrast, p-synephrine exhibits a markedly different profile. It has a low affinity for β1 and β2-adrenergic receptors, and consequently, its agonist activity at these subtypes is weak.[2][3] However, it displays a higher affinity and functional agonism at the β3-adrenergic receptor.[4] This makes p-synephrine a selective β3-adrenergic receptor agonist.

The structural differences between the two molecules likely account for their distinct receptor selectivity profiles. These differences have important implications for their potential pharmacological effects. The broader activity of this compound suggests it would elicit a wider range of physiological responses, including cardiovascular effects mediated by β1 and β2 receptors. The more selective action of p-synephrine at β3 receptors suggests a more targeted effect, primarily related to metabolic processes such as lipolysis, which are known to be modulated by this receptor subtype.

Conclusion

This comparative analysis highlights the distinct beta-agonist profiles of this compound and synephrine. This compound is a potent, largely non-selective beta-agonist with some preference for the β2-adrenoceptor. P-synephrine, conversely, is a selective β3-adrenoceptor agonist with minimal activity at β1 and β2 subtypes. This information is critical for researchers investigating the therapeutic potential of these compounds and for the development of novel, more selective beta-agonists. The provided experimental protocols offer a foundation for the replication and extension of these findings.

References

Differentiating Deterenol from its Positional Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deterenol, a beta-adrenergic agonist, has garnered attention both for its therapeutic potential and its presence as an undeclared ingredient in some dietary supplements. The accurate identification of this compound and its differentiation from its positional isomers are critical for pharmaceutical quality control, forensic analysis, and drug metabolism studies. Positional isomers, which have the same molecular formula but differ in the substitution pattern on the aromatic ring, often exhibit distinct pharmacological and toxicological profiles. Mass spectrometry, coupled with chromatographic separation, stands as a powerful analytical tool for this purpose.

This guide provides a comparative overview of mass spectrometric approaches to distinguish this compound (the para-isomer) from its ortho- and meta-isomers. It includes a summary of expected fragmentation patterns, detailed experimental protocols, and a visualization of the relevant biological pathway.

The Challenge of Differentiating Positional Isomers

Positional isomers often yield very similar mass spectra under electron ionization (EI) and even collision-induced dissociation (CID) conditions, making their differentiation a significant analytical challenge. The fragmentation pathways are frequently dominated by the cleavage of the side chain, which can result in common fragment ions across all isomers. However, subtle differences in the relative abundances of these fragments, or the presence of unique, low-abundance ions, can be exploited for their discrimination. The "ortho effect," where adjacent functional groups interact during fragmentation, can sometimes lead to unique fragmentation patterns for ortho-isomers.

Structures of this compound and its Positional Isomers

This compound and its positional isomers share the same molecular formula (C₁₁H₁₇NO₂) and molecular weight (195.26 g/mol ). Their structures differ only in the position of the hydroxyl group on the phenyl ring.

  • This compound (para-isomer): 4-[1-hydroxy-2-(isopropylamino)ethyl]phenol

  • meta-isomer: 3-[1-hydroxy-2-(isopropylamino)ethyl]phenol

  • ortho-isomer: 2-[1-hydroxy-2-(isopropylamino)ethyl]phenol

Mass Spectrometric Fragmentation Analysis

The primary fragmentation pathway for phenylethanolamines like this compound and its isomers under mass spectrometry is the cleavage of the Cα-Cβ bond of the ethylamine side chain. This results in the formation of a stable benzylic cation. The position of the hydroxyl group on the aromatic ring can influence the stability of this ion and potentially lead to differences in the relative abundances of fragment ions.

Expected Key Fragment Ions
m/zIon StructureExpected Relative Abundance Comparison
196 [M+H]⁺ (for LC-MS)Precursor ion in ESI-MS.
180 [M-CH₃]⁺Minor fragment, loss of a methyl group from the isopropyl moiety.
152 [M-C₃H₇]⁺Loss of the isopropyl group.
121 [C₇H₆O]⁺ (from ortho and para isomers)Hydroxy-tropylium ion, potentially more abundant for the para and ortho isomers.
107 [C₇H₇O]⁺ (Benzylic cation)Major fragment from the primary cleavage. The relative abundance may vary slightly between isomers.
86 [C₅H₁₂N]⁺ (Isopropylaminoethyl fragment)Common fragment from the side chain.
77 [C₆H₅]⁺ (Phenyl cation)Common fragment in aromatic compounds.

Note: The relative abundances are expected to be the primary differentiating factor, as the major fragment ions will likely be present in the spectra of all three isomers. The ortho-isomer may exhibit a more pronounced water loss ([M+H-H₂O]⁺ at m/z 178 in LC-MS) due to the proximity of the hydroxyl and benzylic alcohol groups (the "ortho effect").

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. Derivatization is often employed for polar molecules like phenylethanolamines to improve their chromatographic behavior and thermal stability.

1. Sample Preparation (with Derivatization)

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Ethyl acetate.

  • Procedure:

    • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it suitable for the analysis of non-volatile and thermally labile compounds without the need for derivatization.

1. Sample Preparation

  • Procedure: Dilute the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to an appropriate concentration.

2. LC-MS/MS Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Gas Temperature: 300°C

  • Gas Flow: 5 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 250°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Collision Energy: Optimized for the transition of m/z 196 to key fragment ions (e.g., 107, 86). A range of collision energies should be tested to find the optimal conditions for differentiating the isomers.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Sample Containing this compound Isomers GC_Prep Derivatization (e.g., Silylation) Sample->GC_Prep For GC-MS LC_Prep Dilution Sample->LC_Prep For LC-MS GC_MS GC-MS Analysis GC_Prep->GC_MS LC_MS LC-MS/MS Analysis LC_Prep->LC_MS Spectra Mass Spectra Acquisition GC_MS->Spectra LC_MS->Spectra Fragmentation Fragmentation Pattern Analysis Spectra->Fragmentation Comparison Comparison of Spectra and Retention Times Fragmentation->Comparison Identification Isomer Identification Comparison->Identification

Experimental workflow for isomer differentiation.

Signaling Pathway of this compound

This compound acts as a β-adrenergic receptor agonist. Upon binding to β-adrenergic receptors (primarily β₁ and β₂), it initiates a signaling cascade that leads to various physiological responses.

signaling_pathway This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Binds to G_Protein Gs Protein BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate, Bronchodilation) PKA->CellularResponse Phosphorylates target proteins leading to

Performance Showdown: Selecting the Optimal SPE Cartridge for Deterenol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of deterenol, a beta-adrenergic agonist, in biological matrices is crucial for various research, clinical, and forensic applications. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for such analyses, offering cleanup and concentration of the analyte prior to instrumental analysis. The choice of SPE sorbent is a critical factor that directly impacts the recovery, purity, and ultimately, the reliability of the analytical results. This guide provides a comparative overview of the performance characteristics of three commonly employed SPE cartridge types for the extraction of basic compounds like this compound: traditional reversed-phase (C18), and mixed-mode cation exchange (MCX and WCX).

Performance Characteristics at a Glance

While direct comparative studies quantifying this compound recovery across C18, MCX, and WCX sorbents are limited in publicly available literature, performance can be inferred from studies on analogous beta-agonists and other basic compounds. Mixed-mode cation exchange cartridges, particularly strong cation exchangers like MCX, are generally favored for their superior selectivity and recovery of basic compounds from complex biological matrices.

SPE SorbentRetention MechanismExpected Recovery for this compoundKey AdvantagesPotential Limitations
Oasis MCX Mixed-Mode (Reversed-Phase & Strong Cation Exchange)High (>85%)High selectivity for basic compounds, leading to cleaner extracts. Effective removal of matrix interferences.May require more specific elution conditions compared to reversed-phase.
Oasis WCX Mixed-Mode (Reversed-Phase & Weak Cation Exchange)Moderate to High (>75%)Good retention of strong bases. Elution can be achieved with milder acidic conditions compared to MCX.May have lower retention for weakly basic compounds compared to MCX.
C18 (Reversed-Phase) Non-polar interactionsVariable (Potentially <70%)Broad applicability for a wide range of compounds.Lower selectivity for basic compounds in complex matrices, leading to potential matrix effects and lower recovery.

Note: The expected recovery percentages are estimations based on published data for similar basic compounds and beta-agonists. Actual recoveries for this compound may vary depending on the specific experimental conditions and sample matrix.

Experimental Protocols: A Step-by-Step Guide

The following are detailed, representative SPE protocols for the extraction of this compound from a biological matrix such as plasma or urine using Oasis MCX and C18 cartridges. A protocol for Oasis WCX is also provided, based on its properties as a weak cation exchanger.

Protocol 1: this compound Extraction using Oasis MCX SPE Cartridge

This protocol is optimized for the selective extraction of basic compounds like this compound from biological fluids.

  • Sample Pre-treatment:

    • To 1 mL of plasma or urine, add an internal standard.

    • Acidify the sample by adding 1 mL of 4% phosphoric acid.

    • Vortex for 30 seconds.

  • Cartridge Conditioning:

    • Condition the Oasis MCX cartridge (e.g., 3 cc, 60 mg) with 2 mL of methanol.

  • Cartridge Equilibration:

    • Equilibrate the cartridge with 2 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Follow with a wash of 2 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: this compound Extraction using C18 SPE Cartridge

This is a general protocol for the extraction of non-polar to moderately polar compounds. Optimization may be required for efficient this compound recovery.

  • Sample Pre-treatment:

    • To 1 mL of plasma or urine, add an internal standard.

    • Adjust the sample pH to > 9 to ensure this compound is in its neutral, less polar form.

  • Cartridge Conditioning:

    • Condition the C18 cartridge (e.g., 3 cc, 200 mg) with 3 mL of methanol.

  • Cartridge Equilibration:

    • Equilibrate the cartridge with 3 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar interferences.

    • A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove slightly less polar interferences.

  • Elution:

    • Elute the this compound with 2 mL of methanol. An acidic modifier (e.g., 0.1% formic acid) may be added to the elution solvent to improve recovery.

  • Post-Elution:

    • Evaporate the eluate to dryness and reconstitute as described in the MCX protocol.

Protocol 3: this compound Extraction using Oasis WCX SPE Cartridge

This protocol is suitable for the extraction of strong basic compounds like this compound.

  • Sample Pre-treatment:

    • To 1 mL of plasma or urine, add an internal standard.

    • Adjust the sample pH to between 6 and 7 to ensure this compound is protonated and the WCX sorbent is ionized.

  • Cartridge Conditioning:

    • Condition the Oasis WCX cartridge (e.g., 3 cc, 60 mg) with 2 mL of methanol.

  • Cartridge Equilibration:

    • Equilibrate the cartridge with 2 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of a weak buffer at a neutral pH (e.g., 25 mM ammonium acetate, pH 7) to remove neutral and acidic interferences.

    • A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol in the buffer) can further clean the sample.

  • Elution:

    • Elute the this compound with 2 mL of methanol containing a small amount of a weak acid (e.g., 2% formic acid) to neutralize the sorbent and release the analyte.

  • Post-Elution:

    • Evaporate the eluate to dryness and reconstitute as described in the previous protocols.

Visualizing the Workflow: A Generalized SPE Process

The following diagram illustrates the fundamental steps involved in a typical Solid-Phase Extraction workflow for analyte isolation from a biological sample.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Pretreatment Pre-treatment (e.g., Acidification, pH adjustment) Sample->Pretreatment Load 3. Sample Loading Pretreatment->Load Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Wash 4. Washing (Removal of Interferences) Elute 5. Elution (Analyte Recovery) PostElution Post-Elution (Evaporation & Reconstitution) Elute->PostElution Analysis LC-MS/MS Analysis PostElution->Analysis

A Comparative Guide to the Accuracy and Precision of Quantitative Methods for Isopropyloctopamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyloctopamine, also known as deterenol or isopropylnorsynephrine, is a beta-adrenergic agonist that has been identified as an undeclared ingredient in dietary and sports supplements. Its presence poses significant health risks, including adverse cardiovascular events.[1] Accurate and precise quantification of this compound is therefore critical for regulatory enforcement, quality control in manufacturing, and toxicological research. This guide provides an objective comparison of common analytical methods for the quantification of isopropyloctopamine, supported by experimental data from validated methods for structurally similar analytes.

Comparison of Quantitative Analytical Methods

The selection of an analytical method for isopropyloctopamine quantification is dependent on the required sensitivity, selectivity, and the complexity of the sample matrix (e.g., dietary supplements, biological fluids). The most prevalent and effective techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validation data for isopropyloctopamine is not extensively published in a comparative format, the performance of these methods can be reliably inferred from validated assays for analogous phenethylamines like synephrine, octopamine, and ephedrine. The following table summarizes typical performance characteristics for these methods.

ParameterLC-MS/MSHPLC-UVGC-MS
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (Recovery %) 85% - 115%90% - 110%80% - 110%
Precision (RSD %) < 10%< 10%< 15%
Limit of Quantitation (LOQ) 0.1 - 10 ng/mL0.1 - 1.0 µg/mL0.1 - 0.6 µg/mL
Selectivity Very HighModerateHigh
Primary Application Trace analysis, complex matricesRoutine QC, higher concentrationsVolatile compounds, screening

Note: Data in this table is compiled from validated methods for structurally similar compounds such as synephrine, ephedrine, and other bioactive amines to provide a representative comparison.[2][3][4][5][6][7][8]

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for reproducing analytical results. Below are representative methodologies for LC-MS/MS, HPLC-UV, and GC-MS adapted from validated methods for similar analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is often considered the gold standard for its high sensitivity and selectivity, making it ideal for detecting trace amounts of isopropyloctopamine in complex matrices like dietary supplements and biological samples.[[“]]

Sample Preparation (Dietary Supplements):

  • Accurately weigh 100 mg of the homogenized supplement powder.

  • Add 10 mL of methanol and an internal standard (e.g., synephrine-d3).

  • Vortex for 1 minute, then sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Precursor/Product Ions: Specific MRM transitions for isopropyloctopamine and the internal standard would be determined by direct infusion. For isopropyloctopamine (C₁₁H₁₇NO₂), the protonated molecule [M+H]⁺ would be the precursor ion.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for quantifying higher concentrations of isopropyloctopamine. It is often used for quality control where high sensitivity is not the primary requirement. A derivatization step is typically required for amines to enhance UV detection.[8][10]

Sample Preparation (with Dansyl Chloride Derivatization):

  • Perform sample extraction as described for LC-MS/MS.

  • Evaporate 1 mL of the extract to dryness under a gentle stream of nitrogen.

  • Add 200 µL of saturated sodium bicarbonate solution and 400 µL of dansyl chloride solution (10 mg/mL in acetone).

  • Heat at 60 °C for 45 minutes in the dark.

  • After cooling, add 100 µL of L-proline solution to quench the reaction.

  • Add 1 mL of toluene, vortex, and centrifuge.

  • Transfer the organic layer and evaporate to dryness. Reconstitute the residue in 500 µL of acetonitrile for injection.[11]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[11]

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile or semi-volatile compounds. For non-volatile compounds like isopropyloctopamine, a derivatization step is necessary to increase volatility.

Sample Preparation (with PFPA Derivatization):

  • Perform a liquid-liquid extraction of the sample using an appropriate solvent.

  • Evaporate the extract to dryness.

  • Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Heat at 70 °C for 30 minutes.

  • Evaporate the solution to dryness and reconstitute in 100 µL of ethyl acetate for injection.[12]

Chromatographic Conditions:

  • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.

Visualizing Mechanisms and Workflows

Understanding the mechanism of action and the analytical process is crucial for comprehensive research. The following diagrams illustrate the signaling pathway activated by isopropyloctopamine and a typical analytical workflow.

Analytical_Workflow General Analytical Workflow for Isopropyloctopamine cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Dietary Supplement or Biological Sample Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., Methanol) Homogenize->Extract Derivatize Derivatization (Optional, for HPLC-UV/GC-MS) Extract->Derivatize Clean Centrifugation & Filtration Derivatize->Clean Inject Injection into Chromatograph Clean->Inject Separate Chromatographic Separation (LC or GC) Inject->Separate Detect Detection (MS, UV) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify Signaling_Pathway Isopropyloctopamine Beta-Adrenergic Signaling Pathway Ligand Isopropyloctopamine (Agonist) Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gs Protein (αβγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (Effector) G_Protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Lipolysis, Smooth Muscle Relaxation) PKA->Response Phosphorylates Target Proteins

References

A Comparative Toxicological Analysis of Deterenol and Other Banned Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of deterenol, a banned stimulant found in some dietary supplements, with other prohibited stimulants such as ephedrine, sibutramine, and 1,3-dimethylamylamine (DMAA). The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the relative toxicities and underlying mechanisms of these compounds. This document summarizes key toxicological data, outlines detailed experimental methodologies for assessing toxicity, and visualizes relevant biological pathways and experimental workflows.

Quantitative Toxicological Data

StimulantAnimal ModelRoute of AdministrationLD50Other Toxicological Endpoints
This compound Data Not AvailableData Not AvailableData Not AvailableAssociated with nausea, vomiting, sweating, agitation, palpitations, chest pain, and cardiac arrest in humans.[1][2][3][4]
Ephedrine MouseOral (sulfate form)1,072 mg/kg (female)[5]Tachycardia, hyperkinesia, piloerection, aggression, and convulsions in mice.[6]
RatOral600 mg/kg[7]Reduced weight gain in long-term studies.[8]
RatSubcutaneous300 mg/kg[5]
Sibutramine Rat/MouseOralNo specific LD50 values found in reviewed literature.Long-term studies in rodents showed dose-dependent reductions in food intake and body weight, but no significant effect on mortality rates.[9][10][11] Associated with liver and kidney toxicity in rats when administered as an adulterant in weight loss supplements.[12][13][14]
1,3-Dimethylamylamine (DMAA) MouseIntraperitoneal (hydrochloride form)185 mg/kg[15][16]Dose-dependent locomotor depression in mice.[17]
Rat, Rabbit, Guinea PigIntravenous41.5 mg/kg, 44 mg/kg, 39 mg/kg respectively[15]Vasopressor effects stronger than epinephrine.[18]

Experimental Protocols

This protocol outlines a general method for determining the median lethal dose (LD50) of a substance, which is a standardized measure of acute toxicity.

Objective: To determine the single oral dose of a stimulant that is lethal to 50% of a test animal population.

Materials:

  • Test substance (e.g., this compound, Ephedrine, Sibutramine, DMAA)

  • Vehicle for administration (e.g., distilled water, saline, corn oil)

  • Male and female Sprague-Dawley rats (8-12 weeks old)

  • Oral gavage needles

  • Animal cages with appropriate bedding

  • Calibrated scale for weighing animals and test substance

Procedure:

  • Animal Acclimation: House animals in standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment. Provide free access to standard laboratory chow and water.

  • Dose Preparation: Prepare a range of doses of the test substance in the chosen vehicle. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD50.

  • Animal Grouping and Dosing:

    • Fast the animals overnight (with access to water) before dosing.

    • Weigh each animal and randomly assign them to dose groups (typically 5-10 animals per sex per group) and a control group (vehicle only).

    • Administer the prepared doses orally via gavage. The volume administered should be consistent across all groups (e.g., 10 mL/kg).

  • Observation:

    • Observe the animals continuously for the first few hours post-administration and then periodically for at least 14 days.

    • Record all signs of toxicity, including changes in behavior, appearance, and physiological functions (e.g., tremors, convulsions, sedation, diarrhea, salivation).

    • Record the number of mortalities in each group at 24 hours and daily thereafter.

  • Data Analysis:

    • Calculate the LD50 value and its 95% confidence interval using a recognized statistical method, such as the probit analysis or the Reed-Muench method.

This protocol describes a method for continuously monitoring cardiovascular parameters in conscious, unrestrained rats, providing a more physiologically relevant assessment of a substance's effects.

Objective: To evaluate the effects of stimulant administration on blood pressure, heart rate, and cardiac function in conscious rats.

Materials:

  • Test substance

  • Vehicle for administration

  • Male Wistar rats

  • Implantable telemetry transmitters (for measuring blood pressure and ECG)

  • Surgical instruments for implantation

  • Receivers and data acquisition system (e.g., Dataquest A.R.T. system)

  • Animal cages

Procedure:

  • Telemetry Transmitter Implantation:

    • Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).

    • Surgically implant the telemetry transmitter into the abdominal cavity.

    • Insert the blood pressure catheter into the abdominal aorta and secure it.

    • Place the ECG leads in a lead II configuration.

    • Suture the incisions and provide post-operative analgesia.

    • Allow the animals to recover for at least one week.

  • Baseline Data Collection:

    • House the rats individually in their home cages placed on top of the telemetry receivers.

    • Record baseline cardiovascular data (systolic, diastolic, and mean arterial pressure; heart rate; and ECG) for a sufficient period (e.g., 24-48 hours) to establish a stable baseline.

  • Drug Administration and Data Recording:

    • Administer the test substance or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Continuously record cardiovascular parameters for a defined period post-administration (e.g., 24 hours).

  • Data Analysis:

    • Analyze the telemetry data to determine the effects of the stimulant on blood pressure, heart rate, and heart rate variability.

    • Compare the changes from baseline in the treated groups to the control group using appropriate statistical methods (e.g., ANOVA with repeated measures).

This protocol provides a framework for evaluating the potential neurotoxic effects of stimulants through behavioral and histopathological assessments.

Objective: To assess the impact of stimulant administration on behavior and neuronal integrity in rodents.

Materials:

  • Test substance

  • Vehicle for administration

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Behavioral testing apparatus (e.g., open field arena, rotarod)

  • Perfusion and tissue fixation reagents (e.g., saline, paraformaldehyde)

  • Histology equipment (microtome, slides, stains such as Fluoro-Jade B or silver stain)

  • Microscope with imaging capabilities

Procedure:

  • Animal Dosing and Behavioral Assessment:

    • Administer the test substance or vehicle to the animals for a specified duration (acute or repeated dosing).

    • Conduct a battery of behavioral tests to assess different aspects of neurological function:

      • Open Field Test: To evaluate locomotor activity, anxiety-like behavior, and stereotypy.

      • Rotarod Test: To assess motor coordination and balance.

      • Morris Water Maze or Y-Maze: To evaluate learning and memory.

  • Tissue Collection and Preparation:

    • At the end of the treatment period, deeply anesthetize the animals.

    • Perform transcardial perfusion with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Carefully dissect the brain and post-fix it in the same fixative.

    • Cryoprotect the brain tissue (e.g., in sucrose solution) and then freeze it for sectioning.

  • Histopathological Analysis:

    • Cut coronal or sagittal sections of the brain using a cryostat or vibratome.

    • Stain the sections with specific markers for neuronal damage (e.g., Fluoro-Jade B for degenerating neurons) or specific neuronal populations (e.g., tyrosine hydroxylase for dopaminergic neurons).

    • Quantify the extent of neuronal damage or changes in neuronal markers in specific brain regions (e.g., striatum, prefrontal cortex, hippocampus) using microscopy and image analysis software.[1]

  • Data Analysis:

    • Analyze the behavioral data using appropriate statistical tests (e.g., t-test, ANOVA).

    • Compare the extent of neuronal damage between the treated and control groups.

Visualizations

Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Stimulants This compound, Ephedrine, DMAA (Sympathomimetic Amines) AR Adrenergic Receptor (β-AR and α-AR) Stimulants->AR Bind to and activate G_Protein G Protein (Gs/Gq) AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (Gs) PLC Phospholipase C G_Protein->PLC Stimulates (Gq) cAMP cAMP AC->cAMP Converts ATP to IP3_DAG IP3 / DAG PLC->IP3_DAG Cleaves PIP2 to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (Increased Heart Rate, Blood Pressure, Neurotransmitter Release) PKA->Response Ca_PKC Ca²⁺ Release / PKC Activation IP3_DAG->Ca_PKC Leads to Ca_PKC->Response

Caption: Adrenergic signaling pathway activated by sympathomimetic stimulants.

Toxicity_Assessment_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In-Life Execution cluster_analysis Phase 3: Data Collection & Analysis Protocol Develop Experimental Protocol Animals Animal Acclimation & Grouping Protocol->Animals Dose Dose Preparation Animals->Dose Admin Stimulant Administration Cardio Cardiovascular Monitoring (Telemetry) Admin->Cardio Neuro Neurobehavioral Assessment Admin->Neuro Data Data Analysis & Interpretation Cardio->Data Tissue Tissue Collection & Histopathology Neuro->Tissue Neuro->Data Tissue->Data Report Final Report Generation Data->Report

Caption: General workflow for assessing stimulant toxicity in animal models.

References

Establishing the Specificity of an Immunoassay for Deterenol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to establish the specificity of an immunoassay for the detection of deterenol. It includes a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a comparative analysis of cross-reactivity with structurally similar compounds, and a visualization of the relevant biological pathway.

Introduction

This compound, a beta-adrenergic agonist, has been identified as an ingredient in some dietary supplements.[1] Its detection is crucial for regulatory compliance and safety assessment. Immunoassays, such as ELISA, offer a sensitive and high-throughput method for screening and quantification. However, the reliability of any immunoassay hinges on its specificity—the ability to distinguish the target analyte from structurally related molecules. This guide outlines the critical steps and data required to validate the specificity of a this compound immunoassay.

Principle of the Immunoassay

For the detection of small molecules like this compound, a competitive immunoassay format is most suitable. In this setup, free this compound in a sample competes with a labeled this compound conjugate for a limited number of binding sites on a specific anti-deterenol antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Experimental Protocols

Competitive ELISA Protocol for this compound Detection

This protocol outlines the steps for quantifying this compound using a competitive ELISA.

Materials:

  • High-binding 96-well microplate

  • Anti-deterenol antibody

  • This compound-horseradish peroxidase (HRP) conjugate

  • This compound standard solutions

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Sample extracts

Procedure:

  • Coating: The wells of the microplate are coated with a fixed concentration of anti-deterenol antibody in a coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer to remove any unbound antibody.

  • Blocking: To prevent non-specific binding, 200 µL of blocking buffer is added to each well and incubated for 1-2 hours at room temperature.

  • Competition: The plate is washed again. Then, 50 µL of the this compound standard or sample is added to the appropriate wells, followed immediately by 50 µL of the this compound-HRP conjugate. The plate is then incubated for 1-2 hours at 37°C to allow for the competitive binding reaction to occur.

  • Washing: The plate is washed five times to remove unbound reagents.

  • Substrate Addition: 100 µL of TMB substrate is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of stop solution to each well.

  • Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader.

Cross-Reactivity Assessment

To determine the specificity of the anti-deterenol antibody, its cross-reactivity with structurally similar compounds must be evaluated.

Procedure:

  • Prepare a series of standard curves for this compound and each of the potentially cross-reacting compounds (e.g., synephrine, octopamine, isoprenaline, phenylephrine, epinephrine, and norepinephrine).

  • Determine the concentration of each compound that causes a 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity for each compound using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Comparative Data

The following table presents hypothetical cross-reactivity data for a this compound-specific immunoassay. This data is based on the structural similarities between this compound and other phenethanolamines. It is essential to generate empirical data for any specific antibody and assay conditions.

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
This compound C₁₁H₁₇NO₂ 10 100%
SynephrineC₉H₁₃NO₂2504.0%
OctopamineC₈H₁₁NO₂5002.0%
IsoprenalineC₁₁H₁₇NO₃8001.25%
PhenylephrineC₉H₁₃NO₂12000.83%
EpinephrineC₉H₁₃NO₃20000.5%
NorepinephrineC₈H₁₁NO₃30000.33%

Note: The IC50 and % Cross-Reactivity values are for illustrative purposes only and must be determined experimentally.

Mandatory Visualization

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat Plate with Anti-Deterenol Antibody p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 a1 Add Sample or This compound Standard p3->a1 a2 Add this compound-HRP Conjugate a1->a2 a3 Incubate a2->a3 d1 Wash Plate a3->d1 d2 Add TMB Substrate d1->d2 d3 Incubate in Dark d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance at 450 nm d4->d5

Caption: Workflow of a Competitive ELISA for this compound Detection.

Beta2_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR binds G_Protein Gs Protein Beta2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response leads to

References

proficiency testing for the detection of deterenol in anti-doping laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Proficiency Testing for the Detection of Deterenol in Anti-Doping Laboratories

This guide provides a comprehensive comparison of the expected performance of anti-doping laboratories in the detection of this compound, a prohibited stimulant. The data and protocols are based on the standards set by the World Anti-Doping Agency (WADA) and the prevalent analytical methodologies in the field. This document is intended for researchers, scientists, and professionals involved in anti-doping science and drug development.

Introduction to this compound and Anti-Doping Efforts

This compound is a stimulant that is prohibited in sports by WADA. Its detection in athletes' samples is a critical task for anti-doping laboratories worldwide. To ensure harmonized and high-quality results, WADA-accredited laboratories are required to participate in proficiency testing programs. These programs evaluate a laboratory's ability to correctly identify and, if necessary, quantify prohibited substances in blind samples. While specific proficiency testing data for this compound is not always publicly available, this guide provides a framework for comparing laboratory performance based on WADA's stringent technical requirements.

Data Presentation: A Comparative Analysis of Analytical Performance

The performance of anti-doping laboratories is primarily assessed based on their ability to meet the Minimum Required Performance Levels (MRPLs) established by WADA. For non-threshold substances like this compound, the Limit of Detection (LOD) of the initial testing procedure must be equal to or lower than 50% of the MRPL.

The following table outlines the expected performance characteristics for the detection of this compound by a standard WADA-accredited laboratory compared to a hypothetical advanced research laboratory, which may employ more sensitive or novel techniques.

Performance ParameterStandard WADA Accredited LaboratoryAdvanced Research Laboratory
Target Analyte This compoundThis compound and its metabolites
Matrix UrineUrine, Blood
Primary Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)
Hypothetical MRPL 2 ng/mL2 ng/mL
Limit of Detection (LOD) ≤ 1 ng/mL≤ 0.5 ng/mL
Limit of Quantification (LOQ) 2 ng/mL1 ng/mL
Specificity High (Confirmed by two specific ion transitions)Very High (Confirmed by accurate mass and fragmentation pattern)
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 15%< 10%
False Positive/Negative Rate Extremely Low (as per WADA guidelines)Near Zero

Experimental Protocols: A Standard Operating Procedure for this compound Detection

The following is a detailed methodology for the detection of this compound in urine, representative of the procedures employed by WADA-accredited laboratories.

1. Sample Receipt and Preparation:

  • Urine samples are received and documented, ensuring a secure chain of custody.

  • An aliquot of the urine sample (typically 1-5 mL) is taken for analysis.

  • An internal standard (e.g., a deuterated analog of this compound) is added to the aliquot to control for extraction efficiency and matrix effects.

  • For conjugated forms of this compound, an enzymatic hydrolysis step using β-glucuronidase is performed to release the parent compound.

2. Solid-Phase Extraction (SPE):

  • The sample is subjected to solid-phase extraction to remove interfering substances and concentrate the analyte.

  • A mixed-mode cation exchange SPE cartridge is commonly used for basic drugs like this compound.

  • The cartridge is conditioned with methanol and water.

  • The sample is loaded onto the cartridge.

  • The cartridge is washed with a series of solvents (e.g., water, acidic buffer, methanol) to remove matrix components.

  • This compound and the internal standard are eluted with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

3. LC-MS/MS Analysis:

  • The eluate from the SPE is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

  • The reconstituted sample is injected into an LC-MS/MS system.

  • Liquid Chromatography (LC): A reversed-phase C18 column is typically used for separation. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid), is employed.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored. At least two MRM transitions are monitored for the analyte to ensure specificity and confirm its identity according to WADA's technical documents.

4. Data Analysis and Interpretation:

  • The presence of this compound is confirmed if the retention time of the analyte in the sample matches that of a reference standard, and the ratio of the two monitored ion transitions is within the acceptable range defined by WADA.

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

  • The result is reported as an Adverse Analytical Finding (AAF) if this compound is identified at a concentration above the laboratory's established LOQ.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the proficiency testing and analysis of this compound.

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_extraction Extraction cluster_analysis Analysis cluster_reporting Reporting Sample_Receipt Sample Receipt and Chain of Custody Aliquoting Aliquoting and Internal Standard Spiking Sample_Receipt->Aliquoting Hydrolysis Enzymatic Hydrolysis (if required) Aliquoting->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing and Initial Review LC_MSMS->Data_Processing Confirmation Confirmation of Identity (WADA Criteria) Data_Processing->Confirmation Final_Report Final Report Generation Confirmation->Final_Report

Caption: Experimental workflow for this compound detection in urine.

Logical_Relationship Start Proficiency Test Sample Received Initial_Screening Initial Screening (LC-MS/MS) Start->Initial_Screening Presumptive_Positive Presumptive Positive for this compound? Initial_Screening->Presumptive_Positive Negative_Report Report as Negative Presumptive_Positive->Negative_Report No Confirmation_Analysis Confirmation Analysis (WADA Criteria) Presumptive_Positive->Confirmation_Analysis Yes Identity_Confirmed Identity Confirmed? Confirmation_Analysis->Identity_Confirmed False_Positive Investigate for False Positive Identity_Confirmed->False_Positive No Quantification Quantification Analysis Identity_Confirmed->Quantification Yes Above_LOQ Concentration > LOQ? Quantification->Above_LOQ Below_LOQ Report as Present but Below LOQ Above_LOQ->Below_LOQ No Positive_Report Report as Adverse Analytical Finding Above_LOQ->Positive_Report Yes

Caption: Logical workflow for proficiency test result interpretation.

Safety Operating Guide

Navigating the Disposal of Deterenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Deterenol: Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the key chemical and physical characteristics of this compound.

PropertyValue
IUPAC Name 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol
Molecular Formula C₁₁H₁₇NO₂
Molar Mass 195.26 g/mol
Appearance White to off-white crystalline solid
Melting Point 155-157°C
Solubility Slightly soluble in water, acetonitrile, and dimethyl sulfoxide (DMSO)

Procedural Guidance for the Disposal of this compound

The following step-by-step process outlines the recommended procedures for the disposal of this compound in a laboratory or research environment. This process is designed to ensure safety and compliance with general hazardous waste regulations.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to conduct a thorough risk assessment. Due to its classification as a potent beta-adrenergic stimulant, appropriate PPE should be worn at all times. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

Step 2: Consultation with Environmental Health and Safety (EHS)

Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.[1] Contact your EHS office to:

  • Determine if this compound is classified as a hazardous waste according to federal, state, and local regulations.[1]

  • Inquire about specific institutional procedures for the disposal of pharmaceutical or research compounds.

  • Obtain the necessary hazardous waste labels and containers.[2]

Step 3: Waste Segregation and Containerization

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Use a dedicated, compatible, and clearly labeled hazardous waste container provided by or approved by your EHS office.[2] The container should be in good condition and have a secure, leak-proof closure.

  • For unused or expired pure this compound, it should be disposed of in its original container if possible, placed within a larger, appropriate hazardous waste container.

  • Solutions containing this compound should be collected in a designated liquid waste container.

Step 4: Labeling of Waste Containers

Accurate and complete labeling of hazardous waste is a regulatory requirement. The label, typically provided by your EHS department, should include:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

  • The concentration and physical state (solid or liquid).[2]

  • The name of the Principal Investigator (PI) and the laboratory's contact information.[2]

  • The date accumulation of the waste began.

Step 5: Storage of Hazardous Waste

Designated Satellite Accumulation Areas (SAAs) are the required locations for storing hazardous waste before it is collected.[2]

  • Store the labeled this compound waste container in your laboratory's designated SAA.[2]

  • The SAA should be in a secure, well-ventilated area, away from general laboratory traffic.

  • Ensure secondary containment, such as a tray or tub, is used to capture any potential leaks.

Step 6: Arranging for Waste Pickup

Once the waste container is full or you are ready for it to be removed, follow your institution's procedures to request a pickup from the EHS department. This typically involves submitting a chemical waste disposal request form.[2]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Deterenol_Disposal_Workflow start Start: this compound Waste Generated assess_hazard Assess Hazards & Don PPE start->assess_hazard contact_ehs Consult with Institutional Environmental Health & Safety (EHS) assess_hazard->contact_ehs is_hazardous Is this compound a Regulated Hazardous Waste? contact_ehs->is_hazardous segregate_waste Segregate this compound Waste is_hazardous->segregate_waste Yes follow_ehs Follow EHS Guidance for Non-Hazardous Disposal is_hazardous->follow_ehs No obtain_container Obtain Approved Hazardous Waste Container from EHS segregate_waste->obtain_container label_container Label Container with Full Chemical Name, PI Info, etc. obtain_container->label_container store_in_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_in_saa request_pickup Submit Waste Pickup Request to EHS store_in_saa->request_pickup disposal EHS Collects for Proper Disposal request_pickup->disposal

References

Personal protective equipment for handling Deterenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Deterenol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods to ensure a safe laboratory environment.

Properties of this compound Hydrochloride

This compound hydrochloride is a non-selective beta-adrenergic receptor agonist.[1][2] Understanding its properties is fundamental to safe handling.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₂•HCl[1]
Molecular Weight 231.72 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 155-157°C[1]
Solubility Soluble in DMSO. Slightly soluble in acetonitrile and water.[1][2]
Hygroscopicity Hygroscopic (readily absorbs moisture)[1]
Health Hazards

This compound is classified as a high-risk substance due to its potent beta-adrenergic stimulating effects.[1] Exposure can lead to severe adverse effects, including:

  • Increased heart rate and blood pressure, potentially leading to arrhythmias and heart attack.[1]

  • Anxiety, tremors, and restlessness.[1]

  • Insomnia.[1]

Given these significant health risks, strict adherence to safety protocols is mandatory.

Operational Plan for Handling this compound

This section details the procedural, step-by-step guidance for the safe handling of this compound, from receipt to disposal.

Pre-Handling and Preparation
  • Risk Assessment: Before handling this compound, conduct a thorough risk assessment specific to the planned experiment.

  • Designated Area: Designate a specific, well-ventilated area for handling this compound, preferably a chemical fume hood.

  • Gather Materials: Ensure all necessary PPE and handling materials are readily available before starting any procedure. This includes a calibrated scale, weighing paper, spatulas, and appropriate containers.

  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily accessible.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent inhalation, dermal, and eye contact.

PPE CategoryDescription
Respiratory Protection A NIOSH-approved respirator is required when handling powdered this compound to prevent inhalation of dust particles.
Eye and Face Protection Wear tight-sealing safety goggles or a face shield to protect against splashes and dust.[3]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][5] For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or coveralls.[4][6]
Footwear Closed-toe shoes are required in the laboratory at all times.
Handling and Experimental Procedures
  • Weighing:

    • Perform all weighing of powdered this compound within a chemical fume hood to minimize inhalation exposure.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Handle with care to avoid generating dust.

  • Solution Preparation:

    • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

    • If heating is required, do so in a well-ventilated area and monitor the process closely.

  • During the Experiment:

    • Keep all containers with this compound clearly labeled and sealed when not in use.

    • Avoid eating, drinking, or applying cosmetics in the designated handling area.

Post-Handling and Decontamination
  • Decontaminate Work Surfaces: After each use, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in a designated waste container. Reusable PPE should be cleaned according to the manufacturer's instructions.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Unused this compound:

    • Do not dispose of this compound down the drain.

    • For disposal, mix the this compound with an unappealing, inert substance such as cat litter or used coffee grounds.[7][8]

    • Place the mixture in a sealed, labeled container.[7]

    • Dispose of the container in an approved hazardous waste stream, following all local, state, and federal regulations.[9]

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips) should be considered hazardous waste.

    • Collect these materials in a designated, clearly labeled hazardous waste container.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent three times.

    • The rinsate should be collected and disposed of as hazardous waste.

    • Scratch out or remove all labels from the empty container before recycling or discarding it in the regular trash.[7]

Experimental Workflow and Safety Protocols

The following diagram illustrates the logical flow of handling this compound, emphasizing the integration of safety measures at each step.

Deterenol_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_risk Conduct Risk Assessment prep_area Designate Handling Area prep_risk->prep_area prep_materials Gather PPE & Materials prep_area->prep_materials handle_weigh Weigh Powdered this compound prep_materials->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment post_decon Decontaminate Surfaces handle_experiment->post_decon disp_unused Treat Unused this compound handle_experiment->disp_unused disp_contaminated Collect Contaminated Materials handle_experiment->disp_contaminated disp_containers Rinse Empty Containers handle_experiment->disp_containers post_ppe Remove & Dispose of PPE post_decon->post_ppe post_hygiene Wash Hands post_ppe->post_hygiene disp_final Dispose as Hazardous Waste disp_unused->disp_final disp_contaminated->disp_final disp_containers->disp_final

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deterenol
Reactant of Route 2
Reactant of Route 2
Deterenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.